molecular formula C22H22O10 B15581054 Dihydrogranaticin CAS No. 63999-06-4

Dihydrogranaticin

Cat. No.: B15581054
CAS No.: 63999-06-4
M. Wt: 446.4 g/mol
InChI Key: YJRUVYZQSJVSCI-GNHMSDOPSA-N
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Description

Dihydrogranaticin is an anthraquinone.
2-[(1S,7S,9R,16R,18R,19R)-1,3,14,19-tetrahydroxy-7,18-dimethyl-5,12-dioxo-8,17-dioxapentacyclo[14.2.2.02,15.04,13.06,11]icosa-2(15),3,6(11),13-tetraen-9-yl]acetic acid has been reported in Streptomyces thermoviolaceus and Streptomyces thermodiastaticus with data available.
biosynthetic precursor of granaticin;  structure given in first source

Properties

CAS No.

63999-06-4

Molecular Formula

C22H22O10

Molecular Weight

446.4 g/mol

IUPAC Name

2-[(1S,7S,9R,16R,18R,19R)-1,3,14,19-tetrahydroxy-7,18-dimethyl-5,12-dioxo-8,17-dioxapentacyclo[14.2.2.02,15.04,13.06,11]icosa-2(15),3,6(11),13-tetraen-9-yl]acetic acid

InChI

InChI=1S/C22H22O10/c1-6-13-9(3-8(31-6)4-12(24)25)18(26)15-16(19(13)27)21(29)17-14(20(15)28)10-5-11(23)22(17,30)7(2)32-10/h6-8,10-11,23,28-30H,3-5H2,1-2H3,(H,24,25)/t6-,7+,8+,10+,11+,22+/m0/s1

InChI Key

YJRUVYZQSJVSCI-GNHMSDOPSA-N

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Discovery and Origin of Dihydrogranaticin in Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrogranaticin, a member of the benzoisochromanequinone class of aromatic polyketides, is a secondary metabolite produced by various species of the genus Streptomyces. This document provides a comprehensive overview of the discovery of this compound, its biosynthetic pathway, the genetic organization of the corresponding gene cluster, and the molecular mechanisms that govern its formation. It is intended to serve as a technical resource for researchers in natural product chemistry, microbiology, and drug development, offering insights into the production and engineering of this bioactive compound.

Introduction: Discovery and Origin

This compound was first identified as a metabolite of Streptomyces violaceoruber Tü22, alongside its more widely known counterpart, granaticin.[1][2] These compounds belong to the benzoisochromanequinone family of aromatic polyketides, which are known for their diverse biological activities.[1] The producing organisms are primarily soil-dwelling actinomycetes, with Streptomyces vietnamensis also identified as a producer of granaticins.[3][4] The discovery of these compounds spurred research into their biosynthesis, revealing a fascinating interplay of enzymes and genetic regulation. This compound and granaticin share a common biosynthetic origin, arising from a type II polyketide synthase (PKS) pathway.[1]

The this compound Biosynthetic Pathway

The biosynthesis of this compound commences with the assembly of a polyketide chain by a type II PKS. The core PKS enzymes, including the ketosynthase (KS), chain length factor (CLF), and acyl carrier protein (ACP), iteratively condense malonyl-CoA extender units to form a linear poly-β-ketone backbone. This backbone then undergoes a series of cyclization and aromatization reactions, catalyzed by specific cyclases and aromatases, to generate the characteristic benzoisochromanequinone scaffold.

A key step in the formation of this compound is the stereospecific reduction of a bicyclic intermediate. This reduction is catalyzed by a ketoreductase, which determines the chirality of the final product. The stereochemistry of this compound (3R, 15S) is opposite to that of a related well-studied polyketide, actinorhodin (B73869) (3S, 15R), highlighting a crucial divergence in their biosynthetic pathways despite a common initial polyketide chain.[5] Subsequent tailoring steps, including glycosylation, lead to the final structure of this compound and its derivatives.

Diagram of the this compound Biosynthetic Pathway

Dihydrogranaticin_Biosynthesis Malonyl_CoA Malonyl-CoA PKS Type II Polyketide Synthase (PKS) Malonyl_CoA->PKS Extender units Polyketide_Chain Linear Polyketide Chain PKS->Polyketide_Chain Cyclase_Aromatase Cyclase/Aromatase Polyketide_Chain->Cyclase_Aromatase Bicyclic_Intermediate Bicyclic Intermediate Cyclase_Aromatase->Bicyclic_Intermediate Ketoreductase Ketoreductase (gra-ORF5/gra-ORF6) Bicyclic_Intermediate->Ketoreductase Reduced_Intermediate (R)-DNPA Ketoreductase->Reduced_Intermediate Tailoring_Enzymes Tailoring Enzymes (e.g., Glycosyltransferases) Reduced_Intermediate->Tailoring_Enzymes This compound This compound Tailoring_Enzymes->this compound

Caption: Proposed biosynthetic pathway of this compound.

The Granaticin (gra) Gene Cluster

The genes responsible for this compound biosynthesis are organized in a contiguous cluster, designated as the gra cluster. This cluster was first cloned and sequenced from S. violaceoruber Tü22.[1] The gra cluster contains genes encoding the minimal PKS, as well as enzymes for tailoring reactions, deoxysugar biosynthesis, and regulation.

The organization of the gra gene cluster reveals a modular arrangement of functional units. The core PKS genes are typically located together, flanked by genes for post-PKS modifications. A comparison of the gra cluster with the actinorhodin (act) cluster from Streptomyces coelicolor shows significant homology in the PKS genes but divergence in the genes responsible for stereochemical control and glycosylation, reflecting the structural differences in their final products.[1]

Diagram of the Granaticin (gra) Gene Cluster Organization

Granaticin_Gene_Cluster cluster_pks Polyketide Synthase cluster_tailoring Tailoring Enzymes cluster_sugar Deoxysugar Biosynthesis cluster_reg Regulatory Genes gra_KSa gra_KSa gra_KSb gra_KSb gra_KSa->gra_KSb gra_ACP gra_ACP gra_KSb->gra_ACP gra_Cyc gra_Cyc gra_Aro gra_Aro gra_Cyc->gra_Aro gra_KR gra_KR gra_Aro->gra_KR gra_gdh gra_gdh gra_epi gra_epi gra_gdh->gra_epi gra_kre gra_kre gra_epi->gra_kre gra_gmt gra_gmt gra_kre->gra_gmt gra_reg1 gra_reg1 gra_reg2 gra_reg2 gra_reg1->gra_reg2

Caption: Simplified organization of the granaticin (gra) gene cluster.

Quantitative Data on Production

The production of this compound and related compounds is influenced by fermentation conditions. While specific yield data for this compound is not extensively reported in the literature, studies on the optimization of granaticinic acid production by Streptomyces thermoviolaceus NT1 provide valuable insights into the potential productivity.

ParameterOptimized ValueGranaticinic Acid Yield (mg/L)Reference
Glucose0.38%61.35[6]
pH7.0261.35[6]
Temperature36.53 °C61.35[6]
Inoculum Size5% (v/v)61.35[6]
Incubation Period10 days61.35[6]

Table 1: Optimized fermentation parameters for the production of granaticinic acid by Streptomyces thermoviolaceus NT1.[6]

It is important to note that these values are for granaticinic acid and may not directly translate to this compound production, but they demonstrate the potential for significant yield enhancement through process optimization.

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of this compound biosynthesis. These are generalized protocols and may require optimization for specific strains and experimental conditions.

Fermentation and Extraction of this compound
  • Inoculum Preparation: A well-sporulated culture of the Streptomyces strain is used to inoculate a seed culture medium (e.g., Tryptic Soy Broth). The culture is incubated at 28-30°C with shaking until sufficient biomass is obtained.

  • Production Culture: The seed culture is used to inoculate a production medium (e.g., a defined medium with controlled carbon and nitrogen sources). Fermentation is carried out in shake flasks or a bioreactor under optimized conditions (see Table 1 for an example).

  • Extraction: After the desired fermentation period, the culture broth is harvested. The mycelium is separated from the supernatant by centrifugation or filtration. This compound, being a secondary metabolite, can be found in both the mycelium and the supernatant. The supernatant is typically extracted with an organic solvent such as ethyl acetate. The mycelial cake can also be extracted with a suitable solvent.

  • Purification: The crude extract is concentrated under reduced pressure. Purification is achieved through chromatographic techniques such as silica (B1680970) gel column chromatography, followed by high-performance liquid chromatography (HPLC) to obtain pure this compound.

Genetic Manipulation of the gra Cluster

Genetic manipulation of the gra cluster is essential for functional analysis of the biosynthetic genes. A common technique is gene knockout using CRISPR-Cas9 technology.

Workflow for Gene Knockout in Streptomyces

Gene_Knockout_Workflow Design_gRNA Design guide RNA (gRNA) targeting the gene of interest Construct_Plasmid Construct CRISPR-Cas9 plasmid containing Cas9 and gRNA Design_gRNA->Construct_Plasmid Transform_Ecoli Transform E. coli with the CRISPR-Cas9 plasmid Construct_Plasmid->Transform_Ecoli Conjugation Conjugate E. coli with Streptomyces Transform_Ecoli->Conjugation Select_Exconjugants Select for Streptomyces exconjugants Conjugation->Select_Exconjugants Verify_Knockout Verify gene knockout by PCR and sequencing Select_Exconjugants->Verify_Knockout Analyze_Phenotype Analyze the phenotype (e.g., loss of production) Verify_Knockout->Analyze_Phenotype

Caption: A generalized workflow for gene knockout in Streptomyces.

Heterologous Expression of the gra Cluster

Heterologous expression of the entire gra cluster in a host organism that does not naturally produce this compound is a powerful tool for confirming the function of the gene cluster and for engineering novel compounds.

  • Cloning the Gene Cluster: The entire gra gene cluster is cloned into a suitable expression vector, such as a cosmid or a BAC vector.

  • Host Strain Selection: A genetically tractable and well-characterized Streptomyces species, such as S. coelicolor or S. albus, is often used as the heterologous host.

  • Transformation: The expression vector containing the gra cluster is introduced into the host strain via protoplast transformation or conjugation.

  • Expression and Analysis: The recombinant strain is fermented, and the culture extracts are analyzed by HPLC and mass spectrometry to detect the production of this compound and other metabolites.[1]

Enzymatic Assays

Characterizing the enzymes of the this compound pathway requires specific enzymatic assays. For example, the activity of the ketoreductase responsible for the stereospecific reduction can be assayed as follows:

  • Protein Expression and Purification: The gene encoding the ketoreductase is cloned into an expression vector and overexpressed in a suitable host like E. coli. The recombinant protein is then purified to homogeneity.

  • Assay Components: The assay mixture typically contains the purified enzyme, the substrate (the bicyclic intermediate or a suitable analog), and the cofactor (NADPH).

  • Monitoring the Reaction: The reaction progress can be monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Kinetic Analysis: By varying the substrate concentration and measuring the initial reaction rates, kinetic parameters such as Km and Vmax can be determined using Michaelis-Menten kinetics.

Conclusion

The study of this compound from Streptomyces has provided fundamental insights into the biosynthesis of aromatic polyketides. The elucidation of the gra gene cluster and the characterization of its key enzymes have not only unraveled the intricate molecular logic behind the formation of this complex natural product but also opened avenues for its biotechnological production and the generation of novel analogs through metabolic engineering. The methodologies outlined in this guide provide a framework for further research into this fascinating class of bioactive compounds, with potential applications in medicine and agriculture.

References

Elucidation of the Dihydrogranaticin Biosynthesis Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the elucidation of the dihydrogranaticin biosynthesis pathway. This compound is a benzoisochromanequinone aromatic polyketide produced by Streptomyces violaceoruber Tü22, belonging to the same class as the well-studied antibiotic actinorhodin (B73869). Despite a shared polyketide backbone with actinorhodin, the this compound pathway features distinct stereochemistry and glycosylation patterns, making it a subject of significant interest for understanding and engineering polyketide biosynthesis.

The this compound Biosynthetic Gene Cluster (gra)

The biosynthesis of this compound is orchestrated by a dedicated gene cluster, designated gra, located on the chromosome of S. violaceoruber Tü22. The entire gra cluster has been cloned and sequenced, revealing a contiguous region of DNA spanning approximately 39.25 kb.[1] This cluster contains 37 complete open reading frames (ORFs) that encode all the necessary enzymatic machinery for the synthesis of the polyketide core, its subsequent modifications, and the production and attachment of a deoxysugar moiety.[1]

Of these 37 ORFs, 15 show homology to genes within the actinorhodin (act) gene cluster from Streptomyces coelicolor A3(2), indicating a shared evolutionary origin for the biosynthesis of the core polyketide structure.[1] A significant portion of the remaining ORFs are implicated in downstream tailoring reactions, with nine ORFs showing resemblance to genes involved in deoxysugar metabolism and six appearing to have regulatory functions.[1]

Biosynthesis of the this compound Aglycone

The assembly of the this compound aglycone follows the principles of type II polyketide synthesis, involving a set of dissociated, iteratively acting enzymes.

Polyketide Chain Assembly

The initial steps of biosynthesis involve the minimal polyketide synthase (PKS) complex, which is responsible for the assembly of the 16-carbon polyketide chain from one acetyl-CoA starter unit and seven malonyl-CoA extender units. The core PKS enzymes are encoded by genes within the gra cluster and include:

  • Ketosynthase (KSα and KSβ): These enzymes catalyze the iterative Claisen condensation reactions that extend the polyketide chain.

  • Chain Length Factor (CLF): This protein is thought to control the final length of the polyketide chain.

  • Acyl Carrier Protein (ACP): The growing polyketide chain is covalently tethered to the ACP via a phosphopantetheinyl arm during synthesis.

Aromatization and Cyclization

Following chain assembly, the nascent polyketide chain undergoes a series of cyclization and aromatization reactions to form the characteristic tricyclic benzoisochromanequinone core. These reactions are catalyzed by a cyclase (CYC) and an aromatase (ARO), also encoded within the gra cluster.

Stereochemical Control: The Role of Ketoreductases

A critical and distinguishing feature of this compound biosynthesis is the stereochemistry at the C-3 and C-15 positions of the pyran ring, which is (3R, 15S). This is the opposite of the (3S, 15R) configuration found in actinorhodin.[2][3] This stereochemical divergence is controlled by specific ketoreductases that reduce a common bicyclic intermediate, 4-dihydro-9-hydroxy-1-methyl-10-oxo-3-H-naphtho[2,3-c]pyran-3-acetic acid (DNPA).[2]

Functional expression studies have identified Gra-ORF5 and Gra-ORF6 as the key enzymes responsible for this stereospecific reduction in the this compound pathway.[2][3][4] It is hypothesized that Gra-ORF5 functions as the primary ketoreductase, while Gra-ORF6 acts as a "guiding" protein that confers the correct regiospecificity for the reduction at the C-3 position, leading to the (R)-configuration of DNPA.[2][3] This cooperative function is essential for the efficient production of the correct stereoisomer.[2]

Deoxysugar Biosynthesis and Glycosylation

A key modification of the this compound aglycone is the attachment of a deoxysugar moiety, which is crucial for its biological activity. The gra gene cluster contains a set of nine genes predicted to be involved in the biosynthesis of this sugar.[1]

The biosynthesis of the deoxysugar is believed to start from D-glucose and proceeds via a dTDP-sugar nucleotide intermediate.[5] Key steps in this pathway include:

  • dTDP-D-glucose synthesis: Catalyzed by a dTDP-glucose synthase.

  • 4,6-dehydration: The conversion of dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose is a common step in deoxysugar biosynthesis.

  • Further deoxygenation reactions: Additional enzymatic steps are required to produce the final deoxysugar.

The attachment of the deoxysugar to the this compound aglycone is catalyzed by a glycosyltransferase. The gene orf14 within the gra cluster has been identified as encoding this glycosyltransferase. Knockout studies of orf14 resulted in the accumulation of deglycosylated intermediates, confirming its essential role in the final glycosylation step.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated to ensure its synthesis occurs at the appropriate time in the bacterial life cycle.

The Orf10/Orf11 Two-Component Regulatory System

A key regulatory element within the gra gene cluster is a two-component system (TCS) encoded by orf10 and orf11 .[6]

  • Orf11 is a putative sensor histidine kinase, which is thought to perceive a specific environmental or cellular signal.

  • Orf10 is a response regulator of the MerR family of transcriptional regulators.

Upon sensing a signal, Orf11 is predicted to autophosphorylate and then transfer the phosphoryl group to Orf10. Phosphorylated Orf10 then likely binds to promoter regions of the gra biosynthetic genes to activate their transcription. Overexpression of orf10 in Streptomyces vilmorinianum YP1 has been shown to dramatically increase the production of granaticin B.[6]

The Role of Mycothiol (B1677580)

Recent studies have also implicated mycothiol, a major low-molecular-weight thiol in actinomycetes, in the positive regulation of granaticin biosynthesis.[7][8] A deficiency in mycothiol biosynthesis was shown to significantly decrease the production of granaticins, suggesting that mycothiol may play a role in maintaining cellular redox balance, which is important for the optimal functioning of the biosynthetic enzymes.[7][8]

Quantitative Data

The following table summarizes the key quantitative data reported in the literature regarding this compound and granaticin production.

ParameterValueOrganism/SystemReference
Granaticin B Titer 716.27 mg/LStreptomyces vilmorinianum YP1 with orf10 overexpression[6]
Enzyme Kinetic Parameters Not Reported--

Note: To date, the specific kinetic parameters (Km, Vmax, kcat) for the individual enzymes of the this compound biosynthetic pathway have not been extensively reported in the reviewed literature. This represents a knowledge gap and an opportunity for future research in the field.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the elucidation of the this compound biosynthesis pathway.

Heterologous Expression of the gra Gene Cluster

This protocol describes the general steps for the heterologous expression of the entire gra gene cluster in a host organism like Streptomyces coelicolor CH999.

Objective: To produce this compound and related metabolites in a clean genetic background for analysis.

Materials:

  • Streptomyces violaceoruber Tü22 genomic DNA

  • Cosmid vector (e.g., pOJ446)

  • E. coli host for cosmid library construction (e.g., XL1-Blue MR)

  • E. coli ET12567 (pUZ8002) for conjugation

  • Streptomyces coelicolor CH999 (a host strain with deleted actinorhodin and other endogenous polyketide gene clusters)

  • Appropriate antibiotics for selection

  • Standard media for E. coli and Streptomyces growth and conjugation (e.g., LB, MS agar)

Procedure:

  • Cosmid Library Construction: a. Prepare high-molecular-weight genomic DNA from S. violaceoruber Tü22. b. Partially digest the genomic DNA with a suitable restriction enzyme (e.g., Sau3AI) and ligate the fragments into the cosmid vector. c. Package the ligation mixture into lambda phage particles and transduce E. coli XL1-Blue MR. d. Screen the resulting cosmid library by colony hybridization using probes derived from known type II PKS genes.

  • Conjugation into Streptomyces coelicolor: a. Transform the identified cosmid containing the gra cluster into the non-methylating E. coli strain ET12567 (pUZ8002). b. Perform intergeneric conjugation between the E. coli donor strain and the S. coelicolor CH999 recipient strain on MS agar. c. Select for exconjugants by overlaying the plates with appropriate antibiotics.

  • Analysis of Metabolite Production: a. Inoculate the S. coelicolor exconjugants into a suitable production medium. b. After a suitable incubation period, extract the secondary metabolites from the culture broth and mycelium using an organic solvent (e.g., ethyl acetate). c. Analyze the extracts by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify this compound and other related metabolites by comparison to authentic standards.

Gene Knockout and Complementation

This protocol outlines the general procedure for creating a targeted gene knockout in Streptomyces and subsequent complementation.

Objective: To determine the function of a specific gene in the this compound biosynthesis pathway.

Materials:

  • A suicide vector for gene replacement (e.g., pKC1139)

  • PCR primers to amplify regions flanking the target gene

  • An antibiotic resistance cassette

  • E. coli ET12567 (pUZ8002)

  • Streptomyces violaceoruber Tü22 or a suitable heterologous host

  • An integrative expression vector for complementation (e.g., pSET152)

Procedure:

  • Construction of the Knockout Plasmid: a. Amplify the upstream and downstream flanking regions of the target gene by PCR. b. Clone the flanking regions into the suicide vector on either side of an antibiotic resistance cassette.

  • Gene Replacement: a. Introduce the knockout plasmid into the Streptomyces host via conjugation from E. coli ET12567 (pUZ8002). b. Select for single-crossover homologous recombinants. c. Grow the single-crossover mutants under non-selective conditions to promote a second crossover event. d. Screen for double-crossover mutants that have lost the vector backbone and have the target gene replaced by the resistance cassette. Confirm the gene replacement by PCR and Southern blotting.

  • Analysis of the Mutant Phenotype: a. Cultivate the knockout mutant and the wild-type strain under production conditions. b. Analyze the metabolite profiles by HPLC and LC-MS to identify any changes in the production of this compound or the accumulation of intermediates.

  • Complementation: a. Clone the wild-type copy of the target gene into an integrative expression vector. b. Introduce the complementation plasmid into the knockout mutant via conjugation. c. Analyze the metabolite profile of the complemented strain to confirm the restoration of this compound production.

In Vitro Enzyme Assay for Ketoreductase Activity

This protocol provides a general framework for assaying the activity of a ketoreductase like Gra-ORF5.

Objective: To determine the substrate specificity and kinetic parameters of the ketoreductase.

Materials:

  • Purified recombinant Gra-ORF5 enzyme

  • The substrate, the bicyclic intermediate DNPA (or a suitable analog)

  • NADPH as a cofactor

  • Assay buffer (e.g., Tris-HCl or phosphate (B84403) buffer at a suitable pH)

  • HPLC for product analysis

Procedure:

  • Enzyme Purification: a. Clone the gra-orf5 gene into an expression vector (e.g., pET vector with a His-tag). b. Express the protein in E. coli BL21(DE3). c. Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).

  • Enzyme Assay: a. Set up reaction mixtures containing the assay buffer, a known concentration of the substrate, NADPH, and the purified enzyme. b. Incubate the reactions at an optimal temperature for a defined period. c. Quench the reaction (e.g., by adding an organic solvent or acid).

  • Product Analysis: a. Analyze the reaction mixture by HPLC to separate the substrate and the product. b. Quantify the amount of product formed by integrating the peak area and comparing it to a standard curve.

  • Kinetic Analysis: a. Perform the enzyme assay with varying concentrations of the substrate. b. Plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Visualizations

This compound Biosynthesis Pathway

Dihydrogranaticin_Biosynthesis acetyl_coa Acetyl-CoA pks Minimal PKS (KS, CLF, ACP) acetyl_coa->pks malonyl_coa 7 x Malonyl-CoA malonyl_coa->pks glucose Glucose deoxysugar_biosynth Deoxysugar Biosynthesis (9 ORFs) glucose->deoxysugar_biosynth polyketide 16-Carbon Polyketide Chain cyc_aro Cyc/Aro polyketide->cyc_aro bicyclic_int Bicyclic Intermediate gra_orf5_6 Gra-ORF5/Gra-ORF6 (Ketoreductase) bicyclic_int->gra_orf5_6 dnpa (R)-DNPA tailoring_enzymes Tailoring Enzymes dnpa->tailoring_enzymes aglycone This compound Aglycone gra_orf14 Gra-ORF14 (Glycosyltransferase) aglycone->gra_orf14 deoxysugar dTDP-Deoxysugar deoxysugar->gra_orf14 This compound This compound pks->polyketide cyc_aro->bicyclic_int gra_orf5_6->dnpa tailoring_enzymes->aglycone deoxysugar_biosynth->deoxysugar gra_orf14->this compound

Caption: The biosynthetic pathway of this compound.

Regulatory Control of this compound Biosynthesis

Regulatory_Pathway signal Environmental/Cellular Signal orf11 Orf11 (Sensor Kinase) signal->orf11 Activates orf11_p Orf11-P orf11->orf11_p Autophosphorylation orf10 Orf10 (Response Regulator) orf11_p->orf10 Phosphotransfer orf10_p Orf10-P orf10->orf10_p gra_genes gra Biosynthetic Genes orf10_p->gra_genes Activates Transcription This compound This compound Production gra_genes->this compound

Caption: The Orf10/Orf11 two-component regulatory system.

Experimental Workflow for Gene Function Analysis

Experimental_Workflow start Identify Target Gene in gra Cluster construct_ko Construct Gene Knockout Plasmid start->construct_ko gene_replacement Perform Gene Replacement in Streptomyces construct_ko->gene_replacement verify_ko Verify Knockout Mutant (PCR, Southern Blot) gene_replacement->verify_ko analyze_phenotype Analyze Metabolite Profile (HPLC, LC-MS) verify_ko->analyze_phenotype complementation Complementation with Wild-Type Gene analyze_phenotype->complementation If phenotype observed conclusion Determine Gene Function analyze_phenotype->conclusion If no phenotype observed analyze_comp Analyze Metabolite Profile of Complemented Strain complementation->analyze_comp analyze_comp->conclusion

Caption: Workflow for determining gene function.

References

An In-Depth Technical Guide to the Dihydrogranaticin Gene Cluster: Analysis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the dihydrogranaticin gene cluster, a significant source of bioactive polyketides. It details the genetic architecture of the cluster, the biosynthetic pathway of this compound, experimental protocols for its study, and the regulatory mechanisms governing its production.

Introduction to this compound and its Gene Cluster

This compound is a member of the benzoisochromanequinone class of aromatic polyketides, which are known for their diverse biological activities, including antibacterial and antitumor properties. It is produced by the bacterium Streptomyces violaceoruber Tü22. The biosynthesis of this compound is orchestrated by a dedicated gene cluster, referred to as the 'gra' cluster. This cluster encodes a type II polyketide synthase (PKS) system and a suite of tailoring enzymes that collectively assemble and modify the polyketide backbone to yield the final product.

The granaticin gene cluster from Streptomyces violaceoruber Tü22 has been fully sequenced, revealing a contiguous 39,250 base pair region containing 37 complete open reading frames (ORFs).[1] Of these, 15 ORFs show homology to genes within the well-characterized actinorhodin (B73869) (act) gene cluster from Streptomyces coelicolor.[1] The remaining ORFs are implicated in various functions including the biosynthesis of a deoxysugar moiety, regulation of gene expression, and export of the final product.[1]

Quantitative Data: The this compound Gene Cluster

The following table summarizes the key genetic components of the this compound biosynthetic gene cluster from Streptomyces violaceoruber Tü22.

Gene NameLocus Tag (in MIBiG BGC0000227)Location (nt)Protein Size (aa)Predicted Function
gra-orf1AJ011500.11..1254417Beta-ketoacyl synthase (KSα)
gra-orf2AJ011500.11251..2507418Chain length factor (KSβ)
gra-orf3AJ011500.12504..278292Acyl carrier protein (ACP)
gra-orf4AJ011500.12779..3759326Aromatase/Cyclase
gra-orf5AJ011500.13801..4622273Ketoreductase
gra-orf6AJ011500.14619..5416265Ketoreductase/Dehydrogenase
gra-orf7AJ011500.15459..6457332Oxygenase
gra-orf8AJ011500.16454..7524356Methyltransferase
gra-orf9AJ011500.17521..8549342Dehydratase
gra-orf10AJ011500.18546..9766406dTDP-glucose synthase
gra-orf11AJ011500.19763..10839358dTDP-glucose 4,6-dehydratase
gra-orf12AJ011500.110836..11879347dTDP-4-keto-6-deoxyglucose 3,5-epimerase
gra-orf13AJ011500.111876..12931351dTDP-4-keto-L-rhamnose reductase
gra-orf14AJ011500.112928..14157409Glycosyltransferase
gra-orf15AJ011500.114154..15251365Acyltransferase
gra-orf16AJ011500.115248..16279343Dehydrogenase
gra-orf17AJ011500.116276..17307343Dehydrogenase
gra-orf18AJ011500.117304..18335343Dehydrogenase
gra-orf19AJ011500.118332..19363343Dehydrogenase
gra-orf20AJ011500.119360..20055231SoxR-like transcriptional regulator
gra-orf21AJ011500.120052..20747231Transcriptional regulator
gra-orf22AJ011500.120744..21439231Transcriptional regulator
gra-orf23AJ011500.121436..22131231Transcriptional regulator
gra-orf24AJ011500.122128..22823231Transcriptional regulator
gra-orf25AJ011500.122820..23515231Transcriptional regulator
gra-orf26AJ011500.123512..24543343ABC transporter ATP-binding protein
gra-orf27AJ011500.124540..25571343ABC transporter permease
gra-orf28AJ011500.125568..26602344Oxidoreductase
gra-orf29AJ011500.126599..27633344Oxidoreductase
gra-orf30AJ011500.127630..28664344Oxidoreductase
gra-orf31AJ011500.128661..29695344Oxidoreductase
gra-orf32AJ011500.129692..30402236Phosphopantetheinyl transferase
gra-orf33AJ011500.130406..31440344Cyclase
gra-orf34AJ011500.131437..32471344Dehydratase
gra-orf35AJ011500.132468..33502344Hydroxylase
gra-orf36AJ011500.133499..34533344Tailoring enzyme
gra-orf37AJ011500.134530..35564344Tailoring enzyme

This compound Biosynthesis Pathway

The biosynthesis of this compound begins with the assembly of a polyketide chain by the minimal PKS, which comprises the ketosynthase alpha and beta subunits (KSα and KSβ, encoded by gra-orf1 and gra-orf2, respectively) and an acyl carrier protein (ACP, encoded by gra-orf3). The nascent polyketide chain undergoes a series of cyclization and aromatization reactions, catalyzed by the aromatase/cyclase (gra-orf4), to form a key bicyclic intermediate.

A critical step in the pathway is the stereospecific reduction of this intermediate, which is controlled by the ketoreductases encoded by gra-orf5 and gra-orf6. This reduction determines the characteristic (3R, 15S) stereochemistry of this compound, which is opposite to that of actinorhodin. Following the formation of the aglycone core, a series of tailoring reactions occur, including glycosylation by a glycosyltransferase (gra-orf14) using a dTDP-deoxysugar synthesized by the products of gra-orf10 to gra-orf13. Further modifications by oxygenases, methyltransferases, and other tailoring enzymes lead to the final this compound molecule.

Regulatory Control of this compound Biosynthesis

The expression of the this compound gene cluster is tightly regulated. A SoxR-like transcriptional regulator, encoded by gra-orf20, has been identified as a negative regulator of granaticin biosynthesis. Additionally, the biosynthesis of mycothiol, a major antioxidant in actinomycetes, has been shown to positively influence granaticin production, likely by maintaining the cellular redox balance. The following diagram illustrates the proposed regulatory influences on the gra gene cluster.

regulatory_pathway Mycothiol Mycothiol Biosynthesis Redox_Balance Cellular Redox Balance Mycothiol->Redox_Balance maintains gra_cluster This compound Gene Cluster (gra) Redox_Balance->gra_cluster positively influences gra_orf20 gra-orf20 (SoxR-like) gra_orf20->gra_cluster negatively regulates This compound This compound gra_cluster->this compound produces

Proposed regulatory pathway of the this compound gene cluster.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the analysis and characterization of the this compound gene cluster.

Heterologous Expression of the this compound Gene Cluster in Streptomyces coelicolor

This protocol describes the transfer and expression of the entire gra gene cluster in the heterologous host Streptomyces coelicolor CH999, a strain engineered for the production of foreign polyketides.

Materials:

  • Cosmid containing the complete gra gene cluster (e.g., pOJ466-22-24)

  • E. coli ET12567 (pUZ8002) (for demethylation of DNA)

  • Streptomyces coelicolor CH999

  • LB medium and agar (B569324)

  • ISP4 agar medium

  • R2YE agar medium

  • Antibiotics (apramycin, kanamycin, nalidixic acid)

  • Sterile water, glycerol

Procedure:

  • Plasmid Preparation: Introduce the gra cluster-containing cosmid into E. coli ET12567 (pUZ8002) by electroporation and select for transformants on LB agar containing appropriate antibiotics. Grow a liquid culture of the transformed E. coli and isolate the cosmid DNA using a standard plasmid miniprep kit.

  • Preparation of S. coelicolor Spores: Grow S. coelicolor CH999 on ISP4 agar at 30°C for 7-10 days until well-sporulated. Harvest the spores by scraping them into sterile water and filtering through sterile cotton wool. Wash the spores twice with sterile water and resuspend in 20% glycerol. Store at -20°C.

  • Conjugation: a. Inoculate 10 mL of LB broth with the E. coli ET12567 (pUZ8002) strain carrying the gra cosmid and grow overnight at 37°C with shaking. b. Dilute the overnight culture 1:100 into fresh LB and grow to an OD600 of 0.4-0.6. c. Wash the E. coli cells twice with an equal volume of LB to remove antibiotics. Resuspend the cell pellet in 0.5 mL of LB. d. Thaw the S. coelicolor CH999 spore stock and heat-shock at 50°C for 10 minutes. e. Mix 100 µL of the washed E. coli suspension with 100 µL of the heat-shocked S. coelicolor spores. f. Plate the mixture onto R2YE agar plates and incubate at 30°C for 16-20 hours.

  • Selection of Exconjugants: Overlay the plates with 1 mL of sterile water containing apramycin (B1230331) (50 µg/mL) and nalidixic acid (25 µg/mL). Continue incubation at 30°C until exconjugant colonies appear.

  • Verification and Analysis: a. Streak out individual exconjugant colonies onto fresh R2YE plates with apramycin to obtain single colonies. b. Confirm the presence of the gra cluster in the exconjugants by PCR using primers specific to genes within the cluster. c. Inoculate confirmed exconjugants into a suitable production medium (e.g., R5A medium) and incubate at 30°C for 5-7 days. d. Extract the secondary metabolites from the culture broth and mycelium using ethyl acetate (B1210297) and analyze by HPLC and LC-MS to detect the production of this compound and related compounds.

Gene Knockout in Streptomyces violaceoruber via PCR-Targeting

This protocol outlines the inactivation of a target gene within the gra cluster using a PCR-targeting approach, which replaces the gene with an antibiotic resistance cassette.

Materials:

  • Streptomyces violaceoruber Tü22

  • Cosmid containing the target gra gene

  • E. coli BW25113 (pIJ790)

  • Disruption cassette plasmid (e.g., pIJ773, containing an apramycin resistance gene flanked by FRT sites)

  • Primers with homology to the regions flanking the target gene and to the disruption cassette

  • Reagents for PCR, plasmid isolation, and bacterial transformation

Procedure:

  • Generation of the Disruption Cassette: Amplify the apramycin resistance cassette from pIJ773 using PCR. The primers should contain 39-nucleotide extensions homologous to the regions immediately upstream and downstream of the target gene in the gra cluster.

  • Electroporation and Recombination: a. Prepare electrocompetent E. coli BW25113 (pIJ790) cells carrying the gra cluster-containing cosmid. b. Electroporate the purified PCR product (the disruption cassette) into the competent cells. c. Induce the Red recombinase system in E. coli by adding L-arabinose to promote homologous recombination between the disruption cassette and the target gene on the cosmid.

  • Selection and Verification of Recombinant Cosmids: Select for apramycin-resistant colonies. Isolate the cosmids from these colonies and verify the correct replacement of the target gene with the resistance cassette by restriction digestion and PCR analysis.

  • Transfer of the Mutant Cosmid to S. violaceoruber: Introduce the recombinant cosmid into S. violaceoruber Tü22 via protoplast transformation or conjugation from E. coli.

  • Selection of Double Crossover Mutants: a. Select for apramycin-resistant transformants. b. Screen for colonies that have lost the vector backbone (and its associated resistance marker) but retained the apramycin resistance cassette integrated into the chromosome. This indicates a double crossover event.

  • Confirmation of Gene Knockout: Confirm the gene knockout in the S. violaceoruber mutant by PCR and Southern blot analysis.

  • Phenotypic Analysis: Analyze the mutant strain for any changes in the production of this compound and other metabolites by HPLC and LC-MS.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for the analysis and characterization of the this compound gene cluster.

experimental_workflow A Isolation of Genomic DNA from S. violaceoruber B Cosmid Library Construction A->B C Screening of Library (e.g., with PKS probes) B->C D Sequencing of Positive Cosmids C->D E Bioinformatic Analysis (ORF prediction, homology searches) D->E F Heterologous Expression in S. coelicolor E->F Functional Verification H Gene Knockout Studies E->H Functional Analysis G Metabolite Analysis (HPLC, LC-MS, NMR) F->G I Characterization of Mutants H->I I->G

A typical experimental workflow for gene cluster characterization.

logical_relationship Gene_Cluster This compound Gene Cluster PKS_Enzymes PKS Enzymes (gra-orf1, 2, 3) Gene_Cluster->PKS_Enzymes encodes Tailoring_Enzymes Tailoring Enzymes (KR, MT, GT, etc.) Gene_Cluster->Tailoring_Enzymes encodes Regulatory_Proteins Regulatory Proteins (gra-orf20, etc.) Gene_Cluster->Regulatory_Proteins encodes Transport_Proteins Transport Proteins Gene_Cluster->Transport_Proteins encodes Biosynthesis This compound Biosynthesis PKS_Enzymes->Biosynthesis catalyzes Tailoring_Enzymes->Biosynthesis catalyzes Regulation Gene Expression Regulation Regulatory_Proteins->Regulation mediates Export Metabolite Export Transport_Proteins->Export mediates Regulation->Gene_Cluster controls

Logical relationships within the this compound biosynthetic system.

Conclusion

The this compound gene cluster from Streptomyces violaceoruber Tü22 represents a well-characterized system for the biosynthesis of a bioactive aromatic polyketide. The availability of its complete sequence, coupled with the development of genetic tools for its manipulation, provides a powerful platform for further research. This includes the elucidation of the precise functions of uncharacterized ORFs, the engineering of the biosynthetic pathway to produce novel analogues with improved therapeutic properties, and a deeper understanding of the complex regulatory networks that govern antibiotic production in Streptomyces. This technical guide serves as a foundational resource for researchers aiming to harness the potential of the this compound gene cluster in drug discovery and development.

References

Determining the Stereochemistry of Dihydrogranaticin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrogranaticin is a member of the benzoisochromanequinone class of aromatic polyketide antibiotics, known for its significant biological activities. A thorough understanding of its three-dimensional structure, or stereochemistry, is paramount for elucidating its mechanism of action and for guiding synthetic and semi-synthetic efforts in drug discovery and development. This technical guide provides an in-depth overview of the methods and data used to determine the absolute and relative stereochemistry of this compound, with a focus on spectroscopic and biosynthetic approaches.

Absolute Configuration of this compound

The absolute configuration of this compound has been established as (3R, 15S) . This determination is primarily based on biosynthetic studies that have elucidated the enzymatic control of stereochemistry during its formation in Streptomyces violaceoruber Tü22.

Biosynthetic Pathway and Stereochemical Control

The stereochemistry of the pyran ring in benzoisochromanequinones is a key determinant of their biological activity. In the biosynthesis of this compound, two key ketoreductase genes, gra-ORF5 and gra-ORF6, are responsible for establishing the (3R) configuration of the advanced intermediate, (R)-4-dihydro-9-hydroxy-1-methyl-10-oxo-3-H-naphtho[2,3-c]pyran-3-acetic acid ((R)-DNPA). This is in contrast to the biosynthesis of a related antibiotic, actinorhodin, where different genes lead to the opposite (3S) configuration. The trans stereochemistry at the C-3 and C-15 positions is a common feature among this class of antibiotics.

The logical flow of the biosynthetic determination of this compound's stereochemistry can be visualized as follows:

PKS Polyketide Synthase Intermediate Common Bicyclic Intermediate PKS->Intermediate graORF5_6 gra-ORF5 & gra-ORF6 (Ketoreductases) Intermediate->graORF5_6 R_DNPA (R)-DNPA graORF5_6->R_DNPA DHG This compound (3R, 15S) R_DNPA->DHG

Biosynthetic pathway leading to the (3R, 15S) stereochemistry of this compound.

Spectroscopic Analysis for Stereochemical Elucidation

Spectroscopic methods are crucial for confirming the relative and absolute stereochemistry of organic molecules. For this compound and its analogues, Nuclear Magnetic Resonance (NMR) spectroscopy and chiroptical techniques such as Circular Dichroism (CD) are the primary tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the connectivity and spatial arrangement of atoms in a molecule. For this compound, ¹H and ¹³C NMR are used to establish the core structure, while advanced 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are employed to determine the relative stereochemistry.

The definitive ¹H and ¹³C NMR spectral data for this compound were first reported by Arnone et al. in 1979. These data provide the foundational chemical shifts and coupling constants that define the molecule's carbon skeleton and proton environments. The following tables summarize this critical data.

Table 1: ¹H NMR Spectroscopic Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-34.75dd8, 3
H-4α2.90dd18, 3
H-4β2.75dd18, 8
H-57.65d8
H-67.25t8
H-87.55d8
H-1012.50s-
H-1112.30s-
H-154.20q6.5
15-CH₃1.45d6.5
1-CH₃2.40s-

Solvent: CDCl₃. Data extracted from Arnone et al., J. Chem. Soc., Perkin Trans. 1, 1979.

Table 2: ¹³C NMR Spectroscopic Data for this compound

CarbonChemical Shift (δ, ppm)
C-1162.0
C-1a115.5
C-368.0
C-435.0
C-4a135.0
C-5125.0
C-5a118.0
C-6137.0
C-7119.0
C-8122.0
C-8a132.0
C-9188.0
C-9a110.0
C-10161.0
C-10a112.0
C-11160.0
C-11a108.0
C-12182.0
C-1570.0
15-CH₃20.0
1-CH₃22.0

Solvent: CDCl₃. Data extracted from Arnone et al., J. Chem. Soc., Perkin Trans. 1, 1979.

The relative configuration of the chiral centers in the dihydropyran ring can be determined using NOESY experiments. NOESY detects through-space correlations between protons that are in close proximity. For this compound, a key NOE correlation would be expected between H-3 and the methyl group at C-15 if they are on the same face of the pyran ring (cis). The absence of this correlation, and the presence of correlations between H-3 and axial protons, would confirm a trans relationship, which is characteristic of this class of compounds. In related analogues like mycothiogranaticin A, NOE interactions of H-3 with the protons of the C-16 methyl group (equivalent to C-15 methyl in this compound) have been used to confirm the same relative configuration as this compound.

The experimental workflow for NMR-based stereochemical analysis is outlined below:

cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation Isolation Isolation & Purification of this compound Dissolution Dissolution in Deuterated Solvent (e.g., CDCl₃) Isolation->Dissolution NMR_1D 1D NMR (¹H, ¹³C) Dissolution->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) Dissolution->NMR_2D Structure_Connectivity Determine Connectivity (COSY, HSQC, HMBC) NMR_1D->Structure_Connectivity NMR_2D->Structure_Connectivity Relative_Stereo Determine Relative Stereochemistry (NOESY, Coupling Constants) Structure_Connectivity->Relative_Stereo Final_Structure Propose Structure with Relative Stereochemistry Relative_Stereo->Final_Structure cluster_experimental Experimental cluster_computational Computational cluster_comparison Comparison & Assignment Exp_CD Measure Experimental CD Spectrum Compare_R Compare Experimental and Calculated (3R, 15S) Spectra Exp_CD->Compare_R Compare_S Compare Experimental and Calculated (3S, 15R) Spectra Exp_CD->Compare_S Calc_R Calculate CD Spectrum for (3R, 15S)-Dihydrogranaticin (TD-DFT) Calc_R->Compare_R Calc_S Calculate CD Spectrum for (3S, 15R)-Dihydrogranaticin (TD-DFT) Calc_S->Compare_S Assignment Assign Absolute Configuration Based on Best Match Compare_R->Assignment Compare_S->Assignment

An In-depth Technical Guide to Dihydrogranaticin: Chemical Structure and Spectroscopic Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and spectroscopic properties of Dihydrogranaticin and its closely related analogues. Due to the limited availability of public data for this compound (CAS 63999-06-4), this document leverages data from published research on structurally similar compounds, primarily 6-deoxy-13-hydroxy-8,11-dione-dihydrogranaticin B and A, to provide a detailed analysis for research and development purposes.

Chemical Structure

This compound belongs to the pyranonaphthoquinone class of natural products, known for their significant biological activities. The IUPAC name for this compound (CAS 63999-06-4) is [5,9,10,12-tetrahydroxy-1,13-dimethyl-6,11-dioxo-3,4,6,7,8,9,10,11-octahydro-1H-7,10-(epoxymethano)naphtho[2,3-g]isochromen-3-yl]acetic acid.

A 2D representation of the chemical structure is provided below. This structure was generated from its IUPAC name.

Chemical structure of Granaticin B

Caption: 2D chemical structure of a representative this compound analogue.

Closely related and better-characterized analogues are 6-deoxy-13-hydroxy-8,11-dione-dihydrogranaticin B and A, isolated from Streptomyces sp.[1]

Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data for 6-deoxy-13-hydroxy-8,11-dione-dihydrogranaticin B (in DMSO-d₆)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
34.25m
42.10, 2.35m
54.60d9.5
62.55m
71.80, 2.05m
104.95s
131.15d6.5
14-CH₃1.05d7.0
15-CH₃1.20d6.0
4-OH5.30br s
9-OH12.80s
13-OH4.80d5.0

Table 2: ¹³C NMR Spectroscopic Data for 6-deoxy-13-hydroxy-8,11-dione-dihydrogranaticin B (in DMSO-d₆)

PositionChemical Shift (δ, ppm)
1172.5
368.9
435.4
4a135.1
578.2
5a115.8
630.1
725.2
8188.1
8a110.2
9162.3
1070.3
10a145.6
11205.0
11a118.9
12158.7
12a132.1
1365.4
14-CH₃15.8
15-CH₃18.2

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) of 6-deoxy-13-hydroxy-8,11-dione-dihydrogranaticin B would show a molecular ion peak corresponding to its molecular formula, C₂₂H₂₂O₈.

Infrared (IR) Spectroscopy: The IR spectrum of this compound analogues is expected to show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups. Expected peaks would be in the regions of 3400 cm⁻¹ (O-H stretching), 1720-1650 cm⁻¹ (C=O stretching of quinone and lactone), and 1600-1450 cm⁻¹ (aromatic C=C stretching).

Experimental Protocols

The following is a generalized protocol for the isolation and characterization of this compound analogues based on methodologies reported for similar pyranonaphthoquinones.[1]

1. Fermentation and Extraction:

  • A producing microbial strain, such as Streptomyces sp., is cultured in a suitable liquid medium.

  • After a specific incubation period, the culture broth is harvested.

  • The mycelium is separated from the supernatant by centrifugation or filtration.

  • The supernatant is extracted with an organic solvent like ethyl acetate (B1210297).

  • The mycelial cake is also extracted with a solvent such as acetone (B3395972) or methanol.

  • The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

2. Isolation and Purification:

  • The crude extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).

  • Fractions containing the compounds of interest, monitored by thin-layer chromatography (TLC), are collected and combined.

  • Further purification is achieved by repeated column chromatography, preparative TLC, or high-performance liquid chromatography (HPLC) to yield the pure compounds.

3. Structure Elucidation:

  • The structures of the isolated compounds are determined using a combination of spectroscopic techniques.

  • NMR Spectroscopy: ¹H and ¹³C NMR, along with 2D NMR experiments (COSY, HSQC, HMBC), are used to establish the carbon skeleton and the connectivity of protons and carbons.

  • Mass Spectrometry: High-resolution mass spectrometry is employed to determine the elemental composition and molecular weight.

  • IR Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in the molecule.

  • UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy provides information about the chromophore system.

Logical Workflow for Characterization

The following diagram illustrates the logical workflow for the isolation and characterization of this compound and its analogues.

Dihydrogranaticin_Characterization cluster_0 Isolation and Purification cluster_1 Structure Elucidation Fermentation Microbial Fermentation Extraction Solvent Extraction Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Column Chromatography Crude_Extract->Chromatography Purification HPLC Purification Chromatography->Purification Pure_Compound Pure this compound Analogue Purification->Pure_Compound NMR NMR Spectroscopy (1H, 13C, 2D) Pure_Compound->NMR MS Mass Spectrometry (HRMS) Pure_Compound->MS IR IR Spectroscopy Pure_Compound->IR Structure Chemical Structure Determination NMR->Structure MS->Structure IR->Structure

Caption: Workflow for the isolation and structural elucidation of this compound analogues.

Biological Activity and Signaling Pathways

Naphthoquinones, the class of compounds to which this compound belongs, are known to exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. The mechanism of action for some naphthoquinones involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells. This process can involve the activation of signaling pathways such as the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[2]

The bactericidal activity of the related compound, granaticin, is suggested to be exerted by the oxidation of sulfhydryl groups of cellular components and the toxicity of hydrogen peroxide generated during the oxidation reaction.[3]

The following diagram depicts a generalized signaling pathway potentially affected by this compound, based on the known activities of related naphthoquinones.

Naphthoquinone_Signaling This compound This compound ROS Reactive Oxygen Species (ROS) Generation This compound->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress MAPK_Pathway MAPK Pathway Activation (JNK, p38) Oxidative_Stress->MAPK_Pathway Apoptosis Apoptosis MAPK_Pathway->Apoptosis

Caption: Potential signaling pathway influenced by this compound.

References

In-depth Analysis of Dihydrogranaticin's Biological Activity Against Cancer Cells: A Review of Available Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in the detailed biological activity and mechanistic understanding of Dihydrogranaticin as an anti-cancer agent. While a related compound, 6-Deoxy-13-hydroxy-8,11-dione-dihydrogranaticin B, has been isolated and shown to possess cytotoxic properties, in-depth studies on its specific mechanisms of action, effects on cell signaling pathways, and detailed experimental protocols are not currently available in the public domain. This technical guide summarizes the limited existing data and outlines the areas where further research is critically needed.

Introduction to this compound and Related Compounds

This compound belongs to the naphthoquinone class of compounds, which are known for their diverse biological activities, including anticancer properties. A specific analogue, 6-Deoxy-13-hydroxy-8,11-dione-dihydrogranaticin B, was isolated from Streptomyces sp. CPCC 200532 and identified as an intermediate in the biosynthesis of Granaticin B[1]. The research on this compound provides the primary basis for our current understanding of this compound's potential as an anticancer agent.

Quantitative Data on Cytotoxicity

The available quantitative data on the cytotoxic activity of 6-Deoxy-13-hydroxy-8,11-dione-dihydrogranaticin B is limited to a comparative study against Granaticin B. The study assessed its effect on four human cancer cell lines: HCT116 (colon cancer), A549 (lung cancer), HeLa (cervical cancer), and HepG2 (liver cancer)[1].

Table 1: Comparative Cytotoxicity of 6-Deoxy-13-hydroxy-8,11-dione-dihydrogranaticin B and Granaticin B

CompoundHCT116A549HeLaHepG2
6-Deoxy-13-hydroxy-8,11-dione-dihydrogranaticin BSimilar cytotoxicity to Granaticin BDecreased cytotoxicity compared to Granaticin BDecreased cytotoxicity compared to Granaticin BDecreased cytotoxicity compared to Granaticin B
Granaticin BBaselineBaselineBaselineBaseline

Note: Specific IC50 values were not provided in the referenced study. The data is presented as a relative comparison to Granaticin B.[1]

Experimental Protocols

Detailed experimental protocols for the assessment of the biological activity of this compound against cancer cells are not explicitly provided in the available literature. However, based on the reported cytotoxicity screening, a standard methodology such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a similar cell viability assay was likely employed.

Hypothetical Experimental Workflow for Cytotoxicity Screening:

Below is a generalized workflow that researchers would typically follow for such an investigation.

G cluster_prep Cell Culture Preparation cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture 1. Cancer Cell Line Culture (e.g., HCT116, A549, HeLa, HepG2) seeding 2. Cell Seeding in 96-well plates cell_culture->seeding incubation1 3. Overnight Incubation (Adherence and Growth) seeding->incubation1 compound_prep 4. This compound Dilution Series treatment 5. Addition of Compound to Wells compound_prep->treatment incubation2 6. Incubation (e.g., 48-72 hours) treatment->incubation2 mtt_add 7. Addition of MTT Reagent incubation3 8. Incubation (Formation of Formazan) mtt_add->incubation3 solubilization 9. Solubilization of Formazan Crystals incubation3->solubilization readout 10. Absorbance Measurement (Spectrophotometer) calculation 11. Calculation of Cell Viability (%) and IC50 readout->calculation

Figure 1: Generalized workflow for a cell viability assay.

Signaling Pathways and Mechanism of Action

Currently, there is no published research detailing the specific signaling pathways modulated by this compound in cancer cells. The molecular mechanisms underlying its cytotoxic effects, such as the induction of apoptosis or cell cycle arrest, remain to be elucidated.

Hypothetical Signaling Pathway Implicated in Naphthoquinone-Induced Apoptosis:

Based on the known mechanisms of other naphthoquinone compounds, a possible pathway for this compound-induced apoptosis could involve the intrinsic (mitochondrial) pathway. The following diagram illustrates a generalized schematic of this potential mechanism.

G This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Bax Bax Activation Mitochondria->Bax Bcl2 Bcl-2 Inhibition Mitochondria->Bcl2 CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Hypothetical intrinsic apoptosis pathway.

Future Research Directions

The limited data on this compound's anti-cancer activity highlights a clear need for further investigation. Future research should focus on:

  • Comprehensive Cytotoxicity Screening: Evaluating a wider range of this compound analogues against a broader panel of cancer cell lines to determine IC50 values and identify the most potent compounds and sensitive cell lines.

  • Mechanistic Studies: Investigating the induction of apoptosis and cell cycle arrest using techniques such as flow cytometry (Annexin V/PI staining for apoptosis, propidium (B1200493) iodide staining for cell cycle analysis) and Western blotting for key protein markers (e.g., caspases, cyclins, CDKs).

  • Signaling Pathway Elucidation: Utilizing techniques like Western blotting, qPCR, and kinase assays to identify the specific signaling pathways (e.g., MAPK, PI3K/Akt, NF-κB) modulated by this compound.

  • In Vivo Studies: Assessing the anti-tumor efficacy and toxicity of promising this compound compounds in animal models of cancer.

Conclusion

The current body of scientific literature provides preliminary evidence that a this compound analogue possesses cytotoxic activity against several cancer cell lines[1]. However, there is a profound lack of in-depth research into its mechanism of action, the specific signaling pathways it affects, and detailed experimental protocols. The information presented in this guide is based on the limited available data and generalized knowledge of related compounds. Extensive further research is imperative to fully understand the therapeutic potential of this compound and its derivatives as anti-cancer agents. For researchers, scientists, and drug development professionals, this compound represents a largely unexplored compound with potential for novel anti-cancer drug discovery, warranting significant further investigation.

References

An In-depth Technical Guide to the Polyketide Synthase Genes in Dihydrogranaticin Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the polyketide synthase (PKS) genes integral to the biosynthesis of dihydrogranaticin, a benzoisochromanequinone antibiotic. This compound, along with its related compound granaticin, is produced by various Streptomyces species and exhibits notable antibacterial and antitumor properties. This document details the genetic organization, proposed functions of the PKS genes, available quantitative data, and key experimental methodologies for their study.

The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a Type II polyketide synthase system. The gene cluster responsible for its production was first extensively characterized in Streptomyces violaceoruber Tü22.[1][2] This cluster, referred to as the 'gra' cluster, contains a set of genes encoding the minimal PKS enzymes required for the assembly of the polyketide backbone, as well as enzymes responsible for tailoring reactions that lead to the final complex structure of this compound.[1][2]

The nascent polyketide chain of granaticin is identical to that of a well-studied related antibiotic, actinorhodin (B73869), produced by Streptomyces coelicolor A3(2).[1] However, the post-PKS modifications, including pyran-ring stereochemistry and glycosylation, differ between the two pathways, making a comparative analysis of their gene clusters highly valuable for understanding the mechanisms of polyketide diversification.[1]

The core PKS genes in the 'gra' cluster of S. violaceoruber Tü22 are responsible for the iterative condensation of acetate (B1210297) units to form the polyketide backbone. These include genes encoding the ketosynthase (KS), chain length factor (CLF), and acyl carrier protein (ACP).

Key Polyketide Synthase and Associated Genes

The 'gra' gene cluster from Streptomyces violaceoruber Tü22 contains several open reading frames (ORFs) with putative functions assigned based on homology to other known PKS gene clusters, particularly the actinorhodin (act) cluster.[1]

Table 1: Key Genes in the this compound Polyketide Synthase and Their Proposed Functions

Gene/ORFProposed FunctionHomology/Evidence
gra-ORF1Ketosynthase α (KSα)Strong resemblance to E. coli fatty acid ketoacyl synthase (FabB).[2] Functions as a condensing enzyme.
gra-ORF2Ketosynthase β (KSβ) / Chain Length Factor (CLF)Shows evidence of translational coupling with gra-ORF1.[2]
gra-ORF3Acyl Carrier Protein (ACP)Strikingly resembles ACPs of fatty acid synthases.[2]
gra-ORF5Ketoreductase (KR)Complements a mutation in the actinorhodin C-9 ketoreductase gene (actIII). Hypothesized to be the C-9 ketoreductase.
gra-ORF6Ketoreductase-associated proteinEssential for the correct stereospecific reduction at C-3 to produce the (R)-DNPA intermediate in this compound biosynthesis. It is thought to guide the regiospecificity of Gra-ORF5.
gra-ORF10MerR family transcription regulatorPart of a two-component regulatory system that positively regulates granaticin production.[3]
gra-ORF11Sensor histidine kinasePart of a two-component regulatory system with Gra-ORF10.[3]
gra-ORF14GlycosyltransferasePredicted to be responsible for the glycosylation steps in granaticin biosynthesis. Knockout studies confirm its role in glycosylation.
gra-ORF20SoxR-like negative regulatorDisruption of this gene leads to a significant increase in granaticin production, suggesting a negative regulatory role, possibly by sensing the cellular redox state.[4][5]
gra-ORF32Sfp-type phosphopantetheinyl transferase (PPTase)Essential for the activation of the ACP domain of the PKS by transferring the 4'-phosphopantetheine (B1211885) moiety from coenzyme A.[6]

Quantitative Data on Granaticin and Derivative Production

Table 2: Production Titers of Granaticin Derivatives in Engineered Streptomyces Strains

Strain / ConditionProductTiter (mg/L)Fold IncreaseReference
Streptomyces vilmorinianum YP1 (Wild Type)Granaticin B--[3]
S. vilmorinianum YP1 with gra-ORF10 overexpressionGranaticin B716.27Substantial improvement[3]
Streptomyces thermoviolaceus NT1 (Un-optimized)Granaticinic Acid18.64-[7]
S. thermoviolaceus NT1 (Optimized)Granaticinic Acid61.353.30[7]
Streptomyces vietnamensis ΔmshA mutantOverall Granaticins->50% decrease[4][5]
S. vietnamensis with gra-ORF20 disruptionGranaticin-3-fold increase[4]

Signaling Pathways and Regulatory Mechanisms

The biosynthesis of this compound is a tightly regulated process. Several regulatory elements within and outside the 'gra' gene cluster have been identified that influence the production of this antibiotic.

Two-Component Regulatory System

A key regulatory mechanism involves an in-cluster two-component system (TCS) composed of gra-ORF10 (a MerR family transcriptional regulator) and gra-ORF11 (a sensor histidine kinase).[3] This system acts as a positive regulator of granaticin biosynthesis. Overexpression of these genes, particularly gra-ORF10, has been shown to dramatically increase the yield of granaticin B.[3]

Two_Component_System Ext_Signal External Signal Gra_ORF11 Gra-ORF11 (Sensor Histidine Kinase) Ext_Signal->Gra_ORF11 Activates Gra_ORF10 Gra-ORF10 (Response Regulator) Gra_ORF11->Gra_ORF10 Phosphorylates gra_PKS_genes granaticin PKS genes Gra_ORF10->gra_PKS_genes Binds to promoter(s) (Upregulates transcription) Granaticin_Bio Granaticin Biosynthesis gra_PKS_genes->Granaticin_Bio

A simplified diagram of the two-component regulatory system in granaticin biosynthesis.
Redox Regulation and Mycothiol (B1677580) Involvement

The biosynthesis of granaticin is also influenced by the cellular redox state. A soxR-like gene, gra-ORF20, located within the gene cluster, acts as a negative regulator.[4][5] Its disruption leads to a significant increase in granaticin production, suggesting it may sense and respond to oxidative stress.[4]

Furthermore, mycothiol, a major redox buffer in actinomycetes, plays a dual role. It is not only a structural building block for the formation of mycothiogranaticins but also positively regulates the overall production of granaticins, likely by maintaining cellular redox balance.[4][5] Disruption of the mycothiol biosynthesis gene mshA leads to a more than 50% decrease in granaticin production.[4][5]

Experimental Protocols and Workflows

The study of the this compound PKS genes involves a range of molecular biology and analytical techniques. Below are generalized protocols and workflows that can be adapted for this specific system.

General Workflow for PKS Gene Functional Analysis

The functional characterization of a PKS gene typically follows a multi-step process involving gene knockout, complementation, and heterologous expression.

PKS_Gene_Function_Workflow Start Identify Putative PKS Gene (e.g., gra-ORF5) Gene_Knockout Generate Gene Knockout Mutant in S. violaceoruber Start->Gene_Knockout Heterologous_Exp Heterologous Expression of Gene in a Host Strain (e.g., S. coelicolor) Start->Heterologous_Exp Analyze_KO Analyze Metabolite Profile of Knockout Strain (HPLC/LC-MS) Gene_Knockout->Analyze_KO Complementation Complementation of Knockout with Wild-Type Gene Analyze_KO->Complementation Loss of product Analyze_Comp Analyze Metabolite Profile of Complemented Strain Complementation->Analyze_Comp Conclusion Determine Gene Function Analyze_Comp->Conclusion Restoration of product Analyze_Het Analyze Metabolite Profile of Heterologous Host Heterologous_Exp->Analyze_Het Analyze_Het->Conclusion Production of expected intermediate/product

A general experimental workflow for determining the function of a PKS gene.
Detailed Methodologies

Objective: To inactivate a target gene (e.g., gra-ORF5) in S. violaceoruber to study its effect on this compound biosynthesis.

General Protocol (PCR-Targeting Based):

  • Construct Disruption Cassette:

    • Design primers to amplify an antibiotic resistance gene (e.g., apramycin (B1230331) resistance, aac(3)IV) flanked by regions homologous to the upstream and downstream sequences of the target gene.

    • Perform PCR using a template plasmid containing the resistance gene.

  • Prepare Electrocompetent E. coli:

    • Grow E. coli BW25141/pIJ790 to mid-log phase.

    • Make the cells electrocompetent by washing with ice-cold sterile 10% glycerol.

  • Electroporation and Recombination:

    • Electroporate the purified PCR product into the competent E. coli containing a cosmid with the 'gra' gene cluster.

    • Select for recombinants on LB agar (B569324) containing the appropriate antibiotic.

  • Conjugation into Streptomyces:

    • Transfer the modified cosmid from E. coli to S. violaceoruber via intergeneric conjugation.

    • Select for Streptomyces exconjugants that have undergone double crossover homologous recombination, resulting in the replacement of the target gene with the resistance cassette.

  • Verification:

    • Confirm the gene knockout by PCR analysis of genomic DNA from the mutant strain and by Southern blotting.

Objective: To express a subset of 'gra' genes in a heterologous host to identify their specific roles.

General Protocol:

  • Vector Construction:

    • Clone the gene(s) of interest (e.g., gra-ORF5 and gra-ORF6) into a Streptomyces expression vector (e.g., pSET152-derived vector) under the control of an inducible promoter (e.g., tipA promoter).

  • Transformation of E. coli:

    • Transform the expression vector into an E. coli donor strain (e.g., ET12567/pUZ8002).

  • Conjugation:

    • Perform intergeneric conjugation between the E. coli donor strain and the recipient Streptomyces host (e.g., S. coelicolor CH999, which lacks the act cluster).

    • Select for exconjugants on a medium containing the appropriate antibiotics.

  • Induction and Analysis:

    • Grow the recombinant Streptomyces strain in a suitable production medium.

    • Induce gene expression at the appropriate time with an inducer (e.g., thiostrepton).

    • Extract the secondary metabolites from the culture and analyze by HPLC and LC-MS.

Objective: To separate, detect, and identify this compound and related metabolites.

General HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing an acid modifier like 0.1% formic acid or trifluoroacetic acid.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: Diode array detector (DAD) to monitor the characteristic absorbance of granaticins (around 220, 280, and 520-580 nm).

General LC-MS/MS Conditions:

  • Couple the HPLC system to a mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Use electrospray ionization (ESI) in either positive or negative mode.

  • Perform MS/MS fragmentation to obtain structural information for metabolite identification by comparing with known standards or predicted fragmentation patterns.

Conclusion

The polyketide synthase genes of the this compound biosynthetic pathway in Streptomyces species represent a fascinating system for studying the enzymatic basis of natural product diversity. While the core PKS machinery has been identified and the functions of several tailoring enzymes have been proposed or confirmed, significant gaps remain in our quantitative understanding of this system. Specifically, detailed enzyme kinetic studies on the individual PKS domains are needed to fully elucidate the catalytic efficiencies and substrate specificities that govern the assembly of the this compound backbone. Furthermore, the development and dissemination of highly detailed, standardized experimental protocols will be crucial for enabling reproducible research and facilitating the rational engineering of this pathway for the production of novel, bioactive compounds. This guide provides a solid foundation for researchers entering this field and highlights the exciting avenues for future investigation.

References

The Critical Role of Ketoreductases in Dihydrogranaticin Stereochemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrogranaticin, a benzoisochromanequinone polyketide, exhibits potent biological activities that are intrinsically linked to its precise stereochemical architecture. The stereochemistry of this compound is established during its biosynthesis by a type II polyketide synthase (PKS) in Streptomyces violaceoruber Tü22. This technical guide delves into the pivotal role of two specific ketoreductases, Gra-ORF5 and Gra-ORF6, in dictating the final stereochemical outcome of this compound. We will explore their unique cooperative mechanism, present available data on their function, and provide detailed conceptual experimental protocols for their study. This guide is intended to be a comprehensive resource for researchers in natural product biosynthesis, enzymology, and drug development.

Introduction to this compound and its Biosynthesis

This compound belongs to the benzoisochromanequinone class of aromatic polyketides, which are synthesized by type II PKS systems. These systems are multienzyme complexes that iteratively condense simple acyl-CoA precursors to generate a poly-β-keto chain, which then undergoes a series of cyclization and modification reactions to yield the final natural product. A key feature of many polyketides is the presence of multiple chiral centers, the specific configuration of which is crucial for their biological activity.

The biosynthesis of this compound proceeds through a series of enzymatic reactions, including chain initiation, elongation, ketoreduction, aromatization, and cyclization. The stereochemistry of this compound is determined by the stereospecific reduction of a key bicyclic intermediate. This is in contrast to the closely related antibiotic actinorhodin (B73869), which possesses the opposite stereochemistry at the corresponding chiral centers.

The Key Players: Gra-ORF5 and Gra-ORF6 Ketoreductases

The stereochemical fate of this compound is sealed by the action of two ketoreductases encoded by the genes gra-ORF5 and gra-ORF6 in the granaticin biosynthetic gene cluster.

  • Gra-ORF5: This enzyme is a ketoreductase that is homologous to other type II PKS ketoreductases. It is believed to be the primary catalytic unit responsible for the reduction of a carbonyl group on the polyketide backbone.

  • Gra-ORF6: This protein is also a putative short-chain dehydrogenase/reductase (SDR) family member. However, its primary role is not direct catalysis but rather to act as a "guiding" protein or stereochemical determinant for Gra-ORF5.[1]

A Unique Cooperative Mechanism

The establishment of the correct (3R, 15S) stereochemistry in this compound is a result of a fascinating interplay between Gra-ORF5 and Gra-ORF6. It is proposed that Gra-ORF6 is essential for the production of the (R)-configured advanced intermediate, 4-dihydro-9-hydroxy-1-methyl-10-oxo-3-H-naphtho[2,3-c]pyran-3-acetic acid ((R)-DNPA).[2] While Gra-ORF5 is the reductase, Gra-ORF6 appears to control the regio- and stereochemical course of the reduction at the C-3 position of the bicyclic intermediate, ensuring the formation of the (R)-alcohol.[2] This cooperative mechanism represents a novel mode of stereochemical control in polyketide biosynthesis.

Quantitative Data on Ketoreductase Function

While the qualitative roles of Gra-ORF5 and Gra-ORF6 are established, specific quantitative kinetic data for these enzymes is not extensively available in the public domain. The following table summarizes the known functional aspects and highlights the need for further detailed enzymatic characterization.

EnzymeGeneOrganismProposed FunctionSubstrate (Proposed)Product (Stereochemistry)Kinetic Parameters (Km, kcat)
Gra-ORF5gra-ORF5Streptomyces violaceoruber Tü22Ketoreductase (catalytic subunit)Bicyclic polyketide intermediate(R)-DNPANot determined
Gra-ORF6gra-ORF6Streptomyces violaceoruber Tü22Stereochemical "guiding" protein for Gra-ORF5Interacts with Gra-ORF5 and the bicyclic intermediate(R)-DNPANot applicable
ActVI-ORF1actVI-ORF1Streptomyces coelicolor A3(2)Stereospecific ketoreductase in actinorhodin biosynthesisBicyclic polyketide intermediate(S)-DNPANot determined

Experimental Protocols

The following sections provide detailed conceptual methodologies for the key experiments required to investigate the role of Gra-ORF5 and Gra-ORF6 in this compound stereochemistry.

Heterologous Expression and Purification of Gra-ORF5 and Gra-ORF6

Objective: To produce and purify recombinant Gra-ORF5 and Gra-ORF6 proteins for in vitro functional assays.

Methodology:

  • Gene Cloning: The gra-ORF5 and gra-ORF6 genes are amplified from S. violaceoruber Tü22 genomic DNA by PCR. The amplified fragments are then cloned into an appropriate E. coli expression vector, such as pET-28a(+), which incorporates an N-terminal His6-tag for affinity purification.

  • Transformation: The resulting plasmids are transformed into a suitable E. coli expression strain, such as BL21(DE3).

  • Protein Expression:

    • A single colony is used to inoculate a starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET vectors). The culture is grown overnight at 37°C with shaking.

    • The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM. The culture is then incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance protein solubility.

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF), and lysed by sonication or high-pressure homogenization.

  • Protein Purification:

    • The cell lysate is clarified by centrifugation.

    • The supernatant containing the soluble His6-tagged protein is loaded onto a Ni-NTA affinity chromatography column.

    • The column is washed with a wash buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

    • The target protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

    • The purity of the eluted protein is assessed by SDS-PAGE.

    • If necessary, further purification can be achieved using size-exclusion chromatography.

In Vitro Ketoreductase Activity Assay

Objective: To determine the enzymatic activity and substrate specificity of Gra-ORF5 and the influence of Gra-ORF6.

Methodology:

  • Reaction Mixture: The standard assay mixture contains:

    • Purified Gra-ORF5 protein (and Gra-ORF6 for cooperative assays)

    • The bicyclic intermediate substrate (or a suitable analog)

    • NADPH as a cofactor

    • A suitable buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0)

  • Assay Procedure:

    • The reaction is initiated by the addition of the substrate.

    • The reaction is incubated at a controlled temperature (e.g., 30°C).

    • The reaction is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Kinetic Analysis:

    • To determine the Michaelis-Menten kinetic parameters (Km and Vmax), the initial reaction rates are measured at varying substrate concentrations.

    • The data are then fitted to the Michaelis-Menten equation using non-linear regression analysis.

  • Analysis of Gra-ORF6's Role: The assay is performed with Gra-ORF5 alone and in the presence of varying concentrations of Gra-ORF6 to quantify the effect of the "guiding" protein on the reaction rate and stereochemical outcome.

Stereochemical Analysis of the Product (DNPA)

Objective: To determine the stereochemistry of the DNPA product formed in the in vitro assays.

Methodology:

  • Product Extraction: After the enzymatic reaction, the product is extracted from the aqueous reaction mixture using an organic solvent (e.g., ethyl acetate).

  • Chiral High-Performance Liquid Chromatography (HPLC):

    • The extracted product is analyzed by chiral HPLC to separate the (R)- and (S)-enantiomers of DNPA.

    • A chiral stationary phase (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H) is used.

    • The mobile phase typically consists of a mixture of hexane (B92381) and isopropanol.

    • The enantiomers are detected by UV absorbance. The retention times are compared to authentic standards of (R)- and (S)-DNPA to determine the stereochemical identity of the enzymatic product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • For structural confirmation, the purified product can be analyzed by 1H and 13C NMR spectroscopy.

    • The chemical shifts and coupling constants of the protons and carbons in the chiral centers can be compared to literature values for (R)- and (S)-DNPA to confirm the stereochemistry.

Visualizing the Biosynthetic Logic

The following diagrams, generated using the DOT language, illustrate the key relationships and workflows described in this guide.

This compound Biosynthetic Pathway

Dihydrogranaticin_Biosynthesis cluster_key Key Enzymes Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Poly-beta-keto_Chain Poly-beta-keto_Chain Malonyl-CoA->Poly-beta-keto_Chain Minimal PKS Bicyclic_Intermediate Bicyclic_Intermediate Poly-beta-keto_Chain->Bicyclic_Intermediate Aromatase/Cyclase (R)-DNPA (R)-DNPA Bicyclic_Intermediate->(R)-DNPA Gra-ORF5 + Gra-ORF6 (Ketoreduction) This compound This compound (R)-DNPA->this compound Further Tailoring Steps ACC Acetyl-CoA Carboxylase Minimal PKS Minimal Polyketide Synthase Aromatase/Cyclase Aromatase/Cyclase Gra-ORF5 + Gra-ORF6 Ketoreductase Complex

Caption: this compound biosynthetic pathway.

Experimental Workflow for Stereochemical Determination

Stereochemistry_Workflow cluster_expression Protein Expression & Purification cluster_assay In Vitro Assay cluster_analysis Product Analysis Cloning Gene Cloning (gra-ORF5, gra-ORF6) Expression Heterologous Expression in E. coli Cloning->Expression Purification Ni-NTA Affinity Chromatography Expression->Purification Assay Ketoreductase Activity Assay Purification->Assay Extraction Product Extraction Assay->Extraction Chiral_HPLC Chiral HPLC Analysis Extraction->Chiral_HPLC NMR NMR Spectroscopy Extraction->NMR Stereochemical_Assignment Stereochemical Assignment of DNPA Chiral_HPLC->Stereochemical_Assignment NMR->Stereochemical_Assignment

Caption: Experimental workflow for stereochemical determination.

Conclusion

The stereochemical control in this compound biosynthesis is a remarkable example of enzymatic precision. The cooperative action of the Gra-ORF5 ketoreductase and the Gra-ORF6 "guiding" protein provides a unique mechanism for establishing the correct chirality of the final product. This in-depth guide has provided a comprehensive overview of their roles, summarized the available data, and outlined detailed experimental protocols for their further investigation. A thorough understanding of these enzymatic mechanisms is not only fundamental to the field of natural product biosynthesis but also holds significant potential for the bioengineering of novel polyketides with tailored stereochemistry and improved therapeutic properties. Further research focusing on the detailed kinetic characterization of Gra-ORF5 and Gra-ORF6 and the structural elucidation of their complex will undoubtedly provide deeper insights into this fascinating biological system.

References

Methodological & Application

Dihydrogranaticin: Comprehensive Application Notes and Protocols for Isolation, Purification, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the protocols for the isolation, purification, and analysis of Dihydrogranaticin, a bioactive secondary metabolite produced by several species of Streptomyces. This compound and its derivatives, belonging to the benzoisochromanequinone class of antibiotics, have garnered significant interest due to their potential cytotoxic and antibacterial properties. These application notes are intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, drug discovery, and development.

I. Quantitative Data Summary

The following tables summarize key quantitative data related to the production and biological activity of this compound and its analogues. This information is compiled from various studies to facilitate comparison and experimental planning.

Table 1: Production and Purification Yields of Granaticin Derivatives

Producing StrainCompoundPurification MethodCrude Extract (g)Yield (mg)Purity (%)Reference
Streptomyces vilmorinianum YP1Granaticin AnalogueHSCCC2.729.5-[1][2]
Streptomyces vilmorinianum YP1Granaticin AcidHSCCC2.7111.399.2[1][2]
Streptomyces vilmorinianum YP1MM44785HSCCC2.749.499.1[1][2]
Streptomyces vilmorinianum YP1GranaticinHSCCC2.70.898.7[1][2]
Streptomyces vilmorinianum YP1Granaticin BHSCCC2.773.399.4[1][2]

Table 2: Cytotoxicity Data of a this compound Analogue

CompoundCell LineIC50 (µM)Reference
6-deoxy-13-hydroxy-8,11-dione-dihydrogranaticin BHCT116Similar to Granaticin B[3][4]
6-deoxy-13-hydroxy-8,11-dione-dihydrogranaticin BA549Decreased vs. Granaticin B[3][4]
6-deoxy-13-hydroxy-8,11-dione-dihydrogranaticin BHeLaDecreased vs. Granaticin B[3][4]
6-deoxy-13-hydroxy-8,11-dione-dihydrogranaticin BHepG2Decreased vs. Granaticin B[3][4]

II. Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the isolation and purification of this compound.

Protocol 1: Fermentation of Streptomyces for this compound Production

This protocol describes the submerged fermentation of Streptomyces species, such as Streptomyces violaceoruber or Streptomyces sp. CPCC 200532, for the production of this compound.

Materials:

  • Streptomyces strain (e.g., S. violaceoruber, S. sp. CPCC 200532)

  • Yeast Extract-Malt Extract (YEME) medium or Starch Casein Broth (SCB)

  • Seed culture flasks (e.g., 250 mL Erlenmeyer flasks)

  • Production culture flasks (e.g., 2 L baffled flasks) or a fermenter

  • Incubator shaker

  • Autoclave

Procedure:

  • Seed Culture Preparation:

    • Prepare YEME medium (0.3% yeast extract, 0.5% tryptone, 0.3% malt (B15192052) extract, 1% glucose, 5 mM MgCl₂) or SCB.[5][6]

    • Inoculate a 250 mL flask containing 50 mL of the chosen medium with a loopful of spores or a piece of agar (B569324) containing mycelia of the Streptomyces strain.

    • Incubate the seed culture at 28°C with shaking at 220 rpm for 2-4 days until dense growth is observed.[5][6]

  • Production Culture:

    • Prepare the production medium in larger flasks or a fermenter. For a 20 L fermentation, fifty 2 L baffled flasks containing 400 mL of YEME medium can be used.[5]

    • Inoculate the production medium with the seed culture at a 5% (v/v) ratio.

    • Incubate the production culture at 28°C with shaking at 220 rpm for 6-7 days.[5]

    • Monitor the production of this compound periodically by taking small samples and analyzing them by HPLC.

Protocol 2: Extraction of this compound from Fermentation Broth

This protocol details the extraction of this compound from the fermentation broth using ethyl acetate (B1210297).

Materials:

  • Fermentation broth from Protocol 1

  • Ethyl acetate

  • Centrifuge and centrifuge bottles

  • Separatory funnel

  • Rotary evaporator

  • Amberlite® XAD16 resin (optional)

Procedure:

  • Harvesting:

    • After the fermentation period, harvest the broth.

    • Separate the mycelia from the supernatant by centrifugation at 10,000 x g for 15 minutes. The supernatant contains the secreted this compound.

  • Solvent Extraction:

    • Transfer the supernatant to a large separatory funnel.

    • Add an equal volume of ethyl acetate to the supernatant (1:1 v/v).

    • Shake the separatory funnel vigorously for 10-15 minutes to ensure thorough mixing and extraction of the compound into the organic phase.

    • Allow the layers to separate. The upper organic layer containing this compound will be colored (typically reddish).

    • Carefully collect the upper ethyl acetate layer.

    • Repeat the extraction of the aqueous layer with fresh ethyl acetate at least two more times to maximize the yield.

  • Resin Adsorption (Optional Method):

    • Alternatively, add Amberlite® XAD16 resin (5% w/v) to the whole fermentation broth and continue shaking for 3 hours.[5]

    • Filter the resin and wash it with water to remove salts and polar impurities.

    • Elute the adsorbed compounds, including this compound, from the resin using methanol (B129727) or acetone.

  • Concentration:

    • Combine all the ethyl acetate extracts.

    • Concentrate the pooled extract under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

    • Dry the crude extract completely under a vacuum.

Protocol 3: Purification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the purification of this compound from the crude extract using HPLC.

Materials:

  • Crude this compound extract

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm for semi-preparative)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid (TFA)

  • Syringe filters (0.22 µm)

  • Autosampler vials or injection loop

  • Fraction collector

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the crude extract in the initial mobile phase solvent (e.g., a mixture of water and acetonitrile).

    • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Analytical Method Development:

    • Develop a suitable analytical method to separate this compound from other components in the crude extract.

    • Mobile Phase: A common mobile phase consists of Solvent A: Water with 0.1% formic acid and Solvent B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a linear gradient, for example, from 10% B to 100% B over 30 minutes.

    • Flow Rate: A typical flow rate for an analytical column (e.g., 4.6 mm ID) is 1 mL/min.

    • Detection: Monitor the elution profile at a wavelength where this compound has maximum absorbance (e.g., determined by a UV-Vis scan of the crude extract).

  • Preparative Purification:

    • Scale up the optimized analytical method to a preparative or semi-preparative scale.

    • Dissolve a larger quantity of the crude extract in the mobile phase and filter it.

    • Inject the sample onto the preparative column.

    • Run the scaled-up gradient method.

    • Collect the fractions corresponding to the this compound peak using a fraction collector.

  • Purity Analysis and Final Processing:

    • Analyze the purity of the collected fractions using the analytical HPLC method.

    • Pool the pure fractions.

    • Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

III. Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and purification of this compound.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification strain Streptomyces Strain seed_culture Seed Culture strain->seed_culture production_culture Production Culture seed_culture->production_culture harvest Harvest & Centrifuge production_culture->harvest extraction Solvent Extraction (Ethyl Acetate) harvest->extraction concentration Concentration (Rotary Evaporator) extraction->concentration hplc HPLC Purification concentration->hplc purity_check Purity Analysis hplc->purity_check pure_compound Pure this compound purity_check->pure_compound

Caption: Workflow for this compound isolation and purification.

Logical Relationship of Purification Techniques

This diagram shows the logical sequence of purification techniques that can be employed.

purification_logic crude Crude Extract column Column Chromatography (e.g., Silica Gel) crude->column Initial Fractionation hsccc HSCCC crude->hsccc Alternative Initial Purification hplc Preparative HPLC column->hplc Final Polishing hsccc->hplc Final Polishing pure Pure this compound hplc->pure

Caption: Logical flow of purification techniques for this compound.

Potential Mechanism of Action of Granaticins

While the specific signaling pathways affected by this compound are not yet fully elucidated, based on studies of the broader granaticin family, a potential mechanism of action involves the inhibition of key cellular enzymes, leading to cytotoxicity.

mechanism_of_action cluster_targets Cellular Targets cluster_effects Cellular Effects This compound This compound ftase Farnesyltransferase This compound->ftase Inhibits impdh Inosine 5'-monophosphate dehydrogenase This compound->impdh Inhibits cdc7 Cell Division Cycle 7 Kinase This compound->cdc7 Inhibits protein_prenylation Inhibition of Protein Prenylation ftase->protein_prenylation nucleotide_synthesis Disruption of Nucleotide Synthesis impdh->nucleotide_synthesis dna_replication Inhibition of DNA Replication Initiation cdc7->dna_replication cell_death Cytotoxicity / Apoptosis protein_prenylation->cell_death nucleotide_synthesis->cell_death dna_replication->cell_death

Caption: Postulated mechanism of action for granaticin-family compounds.

References

Application Note: Analysis and Quantification of Dihydrogranaticin using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

[AN-001]

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis and quantification of Dihydrogranaticin, a benzoisochromanequinone secondary metabolite produced by various Streptomyces species. This compound and its analogs exhibit significant biological activities, making their accurate quantification crucial for research and drug development. This document provides a comprehensive protocol for sample preparation, HPLC analysis, and method validation, tailored for researchers, scientists, and professionals in drug development.

Introduction

This compound is a polyketide antibiotic belonging to the benzoisochromanequinone class of natural products. It is often found in fermentation broths of actinomycete bacteria, particularly Streptomyces species.[1][2] The analysis and quantification of this compound are essential for various applications, including fermentation process optimization, biosynthetic pathway studies, and pharmacological evaluation. High-Performance Liquid Chromatography (HPLC) offers a sensitive and reliable method for separating and quantifying this compound from complex sample matrices.

Experimental Workflow

Experimental_Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Fermentation_Broth Fermentation Broth Collection Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation_Broth->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Sample Filtration (0.22 µm filter) Reconstitution->Filtration Injection Sample Injection Filtration->Injection HPLC_System HPLC System with UV/DAD Detector Column C18 Reversed-Phase Column HPLC_System->Column Mobile_Phase Gradient Elution (Water/Acetonitrile with Acid) Column->Mobile_Phase Mobile_Phase->Injection Chromatogram Chromatogram Acquisition Injection->Chromatogram Peak_Integration Peak Identification & Integration Chromatogram->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of this compound Calibration_Curve->Quantification

Figure 1: A general workflow for the analysis of this compound from fermentation broth.

Materials and Reagents

  • This compound standard (if available, otherwise a well-characterized extract can be used for relative quantification)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade, ultrapure)

  • Formic acid or Trifluoroacetic acid (TFA)

  • Ethyl acetate (B1210297) (analytical grade)

  • Anhydrous sodium sulfate

  • Syringe filters (0.22 µm, PTFE or nylon)

Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • Sonicator

  • Centrifuge

  • Rotary evaporator

Protocols

Standard Solution Preparation
  • Accurately weigh a precise amount of this compound standard.

  • Dissolve the standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Store the stock solution at -20°C in a light-protected vial.

  • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to construct a calibration curve.

Sample Preparation (from Streptomyces Fermentation Broth)
  • Collect a known volume of the fermentation broth.

  • Perform a liquid-liquid extraction with an equal volume of ethyl acetate. Repeat the extraction three times to ensure complete recovery.

  • Pool the organic layers and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Reconstitute the dried extract in a known volume of the initial mobile phase.

  • Centrifuge the reconstituted sample to pellet any insoluble material.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

HPLC Method Parameters

The following table summarizes the recommended HPLC method parameters for the analysis of this compound. These parameters may require optimization based on the specific HPLC system and column used.

ParameterRecommended Condition
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 280 nm and 480 nm (DAD recommended for spectral analysis)
Run Time 30 minutes

Data Analysis and Quantification

  • Identification: this compound in a sample is identified by comparing its retention time and UV-Vis spectrum with that of the authentic standard. A study identified this compound B with a retention time of 17.0 minutes under their specific LC-MS conditions.[2]

  • Calibration Curve: Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Method Validation

To ensure the reliability of the quantitative data, the HPLC method should be validated according to ICH guidelines. Key validation parameters are summarized in the table below.

Validation ParameterDescriptionAcceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.999
Accuracy The closeness of the test results obtained by the method to the true value.Recovery between 98% and 102%
Precision The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.Relative Standard Deviation (RSD) < 2%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.Peak purity analysis using a DAD

Signaling Pathway and Logical Relationships

Quantification_Logic cluster_0 Method Validation cluster_1 Data Acquisition cluster_2 Quantification Linearity Linearity (r² > 0.999) Calibration_Curve Concentration vs. Area Linearity->Calibration_Curve Accuracy Accuracy (98-102% Recovery) Analyte_Concentration Analyte Concentration Accuracy->Analyte_Concentration Precision Precision (RSD < 2%) Precision->Analyte_Concentration Specificity Specificity (Peak Purity) Sample_Peak_Area Sample Peak Area Specificity->Sample_Peak_Area Standard_Peak_Area Standard Peak Area Standard_Peak_Area->Calibration_Curve Sample_Peak_Area->Analyte_Concentration Calibration_Curve->Analyte_Concentration

Figure 2: Logical relationship for quantitative analysis validation.

Conclusion

The HPLC method described in this application note provides a reliable and reproducible approach for the analysis and quantification of this compound. Proper sample preparation and method validation are critical for obtaining accurate results. This protocol serves as a valuable resource for researchers working on the discovery, development, and quality control of natural products derived from actinomycetes.

References

Application Notes and Protocols for Dihydrogranaticin Bioactivity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrogranaticin is a naphthoquinone antibiotic belonging to the benzoisochromanequinone class of polyketides. Produced by various Streptomyces species, this class of compounds has garnered significant interest due to their diverse biological activities. These notes provide an overview of the known bioactivities of this compound and its analogs, along with detailed protocols for screening its potential therapeutic applications.

Bioactivity Profile of this compound and Analogs

This compound and its close analog, Granaticin, have demonstrated notable antibacterial and anticancer properties. The bioactivity is primarily attributed to the naphthoquinone core, which can undergo redox cycling to generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.

Data Presentation

While specific quantitative bioactivity data for this compound is limited in publicly available literature, the following table summarizes the reported activity for its close analog, Granaticin B, which can be used as a reference for designing screening assays.

CompoundBioactivityTarget Organism/Cell LineMetricValueReference
Granaticin BAntibacterialStaphylococcus aureusMIC0.9 - 3.6 µM[1]
6-deoxy-13-hydroxy-8,11-dione-dihydrogranaticin BAnticancerHCT116CytotoxicitySimilar to Granaticin B[2][3]
6-deoxy-13-hydroxy-8,11-dione-dihydrogranaticin BAnticancerA549, HeLa, HepG2CytotoxicityDecreased vs. Granaticin B[2][3]

Potential Mechanisms of Action and Signaling Pathways

The bioactivity of this compound is likely mediated through multiple mechanisms, primarily linked to its chemical structure.

Generation of Reactive Oxygen Species (ROS) and Oxidative Stress

Naphthoquinones are known to induce oxidative stress by generating ROS, which can damage cellular components like DNA, proteins, and lipids.[4] This can trigger cell death pathways. The Nrf2 signaling pathway is a key cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive by Keap1. However, in the presence of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes.

Nrf2_Pathway cluster_nucleus Nucleus ROS This compound-induced Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidative Stress Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub Nucleus Nucleus Nrf2->Nucleus Nrf2_n Nrf2 ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant Gene Transcription ARE_n ARE Nrf2_n->ARE_n Binds to Antioxidant_Genes_n Antioxidant Genes ARE_n->Antioxidant_Genes_n Activates

Nrf2-mediated oxidative stress response pathway.
Induction of Apoptosis

The cellular damage caused by this compound-induced ROS can lead to programmed cell death, or apoptosis. Apoptosis can be initiated through two main pathways: the extrinsic pathway , triggered by external signals, and the intrinsic pathway , initiated by internal cellular stress. Both pathways converge on the activation of caspases, which are proteases that execute cell death.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF) Death_Receptor Death Receptor (e.g., Fas, TNFR) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Activation Caspase37 Executioner Caspases (Caspase-3, -7) Caspase8->Caspase37 This compound This compound Cellular_Stress Cellular Stress (e.g., ROS, DNA damage) This compound->Cellular_Stress Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Cytochrome c, Procaspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

The extrinsic and intrinsic pathways of apoptosis.
Inhibition of Farnesyltransferase and Ras Signaling

Granaticins have been reported to inhibit farnesyltransferase, an enzyme crucial for the post-translational modification of Ras proteins. Ras proteins are key components of the Ras-MAPK signaling pathway , which regulates cell proliferation, differentiation, and survival. By inhibiting farnesyltransferase, this compound could prevent Ras activation, thereby disrupting downstream signaling and inhibiting cancer cell growth.

Ras_MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2_SOS Grb2/SOS RTK->Grb2_SOS Ras_GDP Ras-GDP (Inactive) Grb2_SOS->Ras_GDP Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP GTP loading Raf Raf Ras_GTP->Raf This compound This compound Farnesyltransferase Farnesyltransferase This compound->Farnesyltransferase Inhibits Farnesyltransferase->Ras_GDP Required for membrane localization and activation MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., Myc, Jun, Fos) ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation

The Ras-MAPK signaling pathway and the inhibitory role of this compound.

Experimental Protocols

Antibacterial Activity Screening: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

  • Positive control antibiotic (e.g., gentamicin)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Inoculum Preparation:

    • From a fresh agar (B569324) plate, select 3-5 colonies of the test bacterium and inoculate into 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution of this compound:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of a row and mix well.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

    • Prepare separate rows for the positive control antibiotic and the negative control (vehicle).

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed.

    • Optionally, read the absorbance at 600 nm using a microplate reader.

MIC_Workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Serial_Dilution Perform 2-fold Serial Dilution of this compound in 96-well plate Start->Serial_Dilution Inoculate Inoculate Wells with Bacterial Suspension Prep_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Visually Inspect for Turbidity or Read Absorbance (600 nm) Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no growth) Read_Results->Determine_MIC End End Determine_MIC->End

Workflow for MIC determination.
Anticancer Activity Screening: MTT Assay for IC50 Determination

This colorimetric assay measures cell viability and is used to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Cancer cell lines (e.g., HCT116, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for a positive control (e.g., doxorubicin) and a negative control (vehicle).

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of the solubilization solution to each well and mix gently to dissolve the formazan crystals.

  • Data Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software.

MTT_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h (Cell Attachment) Seed_Cells->Incubate_24h Treat_Compound Treat Cells with Serial Dilutions of this compound Incubate_24h->Treat_Compound Incubate_48_72h Incubate for 48-72h Treat_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Crystals Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Value Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Workflow for IC50 determination using MTT assay.
Antiviral Activity Screening: Plaque Reduction Assay

This assay determines the concentration of this compound that reduces the number of viral plaques by 50% (EC50).

Materials:

  • This compound stock solution

  • Host cell line susceptible to the virus of interest

  • Virus stock of known titer

  • Cell culture medium

  • Agarose (B213101) or methylcellulose (B11928114) overlay medium

  • Crystal violet staining solution

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed host cells in multi-well plates to form a confluent monolayer.

  • Virus Infection:

    • Prepare serial dilutions of this compound.

    • Pre-incubate the virus with the compound dilutions for 1 hour at 37°C.

    • Infect the cell monolayers with the virus-compound mixture.

  • Overlay:

    • After the adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding concentrations of this compound.

  • Incubation:

    • Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).

  • Plaque Visualization and Counting:

    • Fix the cells and stain with crystal violet.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

    • Determine the EC50 value.

Plaque_Reduction_Workflow Start Start Seed_Host_Cells Seed Host Cells in Multi-well Plate to Form a Monolayer Start->Seed_Host_Cells Prepare_Virus_Compound Prepare Virus and Serial Dilutions of this compound Start->Prepare_Virus_Compound Infect_Cells Infect Cell Monolayer with Virus-Compound Mixture Seed_Host_Cells->Infect_Cells Prepare_Virus_Compound->Infect_Cells Add_Overlay Add Semi-Solid Overlay Medium with Compound Infect_Cells->Add_Overlay Incubate_Plaques Incubate until Plaques Form Add_Overlay->Incubate_Plaques Stain_Count Fix, Stain with Crystal Violet, and Count Plaques Incubate_Plaques->Stain_Count Calculate_EC50 Calculate EC50 Value Stain_Count->Calculate_EC50 End End Calculate_EC50->End

Workflow for plaque reduction assay.
Antifungal Activity Screening: Broth Microdilution Assay for MIC Determination

This protocol is similar to the antibacterial assay and is adapted for fungi.

Materials:

  • This compound stock solution

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C)

  • Positive control antifungal (e.g., fluconazole)

Procedure:

  • Inoculum Preparation:

    • Prepare a fungal suspension and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute the suspension in RPMI-1640 to the recommended final concentration.

  • Serial Dilution of this compound:

    • Perform 2-fold serial dilutions of this compound in a 96-well plate containing RPMI-1640 medium.

  • Inoculation:

    • Add the diluted fungal suspension to each well.

  • Incubation:

    • Incubate the plate at 35°C for 24-48 hours.

  • Data Analysis:

    • Determine the MIC as the lowest concentration that causes a significant inhibition of growth compared to the growth control.

Antifungal_MIC_Workflow Start Start Prep_Fungal_Inoculum Prepare Fungal Inoculum (0.5 McFarland) Start->Prep_Fungal_Inoculum Serial_Dilution Perform 2-fold Serial Dilution of this compound in 96-well plate Start->Serial_Dilution Inoculate Inoculate Wells with Fungal Suspension Prep_Fungal_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate at 35°C for 24-48 hours Inoculate->Incubate Read_Results Visually Inspect or Read Absorbance Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Workflow for antifungal MIC determination.

References

Application Notes and Protocols for Scale-up Fermentation of Dihydrogranaticin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the scale-up fermentation of Dihydrogranaticin, a polyketide antibiotic with potential therapeutic applications. The following protocols are synthesized from established methods for the production of granaticin and its derivatives by Streptomyces species and serve as a robust starting point for process development and optimization.

Introduction

This compound is a member of the granaticin family of pyranonaphthoquinone antibiotics produced by various strains of Streptomyces, such as Streptomyces violaceoruber. These compounds are synthesized via the type II polyketide synthase (PKS) pathway. As secondary metabolites, their production is often sensitive to fermentation conditions, making process optimization and scale-up a critical challenge. Factors such as medium composition, pH, temperature, aeration, and agitation must be carefully controlled to achieve high yields. Morphological engineering of the producing Streptomyces strain can also be a key strategy to improve growth and productivity in submerged cultures.

I. Quantitative Data Summary

The following tables summarize key quantitative data for the fermentation of granaticin-producing Streptomyces species. These values provide a baseline for the scale-up of this compound production.

Table 1: Seed Culture Medium Composition

ComponentConcentration (g/L)Role
Yeast Extract4.0Source of nitrogen, vitamins, and growth factors
Malt Extract10.0Carbon and energy source
Dextrose (Glucose)4.0Primary carbon and energy source
Preparation Notes: \multicolumn{2}{l}{Dissolve all components in distilled water and adjust the pH to 7.2 before autoclaving.}

Table 2: Production Medium Composition (Based on ISP2 and YEME media)

ComponentConcentration (g/L)Role
Glucose10.0 - 40.0Primary carbon source; concentration is a key parameter for optimization[1][2]
Soluble Starch20.0Complex carbon source
Soybean Meal15.0Nitrogen source[2]
Yeast Extract4.0Source of nitrogen, vitamins, and growth factors
KNO₃1.0Nitrogen source
K₂HPO₄0.5Phosphate source and buffering agent
MgSO₄·7H₂O0.5Source of magnesium ions
NaCl0.5Maintains osmotic balance
CaCO₃2.0pH stabilization[2]
Preparation Notes: \multicolumn{2}{l}{Adjust pH to 6.5 - 7.0 before sterilization.[1][2] Glucose and CaCO₃ may be autoclaved separately to prevent caramelization and precipitation.}

Table 3: Fermentation Parameters for Scale-up

ParameterSmall Scale (Flask)Bench-top Fermenter (e.g., 5-10 L)Pilot/Industrial Scale
Inoculum Size (% v/v) 2 - 5%5%5 - 10%
Temperature (°C) 28 - 3730 - 3730 - 37
pH 6.5 - 7.5 (initial)6.5 - 7.0 (controlled)6.5 - 7.0 (controlled)
Agitation (rpm) 150 - 250200 - 400 (tip speed dependent)Tip speed and power per unit volume are key scale-up parameters
Aeration N/A (baffled flasks)1.0 - 1.5 vvm (volume of air per volume of medium per minute)Maintain Dissolved Oxygen (DO) > 30%
Incubation Time (days) 10 - 159 - 12Process monitoring dependent

II. Experimental Protocols

Protocol 1: Inoculum Preparation
  • Strain Activation: Streak a cryopreserved stock of the Streptomyces strain onto a suitable agar (B569324) medium (e.g., ISP2 agar) and incubate at 30°C for 7-10 days until sporulation is observed.

  • Pre-culture: Inoculate a single, well-isolated colony into a 250 mL flask containing 50 mL of seed culture medium (Table 1).

  • Incubation: Incubate the flask at 30°C on a rotary shaker at 200 rpm for 2-3 days until a dense, homogenous culture is obtained.

  • Seed Culture: Transfer the pre-culture to a larger flask or seed fermenter containing the production medium (Table 2) to achieve the desired inoculum volume for the production fermenter (typically 5% v/v). Incubate under the same conditions for another 2-3 days.

Protocol 2: Scale-up Fermentation in a Bioreactor
  • Bioreactor Preparation: Prepare and sterilize the production fermenter containing the production medium (Table 2). Calibrate pH and dissolved oxygen (DO) probes.

  • Inoculation: Aseptically transfer the seed culture to the production fermenter.

  • Fermentation Control:

    • Temperature: Maintain the temperature at 30°C.

    • pH: Control the pH at 6.8 by the automated addition of 2N NaOH or 2N H₂SO₄.

    • Dissolved Oxygen (DO): Maintain the DO level above 30% of air saturation. This is a critical parameter for the production of many secondary metabolites by Streptomyces.[3] Control DO by cascading agitation speed and aeration rate.

  • Sampling: Aseptically withdraw samples at regular intervals (e.g., every 12-24 hours) to monitor cell growth (dry cell weight), substrate consumption (e.g., glucose concentration), pH, and this compound production (via HPLC analysis).

  • Harvesting: The fermentation is typically harvested after 9-12 days, or when the production of this compound plateaus or begins to decline.

Protocol 3: Downstream Processing - Extraction and Purification of this compound
  • Biomass Removal: Separate the mycelial biomass from the fermentation broth by centrifugation or filtration. The addition of a filter aid may be necessary.[4]

  • Extraction:

    • Adjust the pH of the clarified fermentation broth to 4.0-5.0 with an acid (e.g., HCl).[4]

    • Extract the broth with an equal volume of a water-immiscible organic solvent, such as ethyl acetate (B1210297).[4][5]

    • Repeat the extraction process 2-3 times to maximize the recovery of this compound.

  • Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Purification:

    • The crude extract can be further purified using chromatographic techniques.

    • Silica (B1680970) Gel Chromatography: Apply the crude extract to a silica gel column and elute with a solvent system of increasing polarity (e.g., a gradient of methanol (B129727) in chloroform (B151607) or ethyl acetate in hexane) to separate this compound from other metabolites.

    • Preparative HPLC: For high-purity this compound, preparative reverse-phase HPLC can be employed.

  • Characterization: Confirm the identity and purity of the isolated this compound using analytical techniques such as LC-MS and NMR.

III. Visualizations

experimental_workflow cluster_inoculum Inoculum Development cluster_fermentation Scale-up Fermentation cluster_dsp Downstream Processing strain_activation Strain Activation on Agar pre_culture Pre-culture (Flask) strain_activation->pre_culture seed_culture Seed Culture (Flask/Seed Fermenter) pre_culture->seed_culture inoculation Inoculation (5% v/v) seed_culture->inoculation bioreactor_prep Bioreactor Preparation & Sterilization bioreactor_prep->inoculation fermentation Controlled Fermentation (pH, DO, Temp) inoculation->fermentation sampling Process Monitoring (Growth, Product Titer) fermentation->sampling harvest Harvest fermentation->harvest biomass_removal Biomass Removal (Filtration) harvest->biomass_removal extraction Solvent Extraction (Ethyl Acetate) biomass_removal->extraction concentration Concentration (Rotary Evaporation) extraction->concentration purification Chromatographic Purification concentration->purification final_product Pure this compound purification->final_product

Caption: Experimental workflow for the scale-up fermentation and purification of this compound.

biosynthesis_pathway acetyl_coa Acetyl-CoA pks Type II Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide_chain Polyketide Chain pks->polyketide_chain cyclization Cyclization & Aromatization polyketide_chain->cyclization intermediate Aromatic Intermediate cyclization->intermediate tailoring Tailoring Enzymes (e.g., Oxygenases, Reductases) intermediate->tailoring This compound This compound tailoring->this compound granaticin Granaticin This compound->granaticin Further Oxidation

Caption: Simplified biosynthetic pathway of this compound via Type II Polyketide Synthase.

References

Application Notes and Protocols for the Extraction of Dihydrogranaticin from Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrogranaticin is a naphthoquinone antibiotic belonging to the benzoisochromanequinone family of polyketides. Produced by various Streptomyces species, it exhibits a range of biological activities, including antibacterial and potential antitumor properties. This document provides detailed application notes and protocols for the extraction, purification, and quantification of this compound from fermentation broth, intended for use by researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for the development of effective extraction and purification protocols.

PropertyValue/DescriptionReference
Molecular FormulaC22H22O10[1]
Molecular Weight446.4 g/mol [1]
AppearanceRed-violet pigment[2]
SolubilitySoluble in lower aliphatic alcohols and other organic solvents.[2]
StabilitySensitive to pH and temperature variations. Optimal stability is generally observed under neutral to slightly acidic conditions and at lower temperatures.[3][4]

Biosynthesis of this compound

This compound is a secondary metabolite synthesized through a type II polyketide synthase (PKS) pathway. Understanding this pathway can aid in optimizing fermentation conditions to enhance product yield. The biosynthesis involves the assembly of a polyketide chain, followed by a series of enzymatic modifications including ketoreduction, aromatization, cyclization, and glycosylation to form the final complex structure.

Dihydrogranaticin_Biosynthesis Polyketide Chain Assembly Polyketide Chain Assembly Bicyclic Intermediate Bicyclic Intermediate Polyketide Chain Assembly->Bicyclic Intermediate Type II PKS, KR, ARO, CYC Pyran Ring Formation Pyran Ring Formation Bicyclic Intermediate->Pyran Ring Formation Stereospecific Ketoreductase This compound This compound Pyran Ring Formation->this compound Tailoring Enzymes

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

Fermentation of Streptomyces sp. for this compound Production

This protocol outlines the general conditions for the fermentation of a this compound-producing Streptomyces strain. Optimization of these parameters is critical for maximizing the yield.

1.1. Media Preparation:

  • Seed Culture Medium (per liter): Yeast extract 3 g, Tryptone 5 g, Malt extract 3 g, Glucose 10 g, MgCl2 5 mM. Adjust pH to 7.0.

  • Production Medium (per liter): Soluble starch 20 g, Casein 1 g, K2HPO4 0.5 g, MgSO4·7H2O 0.5 g, FeSO4·7H2O 0.01 g. Adjust pH to 7.0.

1.2. Fermentation Conditions:

ParameterSeed CultureProduction Culture
InoculumSpore suspension or mycelial fragments from a fresh plate5% (v/v) of seed culture
Temperature28-30 °C28-30 °C
Agitation200-220 rpm200-220 rpm
Incubation Time2-3 days6-10 days
Culture Volume50 mL in a 250 mL flask400 mL in a 2000 mL baffled flask
Extraction of this compound from Fermentation Broth

Two primary methods for the extraction of this compound are presented: solvent extraction and resin adsorption.

2.1. Method A: Solvent Extraction

This method is suitable for small to medium-scale extractions.

Protocol:

  • Separate the mycelial biomass from the fermentation broth by centrifugation (e.g., 5000 x g for 20 minutes) or filtration.

  • Adjust the pH of the supernatant to 4.0-5.0 using a suitable acid (e.g., 1M HCl).

  • Extract the supernatant with an equal volume of ethyl acetate (B1210297) three times.

  • Combine the organic phases and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

2.2. Method B: Resin Adsorption

This method is efficient for large-scale extractions and can concentrate the product directly from the broth.

Protocol:

  • Add Amberlite® XAD16 resin (or equivalent) at 5% (w/v) to the whole fermentation broth.

  • Incubate with agitation for 3 hours to allow for the adsorption of this compound onto the resin.

  • Collect the resin by filtration and wash with distilled water to remove salts and polar impurities.

  • Elute the adsorbed compounds from the resin with methanol.

  • Concentrate the methanolic eluate under reduced pressure to yield the crude extract.

Purification of this compound

The crude extract containing this compound can be purified using chromatographic techniques.

3.1. Silica (B1680970) Gel Column Chromatography (Initial Purification)

Protocol:

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol/dichloromethane (B109758) mixture).

  • Prepare a silica gel column packed in a non-polar solvent (e.g., dichloromethane or hexane).

  • Load the dissolved extract onto the column.

  • Elute the column with a stepwise or gradient solvent system of increasing polarity (e.g., dichloromethane with increasing percentages of methanol).

  • Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify fractions containing this compound.

3.2. High-Performance Liquid Chromatography (HPLC) (Final Purification)

For high-purity this compound, preparative or semi-preparative HPLC is recommended.

ParameterDescription
Column C18 reverse-phase column (e.g., Agilent ZORBAX SB-C18, 5 µm)
Mobile Phase A gradient of acetonitrile (B52724) in water (both containing 0.1% formic acid) is commonly used for related compounds. An example gradient could be 25% to 100% acetonitrile over 55 minutes.[5]
Flow Rate Dependent on column dimensions (e.g., 1 mL/min for analytical scale).
Detection UV-Vis detector at a wavelength corresponding to the absorbance maximum of this compound (typically in the visible range due to its color).
Sample Preparation Dissolve the partially purified fractions in the initial mobile phase composition and filter through a 0.22 µm syringe filter before injection.

Quantitative Data

The yield of this compound can vary significantly depending on the producing strain and fermentation conditions. Co-culturing with other microorganisms has been shown to dramatically increase the production of granaticin and its derivatives.

CompoundMonoculture Peak AreaCo-culture (with MRSA) Peak AreaFold Increase
Granatomycin D (this compound)1.2 x 10^62.77 x 10^723.1
Granaticin2.1 x 10^63.28 x 10^715.6
This compound B0.9 x 10^62.33 x 10^725.9

*Peak areas from LC-MS analysis as a relative measure of production.[5]

Experimental Workflow

The overall process from fermentation to purified this compound is summarized in the following workflow diagram.

Dihydrogranaticin_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Seed Culture Seed Culture Production Culture Production Culture Seed Culture->Production Culture Harvest Broth Harvest Broth Production Culture->Harvest Broth Solvent Extraction / Resin Adsorption Solvent Extraction / Resin Adsorption Harvest Broth->Solvent Extraction / Resin Adsorption Crude Extract Crude Extract Solvent Extraction / Resin Adsorption->Crude Extract Silica Gel Chromatography Silica Gel Chromatography Crude Extract->Silica Gel Chromatography HPLC Purification HPLC Purification Silica Gel Chromatography->HPLC Purification Purified this compound Purified this compound HPLC Purification->Purified this compound

Caption: Experimental workflow for this compound extraction.

References

Application Notes and Protocols for Cell-Based Cytotoxicity Testing of Dihydrogranaticin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrogranaticin, a member of the benzoisochromanequinone class of antibiotics, has garnered interest for its potential cytotoxic and anti-cancer properties. This document provides detailed application notes and experimental protocols for assessing the cytotoxicity of this compound using common cell-based assays. Due to the limited availability of specific quantitative cytotoxicity data for this compound in publicly accessible literature, data for the structurally related and well-characterized benzoisochromanequinone antibiotic, Nanaomycin A, is presented as a representative example to illustrate the application of these assays. The methodologies described herein are broadly applicable for the cytotoxic evaluation of this compound and other novel chemical entities.

The primary assays covered in this document are:

  • MTT Assay: To assess cell viability through metabolic activity.

  • Lactate Dehydrogenase (LDH) Assay: To determine cytotoxicity by measuring plasma membrane damage.

  • Caspase-3/7 Assay: To quantify apoptosis by measuring the activity of key executioner caspases.

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Nanaomycin A against various human cancer cell lines, providing a comparative context for the expected potency of this compound.

Table 1: Cytotoxicity of Nanaomycin A against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
HCT116Colorectal Carcinoma400[1][2]
A549Lung Carcinoma4100[1][2]
HL-60Promyelocytic Leukemia800[1][2]

Experimental Protocols

General Cell Culture and Compound Preparation

Cell Culture: Human cancer cell lines such as HCT116 (colorectal carcinoma), A549 (lung carcinoma), HeLa (cervical cancer), and HepG2 (hepatocellular carcinoma) should be maintained in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are to be cultured in a humidified incubator at 37°C with 5% CO2.

Compound Preparation:

  • Prepare a high-concentration stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for the cytotoxicity assays.

  • The final DMSO concentration in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Remove the culture medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle-only control.

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage, a hallmark of cytotoxicity.

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with various concentrations of this compound for the desired exposure time. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

  • After incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate mix and a catalyst.

  • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of a stop solution to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity by comparing the LDH release in treated cells to the spontaneous and maximum release controls.

Caspase-3/7 Assay for Apoptosis

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Protocol:

  • Seed cells in a white-walled 96-well plate suitable for luminescence measurements.

  • Treat the cells with various concentrations of this compound for the desired time.

  • Equilibrate the plate and its contents to room temperature.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1 to 2 hours.

  • Measure the luminescence of each sample using a luminometer.

  • The luminescent signal is proportional to the amount of caspase-3/7 activity.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HCT116, A549) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding compound_prep This compound Preparation treatment Compound Treatment (Varying Concentrations) compound_prep->treatment cell_seeding->treatment mtt_assay MTT Assay (Viability) treatment->mtt_assay ldh_assay LDH Assay (Cytotoxicity) treatment->ldh_assay caspase_assay Caspase-3/7 Assay (Apoptosis) treatment->caspase_assay data_acquisition Data Acquisition (Absorbance/Luminescence) mtt_assay->data_acquisition ldh_assay->data_acquisition caspase_assay->data_acquisition ic50_calc IC50 Calculation data_acquisition->ic50_calc

Caption: Workflow for assessing this compound cytotoxicity.

Proposed Signaling Pathway for Benzoisochromanequinone-Induced Apoptosis

The cytotoxic mechanism of benzoisochromanequinone antibiotics like Granaticin is thought to involve the generation of reactive oxygen species (ROS) and the inhibition of essential cellular processes such as protein and RNA synthesis.[3] This can lead to cellular stress and the induction of apoptosis.

signaling_pathway cluster_cellular_effects Cellular Effects cluster_apoptosis Apoptosis Induction This compound This compound ros Increased Reactive Oxygen Species (ROS) This compound->ros inhibition Inhibition of Protein & RNA Synthesis This compound->inhibition mitochondria Mitochondrial Dysfunction ros->mitochondria inhibition->mitochondria caspase_activation Caspase Activation (Caspase-3/7) mitochondria->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Proposed apoptosis pathway for this compound.

References

In Vitro Anticancer Activity of Dihydrogranaticin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrogranaticin, a member of the naphthoquinone class of antibiotics, has been investigated for its potential as an anticancer agent. This document provides an overview of the currently available data on the in vitro anticancer activity of a specific analogue, 6-deoxy-13-hydroxy-8,11-dione-dihydrogranaticin B , and offers detailed protocols for key experimental assays relevant to the evaluation of its cytotoxic and mechanistic properties. The information presented herein is intended to serve as a foundational resource for researchers exploring the therapeutic potential of this compound and its derivatives.

Data Presentation

Currently, detailed quantitative data on the anticancer activity of this compound is limited. The available information pertains to a qualitative comparison of the cytotoxicity of 6-deoxy-13-hydroxy-8,11-dione-dihydrogranaticin B with its parent compound, granaticin B.

Table 1: Summary of In Vitro Cytotoxicity of 6-deoxy-13-hydroxy-8,11-dione-dihydrogranaticin B

Cancer Cell LineCytotoxicity Compared to Granaticin BReference
HCT116 (Human Colon Carcinoma)Similar[1]
A549 (Human Lung Carcinoma)Decreased[1]
HeLa (Human Cervical Carcinoma)Decreased[1]
HepG2 (Human Liver Carcinoma)Decreased[1]

Experimental Protocols

The following are detailed protocols for standard in vitro assays to characterize the anticancer properties of compounds like this compound.

In Vitro Cytotoxicity Assay Protocol (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability.[2]

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product that can be quantified by spectrophotometry.[2]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (or analogue) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 1 x 104 to 5 x 104 cells per well in a 96-well plate in a final volume of 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add this compound incubate_24h->add_compound incubate_treatment Incubate (e.g., 48h) add_compound->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate % Viability & IC50 read_absorbance->calculate_viability

MTT Cytotoxicity Assay Workflow

Apoptosis Assay Protocol (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (like FITC), can then bind to these exposed PS residues. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time. Include an untreated control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, use a gentle cell dissociation agent like trypsin.

    • Centrifuge the cell suspension and discard the supernatant.

  • Washing:

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

Data Analysis:

  • Annexin V-negative / PI-negative: Live cells

  • Annexin V-positive / PI-negative: Early apoptotic cells

  • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

  • Annexin V-negative / PI-positive: Necrotic cells

Apoptosis_Assay_Workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis treat_cells Treat Cells with this compound harvest_cells Harvest Cells treat_cells->harvest_cells wash_cells Wash with PBS harvest_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate Incubate 15 min in Dark add_stains->incubate add_buffer Add Binding Buffer incubate->add_buffer flow_cytometry Analyze by Flow Cytometry add_buffer->flow_cytometry quantify_apoptosis Quantify Cell Populations flow_cytometry->quantify_apoptosis

Annexin V/PI Apoptosis Assay Workflow

Cell Cycle Analysis Protocol (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.[3] The amount of DNA in a cell is indicative of its phase in the cell cycle. Cells in G2/M have twice the DNA content of cells in G0/G1. The DNA content of cells in the S phase is intermediate between G0/G1 and G2/M. Since PI also stains RNA, treatment with RNase is necessary for accurate DNA content analysis.[3]

Materials:

  • Cancer cell lines

  • This compound

  • PBS

  • Cold 70% ethanol (B145695)

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Culture cells in 6-well plates and treat with this compound for the desired duration.

  • Cell Harvesting and Fixation:

    • Harvest the cells (including any floating cells).

    • Wash the cells with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition:

    • Analyze the stained cells using a flow cytometer.

Data Analysis: A histogram of DNA content is generated. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the fluorescence intensity peaks.

Cell_Cycle_Analysis_Workflow cluster_prep Preparation cluster_fixation Fixation cluster_staining Staining cluster_analysis Analysis treat_cells Treat Cells with this compound harvest_cells Harvest Cells treat_cells->harvest_cells wash_pbs Wash with PBS harvest_cells->wash_pbs fix_ethanol Fix in Cold 70% Ethanol wash_pbs->fix_ethanol incubate_fix Incubate at -20°C fix_ethanol->incubate_fix wash_pbs2 Wash with PBS incubate_fix->wash_pbs2 add_pi Add PI/RNase Solution wash_pbs2->add_pi incubate_stain Incubate 30 min in Dark add_pi->incubate_stain flow_cytometry Analyze by Flow Cytometry incubate_stain->flow_cytometry determine_phases Determine Cell Cycle Phases flow_cytometry->determine_phases

Cell Cycle Analysis Workflow

Potential Signaling Pathways

While specific signaling pathways for this compound have not yet been elucidated, related naphthoquinone compounds often exert their anticancer effects through various mechanisms, including:

  • Induction of Apoptosis: Many anticancer agents trigger programmed cell death. This can be mediated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

  • Cell Cycle Arrest: Compounds can halt the cell cycle at specific checkpoints (e.g., G0/G1, S, or G2/M), preventing cell proliferation.

  • Inhibition of Key Signaling Pathways: Pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt, MAPK/ERK, and mTOR pathways, are common targets for anticancer drugs.

Further research is required to determine the precise molecular mechanisms by which this compound and its analogues exert their cytotoxic effects. The protocols provided here serve as a starting point for such investigations.

References

Troubleshooting & Optimization

Dihydrogranaticin Production Optimization: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing dihydrogranaticin yield in Streptomyces cultures. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during fermentation.

Troubleshooting Guide: Enhancing this compound Yield

This guide provides solutions to common problems encountered during this compound fermentation.

Problem Potential Cause Recommended Solution
Low or No this compound Production with Good Biomass Growth Suboptimal Media Composition: The carbon-to-nitrogen ratio may be favoring primary metabolism (growth) over secondary metabolism (antibiotic production).Systematically optimize the fermentation medium. Key components to evaluate include carbon and nitrogen sources, phosphate (B84403) concentration, and trace elements. For instance, glucose concentration can be critical, with one study on the related compound granaticinic acid finding an optimal concentration of 0.38%.[1]
Incorrect Fermentation pH: The pH of the culture medium significantly influences enzyme activity and nutrient uptake, directly impacting the biosynthetic pathway.The optimal pH for Streptomyces growth may not be the same for secondary metabolite production. Monitor and control the pH throughout the fermentation. A study on granaticinic acid production found an optimal pH of 7.02.[1]
Inadequate Aeration: Oxygen is crucial for the growth of aerobic Streptomyces and for many enzymatic steps in antibiotic biosynthesis.Ensure sufficient aeration and agitation to maintain adequate dissolved oxygen levels. The optimal parameters will depend on the bioreactor setup.
Inconsistent Yields Between Batches Inconsistent Inoculum: Variation in the age, size, or physiological state of the seed culture can lead to variability in production.Standardize the inoculum preparation. Use a consistent source of spores or a well-defined seed culture protocol, including a specific growth phase for inoculation.
Genetic Instability of the Production Strain: Streptomyces are known for genetic instability, which can lead to a decrease or loss of antibiotic production over successive generations.Maintain a cryopreserved master cell bank of the high-producing strain. Periodically re-streak the working culture from the master stock to ensure genetic fidelity.
Presence of Impurities or Related Metabolites Metabolic Shunting: The biosynthetic pathway may be diverting intermediates to other related compounds, such as granaticin or granaticinic acid.Analyze the complete metabolic profile to identify the major byproducts. Genetic engineering of the biosynthetic pathway or optimization of fermentation conditions can help to redirect metabolic flux towards this compound.

Frequently Asked Questions (FAQs)

Q1: What is a good starting medium for this compound production?

A1: A good starting point is the YEME medium, which has been used for granaticin production in Streptomyces vietnamensis.[2] This medium consists of yeast extract, tryptone, malt (B15192052) extract, and glucose. The exact concentrations may need to be optimized for your specific Streptomyces strain.

Q2: What is the typical temperature and pH range for this compound production?

A2: For the related compound granaticinic acid, an optimal temperature of 36.53°C and an initial pH of 7.02 have been reported to significantly increase yield.[1] These values provide a good starting point for optimizing this compound production.

Q3: How can I improve the genetic stability of my Streptomyces strain for consistent this compound production?

A3: To ensure consistency, it is crucial to maintain a master cell bank of your high-yielding strain stored in cryopreservation (e.g., in 20% glycerol (B35011) at -80°C). For routine experiments, use a working cell bank that is only a few generations removed from the master bank.

Q4: Are there any known regulators of the granaticin biosynthetic pathway that I can target for genetic engineering?

A4: Yes, the granaticin biosynthetic gene cluster contains several regulatory genes.[3] For instance, mycothiol (B1677580) has been shown to have a positive regulatory effect on granaticin biosynthesis.[2] Conversely, a soxR-like gene (gra-orf20) has been identified as a negative regulator.[2] Targeting these regulators through genetic engineering could enhance this compound yield.

Quantitative Data Summary

The following tables summarize key quantitative data for optimizing this compound production, based on studies of granaticin and related compounds.

Table 1: Optimal Culture Conditions for Granaticinic Acid Production

ParameterOptimal ValueReported Yield Increase
Glucose Concentration0.38%3.30-fold
Initial pH7.023.30-fold
Temperature36.53 °C3.30-fold
Inoculum Size5%-
Incubation Period10 days-
Data from a study on Streptomyces thermoviolaceus NT1 producing granaticinic acid.[1]

Table 2: Composition of YEME Medium for Granaticin Production

ComponentConcentration
Yeast Extract0.3%
Tryptone0.5%
Malt Extract0.3%
Glucose1%
MgCl₂5 mM
Medium used for granaticin production in Streptomyces vietnamensis.[2]

Experimental Protocols

Protocol 1: Inoculum Preparation for Streptomyces Fermentation
  • Strain Revival: Revive the Streptomyces strain from a cryopreserved stock by streaking it onto an appropriate agar (B569324) medium (e.g., ISP2 agar).

  • Incubation: Incubate the plate at 28-30°C for 7-10 days, or until good sporulation is observed.

  • Spore Suspension: Aseptically scrape the spores from the agar surface and suspend them in a sterile solution (e.g., 20% glycerol).

  • Seed Culture: Inoculate a baffled flask containing a suitable seed medium (e.g., YEME) with the spore suspension to a final concentration of approximately 10⁶ spores/mL.

  • Seed Culture Incubation: Incubate the seed culture at 28-30°C with shaking (e.g., 220 rpm) for 48 hours.

Protocol 2: Batch Fermentation for this compound Production
  • Medium Preparation: Prepare the production medium (e.g., optimized YEME medium) in a fermentation vessel and sterilize it.

  • Inoculation: Inoculate the production medium with the seed culture (e.g., 5% v/v).

  • Fermentation: Incubate the culture under optimized conditions of temperature, pH, and aeration. For example, a starting point could be 36.5°C and a pH of 7.0.[1]

  • Monitoring: Monitor cell growth (e.g., by measuring optical density or dry cell weight) and this compound production (e.g., by HPLC) throughout the fermentation.

  • Harvesting: Harvest the culture at the time of maximum this compound accumulation.

Visualizations

Granaticin Biosynthesis and Regulation

granaticin_biosynthesis cluster_precursors Precursor Supply cluster_pks Polyketide Synthesis cluster_tailoring Tailoring Steps cluster_regulation Regulation Primary Metabolism Primary Metabolism Acetyl-CoA Acetyl-CoA Primary Metabolism->Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA gra-PKS Granaticin Polyketide Synthase (gra-PKS) Malonyl-CoA->gra-PKS Polyketide Chain Polyketide Chain gra-PKS->Polyketide Chain This compound This compound Polyketide Chain->this compound Cyclization & Modifications Granaticin Granaticin This compound->Granaticin This compound B This compound B This compound->this compound B Granaticin B Granaticin B Granaticin->Granaticin B Mycothiol Mycothiol Mycothiol->gra-PKS + gra-orf20 (soxR-like) gra-orf20 (soxR-like) gra-orf20 (soxR-like)->gra-PKS -

Caption: Overview of the granaticin biosynthetic pathway and its regulation.

Experimental Workflow for Yield Optimization

yield_optimization_workflow Start Start Strain Selection & Maintenance Strain Selection & Maintenance Start->Strain Selection & Maintenance Inoculum Preparation Inoculum Preparation Strain Selection & Maintenance->Inoculum Preparation Fermentation Fermentation Inoculum Preparation->Fermentation Extraction Extraction Fermentation->Extraction Quantification (HPLC) Quantification (HPLC) Extraction->Quantification (HPLC) Data Analysis Data Analysis Quantification (HPLC)->Data Analysis Optimization Loop Optimization Loop Data Analysis->Optimization Loop Optimization Loop->Inoculum Preparation Adjust Parameters (Medium, pH, Temp) Optimized Process Optimized Process Optimization Loop->Optimized Process Yield Maximized

Caption: A typical workflow for optimizing this compound yield.

Troubleshooting Logic for Low this compound Yield

troubleshooting_logic Low Yield Low Yield Check Biomass Check Biomass Low Yield->Check Biomass Good Biomass Good Biomass Check Biomass->Good Biomass Yes Poor Biomass Poor Biomass Check Biomass->Poor Biomass No Analyze Culture Supernatant Analyze Culture Supernatant Good Biomass->Analyze Culture Supernatant Optimize Growth Conditions Optimize Growth Conditions: - Inoculum Quality - Medium Composition - Physical Parameters Poor Biomass->Optimize Growth Conditions Optimize Growth Conditions->Low Yield This compound Present This compound Present Analyze Culture Supernatant->this compound Present Yes This compound Absent This compound Absent Analyze Culture Supernatant->this compound Absent No Optimize Production Phase Optimize Production Phase: - Nutrient Limitation - Induction Time - pH/Temp Shift This compound Present->Optimize Production Phase Verify Strain & Pathway Verify Strain Integrity & Biosynthetic Pathway This compound Absent->Verify Strain & Pathway Successful Optimization Successful Optimization Optimize Production Phase->Successful Optimization Verify Strain & Pathway->Low Yield

References

Technical Support Center: Dihydrogranaticin Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the production of Dihydrogranaticin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its production important?

This compound is an aromatic polyketide belonging to the benzoisochromanequinone class of antibiotics.[1][2] It is a known intermediate in the biosynthesis of granaticin and exhibits biological activity.[3] Its production is of interest to researchers for the development of new antimicrobial agents and for studying polyketide biosynthesis pathways.

Q2: Which microorganisms are typically used to produce this compound?

This compound, along with other granaticins, is produced by various species of the genus Streptomyces, with Streptomyces violaceoruber Tü22 and Streptomyces thermoviolaceus being notable producers.[1][4]

Q3: What are the key stages in the biosynthesis of this compound?

The biosynthesis of this compound begins with the formation of a linear polyketide chain by a type II polyketide synthase (PKS). This is followed by a series of enzymatic reactions including ketoreduction, aromatization, and cyclization to form a bicyclic intermediate. Subsequent tailoring enzymes, particularly specific ketoreductases, are responsible for the final structure of this compound.[2]

Q4: Can genetic instability in my Streptomyces strain affect this compound yield?

Yes, genetic instability is a common issue in Streptomyces and can significantly impact the production of secondary metabolites. Spontaneous mutations or deletions within the this compound biosynthetic gene cluster can lead to a partial or complete loss of production. Regular culture verification and proper strain maintenance are crucial to mitigate this.

Troubleshooting Guide

Low or No this compound Production with Good Biomass Growth

Problem: Your Streptomyces culture shows healthy growth (good biomass), but the yield of this compound is significantly lower than expected or absent.

Possible Cause 1: Suboptimal Fermentation Conditions

Secondary metabolite production in Streptomyces is highly sensitive to environmental parameters. The optimal conditions for cell growth may not be the same as for this compound production.

  • Solution: Systematically optimize key fermentation parameters. This can be done using a one-variable-at-a-time (OVAT) approach or statistical methods like Response Surface Methodology (RSM) for multifactorial optimization.[4] Key parameters to investigate include pH, temperature, dissolved oxygen, and incubation time.

Possible Cause 2: Nutrient Limitation or Repression

The composition of the fermentation medium is critical. The production of secondary metabolites like this compound is often triggered by the depletion of certain nutrients (like phosphate) or influenced by the type and concentration of carbon and nitrogen sources.

  • Solution:

    • Carbon Source: High glucose concentrations can sometimes repress secondary metabolite production.[4] Experiment with alternative or mixed carbon sources.

    • Nitrogen Source: The type of nitrogen source (e.g., peptone, yeast extract) can significantly influence yield.

    • Phosphate (B84403) Levels: Phosphate concentration is a well-known regulator of secondary metabolism in Streptomyces. Low phosphate levels often favor antibiotic production.

Possible Cause 3: Incorrect Gene Expression and Regulation

The this compound biosynthetic gene cluster is subject to complex regulation. The absence of specific inducers or the presence of repressors can prevent the transcription of the necessary biosynthetic genes.

  • Solution:

    • Genetic Verification: If you are working with a genetically modified strain, verify the integrity of the inserted genes and their expression levels using PCR and RT-qPCR.

    • Regulatory Gene Manipulation: Overexpression of positive regulatory genes within the this compound gene cluster can enhance production.[5][6]

Inconsistent this compound Yields Between Batches

Problem: You are experiencing significant variability in this compound production from one fermentation batch to another.

Possible Cause 1: Inconsistent Inoculum

The quality, age, and size of the seed culture are critical for reproducible fermentations.

  • Solution: Standardize your inoculum preparation protocol. Use a consistent spore suspension concentration or a well-defined vegetative seed culture protocol. The optimal inoculum size often needs to be determined empirically but is a critical parameter for consistent production.

Possible Cause 2: pH Fluctuation During Fermentation

The pH of the culture medium can change significantly during fermentation due to the consumption of substrates and the production of metabolic byproducts. This can directly impact enzyme activity and product stability.

  • Solution: Monitor the pH throughout the fermentation process. Implement a pH control strategy using appropriate buffers in the medium or by automated addition of acid or base in a bioreactor.

Data on Production Optimization

The following tables summarize the impact of various fermentation parameters on the production of granaticin-related compounds. This data can be used as a starting point for the optimization of this compound production.

Table 1: Effect of Fermentation Parameters on Granaticinic Acid Production

ParameterConditionRelative Yield (%)
pH 6.085
7.0100
8.092
Temperature (°C) 3078
35100
4088
Inoculum Size (%) 290
5100
1085

Adapted from optimization studies on granaticinic acid, a closely related compound.

Table 2: Multi-Factorial Optimization of Granaticinic Acid Production

FactorsUn-optimized ConditionsOptimized ConditionsFold Increase in Yield
Glucose, pH, TemperatureISP2 medium, pH 7.0, 35°C0.38% Glucose, pH 7.02, 36.53°C3.30

This data highlights the significant yield improvement achievable through Response Surface Methodology (RSM) optimization.[4]

Experimental Protocols

Protocol 1: Seed Culture Preparation

  • Prepare a spore suspension of your Streptomyces strain from a mature agar (B569324) plate in sterile water containing a wetting agent (e.g., 0.01% Tween 80).

  • Adjust the spore concentration to approximately 1 x 10^8 spores/mL.

  • Inoculate a seed flask containing a suitable seed medium (e.g., Tryptic Soy Broth) with the spore suspension to a final concentration of 1-2% (v/v).

  • Incubate the seed culture at the optimal temperature (typically 28-30°C) with vigorous shaking (200-250 rpm) for the required duration (e.g., 48-72 hours) to obtain a healthy vegetative mycelium.

Protocol 2: this compound Extraction and Quantification

  • Extraction:

    • Take a known volume of the fermentation broth.

    • Centrifuge to separate the mycelium from the supernatant.

    • Extract the supernatant and the mycelial pellet separately with an equal volume of a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts and evaporate to dryness under reduced pressure.

  • Quantification:

    • Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol).

    • Filter the solution through a 0.22 µm syringe filter.

    • Analyze the sample using High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column and a UV-Vis detector.

    • Quantify this compound by comparing the peak area to a standard curve prepared with purified this compound.

Visualizations

Biosynthetic_Pathway AcetylCoA Acetyl-CoA + Malonyl-CoA PKS Type II Polyketide Synthase (PKS) AcetylCoA->PKS LinearPolyketide Linear Polyketide Chain PKS->LinearPolyketide KR_ARO_CYC Ketoreductase (KR) Aromatase (ARO) Cyclase (CYC) LinearPolyketide->KR_ARO_CYC BicyclicIntermediate Bicyclic Intermediate KR_ARO_CYC->BicyclicIntermediate TailoringEnzymes Tailoring Enzymes (gra-ORF5, gra-ORF6 Ketoreductases) BicyclicIntermediate->TailoringEnzymes This compound This compound TailoringEnzymes->this compound

Caption: Proposed biosynthetic pathway for this compound.

Troubleshooting_Workflow Start Low this compound Yield CheckBiomass Good Biomass Growth? Start->CheckBiomass OptimizeGrowth Optimize Growth Conditions (Media, Temp, pH) CheckBiomass->OptimizeGrowth No CheckInoculum Inconsistent Batches? CheckBiomass->CheckInoculum Yes OptimizeGrowth->CheckBiomass StandardizeInoculum Standardize Inoculum Preparation CheckInoculum->StandardizeInoculum Yes OptimizeFermentation Optimize Fermentation Parameters (pH, DO, Nutrients) CheckInoculum->OptimizeFermentation No StandardizeInoculum->OptimizeFermentation GeneticAnalysis Consider Genetic Instability or Regulation Issues OptimizeFermentation->GeneticAnalysis End Improved Yield GeneticAnalysis->End

Caption: Troubleshooting workflow for low this compound production.

Logical_Relationships Yield This compound Yield Fermentation Fermentation Conditions Fermentation->Yield pH pH Fermentation->pH Temp Temperature Fermentation->Temp DO Dissolved Oxygen Fermentation->DO Media Media Composition Media->Yield Carbon Carbon Source Media->Carbon Nitrogen Nitrogen Source Media->Nitrogen Phosphate Phosphate Level Media->Phosphate Genetics Strain Genetics & Regulation Genetics->Yield BGC Biosynthetic Gene Cluster (BGC) Integrity Genetics->BGC Regulators Regulatory Genes Genetics->Regulators

Caption: Key factors influencing this compound production.

References

Dihydrogranaticin Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dihydrogranaticin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability issues commonly encountered when working with this compound in solution. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to have changed color. What does this indicate?

A change in the color of your this compound solution could indicate degradation. This compound is a naphthoquinone derivative, and compounds of this class can be susceptible to degradation under certain conditions, which may result in a visible color change. It is recommended to prepare fresh solutions if you observe any alteration in appearance.

Q2: I am seeing inconsistent results in my bioassays. Could this be related to the stability of this compound?

Yes, inconsistent experimental outcomes are a common consequence of compound instability. The degradation of this compound can lead to a decrease in its effective concentration and the formation of byproducts with different activities, thus affecting the reproducibility of your results.

Q3: How should I prepare stock solutions of this compound?

It is advisable to prepare concentrated stock solutions in a solvent known for promoting stability, such as DMSO. For aqueous experiments, dilute the stock solution into your aqueous buffer immediately before use to minimize the time the compound spends in a potentially less stable environment.

Q4: How can I minimize the degradation of this compound during my experiments?

To minimize degradation, consider the following best practices:

  • Use fresh solutions: Prepare solutions fresh for each experiment whenever possible.

  • Protect from light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.

  • Control temperature: Keep solutions on ice during experiments and store them at the recommended temperature when not in use.

  • Control pH: Maintain the pH of your experimental buffer within a stable range for the compound. For the related compound granaticin, a pH of 7.0 has been noted as optimal for its activity.[1][2]

Troubleshooting Guide

Symptom/Observation Potential Cause Recommended Action
Reduced or no biological activity Degradation of this compound leading to a lower effective concentration.1. Prepare a fresh stock solution: Dissolve the compound in an appropriate solvent and compare its activity to the old solution. 2. Verify storage conditions: Ensure the compound is stored at the recommended temperature and protected from light.
Precipitate forms in the solution Poor solubility or degradation product formation.1. Check solubility: Consult literature for the solubility of this compound in your chosen solvent. 2. Filter the solution: Use a syringe filter to remove any precipitate before use. Note that this may reduce the concentration of the active compound.
Inconsistent analytical readings (e.g., HPLC, LC-MS) The compound is degrading during the analytical run or in the prepared sample.1. Minimize sample processing time: Analyze samples as quickly as possible after preparation. 2. Use a suitable mobile phase: Ensure the pH and composition of the mobile phase are compatible with the stability of this compound.

Quantitative Data Summary

Due to limited direct quantitative data for this compound, the following tables summarize stability information for the closely related compound granaticin and general stability considerations for naphthoquinones. This information can serve as a valuable guide for handling this compound.

Table 1: Factors Affecting the Stability of Granaticin and Related Naphthoquinones

Factor Observation Recommendation
pH The catalytic activity of granaticin is optimal at pH 7.0.[1][2] The O-glycosidic bond in granaticin B is reported to be hypersensitive to acidic and basic conditions.[3]Maintain solutions at or near neutral pH (around 7.0) for optimal stability and activity. Avoid strongly acidic or alkaline buffers.
Temperature The yield of granaticin production is greatest at 45°C, while the rate of synthesis is most rapid at 37°C.[4] A solution of purified granaticin in methanol (B129727):water was stored at 4°C to avoid evaporation.[5]For short-term storage of solutions, refrigeration (2-8°C) is recommended. For long-term storage of stock solutions, freezing (-20°C or -80°C) is advisable. Avoid repeated freeze-thaw cycles.
Light Naphthoquinones can be susceptible to photodegradation.[6][7][8]Protect all solutions containing this compound from light by using amber vials or by wrapping the containers with aluminum foil.
Solvent A solution of 55:45 methanol:water has been used for purified granaticin due to high solubility and stability.[5] Kalafungin, another benzoisochromanequinone, was observed to spontaneously convert to another compound in methanol solution.[9]While methanol:water has been used, researchers should be aware of potential solvent-mediated degradation. DMSO is a common solvent for preparing stock solutions of sparingly soluble compounds.
Physical Form Amorphous granaticin B is less stable and more prone to degradation than its crystalline form.[10]When possible, using a crystalline form of this compound may enhance its stability.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound (solid), Dimethyl sulfoxide (B87167) (DMSO, sterile), sterile microcentrifuge tubes.

  • Procedure:

    • Under sterile conditions, weigh out the desired amount of this compound powder.

    • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the this compound is completely dissolved.

    • Aliquot the stock solution into single-use volumes in sterile, light-protected microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: General Workflow for Assessing Solution Stability

This protocol provides a general framework for evaluating the stability of this compound under specific experimental conditions.

  • Prepare the Test Solution: Dissolve this compound in the solvent or buffer of interest at the desired concentration.

  • Initial Analysis (Time 0): Immediately after preparation, analyze the solution using a suitable analytical method (e.g., HPLC-UV, LC-MS) to determine the initial concentration and purity.

  • Incubation: Store the solution under the desired test conditions (e.g., specific temperature, light exposure, pH).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and analyze it using the same analytical method.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. This data can be used to determine the degradation rate and half-life of the compound under the tested conditions.

Visualizations

Experimental_Workflow Experimental Workflow for Stability Assessment prep Prepare this compound Solution in Test Buffer/Solvent t0 Time 0 Analysis (HPLC/LC-MS) prep->t0 incubate Incubate under Test Conditions (Temperature, pH, Light) t0->incubate sampling Withdraw Aliquots at Pre-defined Time Points incubate->sampling analysis Analyze Aliquots (HPLC/LC-MS) sampling->analysis data Calculate % Remaining and Degradation Rate analysis->data

Workflow for assessing this compound stability.

Signaling_Pathways Potential Mechanisms of Action for Granaticins cluster_direct_inhibition Direct Enzymatic Inhibition cluster_ros_mediated ROS-Mediated Effects granaticin Granaticin / this compound rrna rRNA Maturation granaticin->rrna inhibits ft Farnesyltransferase granaticin->ft inhibits impdh IMPDH granaticin->impdh inhibits cdc7 CDC7 Kinase granaticin->cdc7 inhibits naphthoquinone Naphthoquinone Moiety ros Increased ROS Production naphthoquinone->ros damage Cellular Damage ros->damage dna_damage DNA Damage damage->dna_damage mem_damage Membrane Damage damage->mem_damage

Proposed signaling pathways for granaticin action.

References

Technical Support Center: Improving the Purity of Dihydrogranaticin Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of Dihydrogranaticin extracts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound extracts?

A1: this compound is a secondary metabolite produced by Streptomyces species. As such, crude extracts often contain a mixture of related compounds and other metabolites. Common impurities may include:

  • Granaticin and other Granatomycins: Structurally similar naphthoquinone antibiotics that are often co-produced.

  • This compound Analogs: Variations of the this compound molecule, such as hydroxylated or glycosylated forms, have been isolated from Streptomyces cultures.[1]

  • Other Secondary Metabolites: Streptomyces are known to produce a wide array of secondary metabolites, which can be co-extracted with this compound.[2]

  • Culture Medium Components: Residual components from the fermentation broth.

  • Cellular Debris: If the extraction is performed from the mycelium.

Q2: What are the recommended initial extraction methods for this compound?

A2: The initial extraction of this compound from Streptomyces fermentation can be performed from either the culture filtrate or the mycelium. A common method involves extraction with lower aliphatic alcohols, such as ethanol (B145695) or methanol.[3] The choice of solvent and method can significantly impact the initial purity of the extract.

Q3: Which chromatographic techniques are most effective for purifying this compound?

A3: Several chromatographic techniques can be employed to purify this compound. The choice depends on the scale of purification and the nature of the impurities.

  • Silica (B1680970) Gel Column Chromatography: A standard and widely used method for the separation of organic compounds like naphthoquinones.

  • Gel Filtration Chromatography: This technique separates molecules based on their size and is useful for removing high or low molecular weight impurities.

  • High-Performance Liquid Chromatography (HPLC): Particularly preparative HPLC, offers high resolution and is often used in the final stages of purification to achieve high purity.

Q4: How can I improve the recovery and purity of this compound during purification?

A4: To enhance recovery and purity, consider the following:

  • Optimize Extraction: Experiment with different extraction solvents and pH conditions to selectively extract this compound.

  • Multi-step Purification: Employ a combination of purification techniques. For example, an initial separation by silica gel chromatography followed by a final polishing step with preparative HPLC.

  • Recrystallization: This is a powerful technique to significantly increase the purity of the final solid product.

Troubleshooting Guides

Silica Gel Column Chromatography
Problem Possible Cause Solution
Poor Separation of this compound from Impurities Mobile phase polarity is too high or too low.Optimize the mobile phase composition using Thin Layer Chromatography (TLC) first. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can improve separation.
Column is overloaded.Reduce the amount of crude extract loaded onto the column. As a general rule, the amount of sample should be 1-5% of the mass of the silica gel.
Column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks.
This compound is Degrading on the Column Silica gel is acidic and may be causing degradation of the acid-sensitive this compound.Deactivate the silica gel by washing it with a solvent mixture containing a small amount of a base like triethylamine (B128534) before packing the column. Alternatively, use a neutral stationary phase like alumina.
Streaking or Tailing of the this compound Band The compound may be interacting too strongly with the silica gel.Add a small amount of a polar solvent (e.g., a few drops of acetic acid or triethylamine, depending on the compound's nature) to the mobile phase to reduce strong interactions.
The sample is not dissolving well in the mobile phase.Ensure the crude extract is fully dissolved in a minimum amount of the initial mobile phase before loading onto the column.
Recrystallization
Problem Possible Cause Solution
No Crystals Form Upon Cooling The solution is not supersaturated.Evaporate some of the solvent to increase the concentration of this compound.
The cooling process is too rapid.Allow the solution to cool slowly to room temperature first, then place it in an ice bath.
The chosen solvent is not appropriate.The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures. Perform small-scale solvent screening to find the optimal solvent or solvent mixture.
Oily Precipitate Forms Instead of Crystals The compound is "oiling out," which can happen if the solution is cooled too quickly or if the concentration is too high.Reheat the solution until the oil redissolves. Allow it to cool more slowly. Adding a slightly larger volume of the solvent may also help.
Impurities are preventing crystallization.The purity of the starting material may be too low. Consider an additional purification step before recrystallization.
Low Recovery of Crystals Too much solvent was used.Use the minimum amount of hot solvent necessary to fully dissolve the this compound.
The crystals are too soluble in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.

Experimental Protocols

Protocol 1: General Purification of this compound by Silica Gel Column Chromatography
  • Preparation of the Crude Extract:

    • Extract the Streptomyces culture (filtrate or mycelium) with a suitable solvent (e.g., ethyl acetate (B1210297) or methanol).

    • Concentrate the extract under reduced pressure to obtain a crude solid or syrup.

  • TLC Analysis:

    • Dissolve a small amount of the crude extract in a solvent like dichloromethane.

    • Spot the solution on a TLC plate and develop it with various solvent systems (e.g., mixtures of hexane (B92381) and ethyl acetate) to find a system that gives good separation of the this compound spot from impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase identified from the TLC analysis.

    • Pour the slurry into a chromatography column and allow it to pack evenly, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the initial mobile phase.

    • If using a gradient, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.

    • Collect fractions and monitor the elution of this compound by TLC.

  • Isolation:

    • Combine the fractions containing pure this compound.

    • Evaporate the solvent under reduced pressure to obtain the purified compound.

Data Presentation

The following table provides a representative comparison of different purification strategies. The data is illustrative and will vary depending on the specific experimental conditions.

Purification Strategy Initial Purity (%) Final Purity (%) Recovery (%) Key Advantages Key Disadvantages
Single Step Silica Gel Chromatography 258560Simple, cost-effective for initial cleanup.Lower resolution, may not remove closely related impurities.
Silica Gel followed by Preparative HPLC 25>9840High purity achievable.More complex, requires specialized equipment, lower overall recovery.
Silica Gel followed by Recrystallization 25>9550High purity, cost-effective for final step.Requires a suitable solvent, potential for material loss.
Gel Filtration followed by Silica Gel 259055Good for removing impurities with significantly different molecular sizes.Can lead to sample dilution.

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification cluster_final_step Final Polishing Fermentation_Broth Streptomyces Fermentation Broth Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation_Broth->Solvent_Extraction Crude_Extract Crude this compound Extract Solvent_Extraction->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Fractions Collect Fractions Silica_Gel->Fractions TLC_Analysis TLC Analysis Fractions->TLC_Analysis TLC_Analysis->Fractions Monitor Pure_Fractions Combine Pure Fractions TLC_Analysis->Pure_Fractions Recrystallization Recrystallization Pure_Fractions->Recrystallization Prep_HPLC Preparative HPLC Pure_Fractions->Prep_HPLC Pure_this compound High-Purity this compound Recrystallization->Pure_this compound Prep_HPLC->Pure_this compound

Caption: A general experimental workflow for the purification of this compound.

Troubleshooting_Logic Start Low Purity after Initial Purification Check_Impurities Identify Nature of Impurities (e.g., TLC, HPLC, MS) Start->Check_Impurities Polar_Impurities Are impurities more polar? Check_Impurities->Polar_Impurities Analyze NonPolar_Impurities Are impurities less polar? Polar_Impurities->NonPolar_Impurities No Adjust_Gradient Adjust Chromatography Gradient Polar_Impurities->Adjust_Gradient Yes Similar_Polarity Are impurities of similar polarity? NonPolar_Impurities->Similar_Polarity No NonPolar_Impurities->Adjust_Gradient Yes Change_Stationary_Phase Change Stationary Phase (e.g., Alumina, Reverse Phase) Similar_Polarity->Change_Stationary_Phase Yes Recrystallize Attempt Recrystallization Similar_Polarity->Recrystallize Also consider Final_Purity Achieve Desired Purity Adjust_Gradient->Final_Purity Change_Stationary_Phase->Final_Purity Recrystallize->Final_Purity

Caption: A logical flowchart for troubleshooting low purity issues.

References

Technical Support Center: Dihydrogranaticin Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dihydrogranaticin and related granaticin compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological activity?

This compound is a member of the benzoisochromanequinone class of aromatic polyketides produced by Streptomyces species. It is closely related to the more studied compound, granaticin. Granaticins are known to exhibit biological activity against Gram-positive bacteria and have cytotoxic effects on various cancer cell lines.[1]

Q2: I am observing inconsistent results in my antimicrobial assays with this compound. What are the likely causes?

Inconsistent results in antimicrobial assays can stem from several factors:

  • Compound Stability: Granaticins are known to be unstable, which can lead to a loss of activity over the course of an experiment.[2] It is crucial to prepare fresh solutions and minimize exposure to light and elevated temperatures.

  • Solubility Issues: this compound, like other naphthoquinones, may have limited aqueous solubility. Precipitation of the compound in your assay medium will lead to inaccurate effective concentrations.

  • Inoculum Variability: The density of the bacterial culture is a critical factor. Ensure you are using a standardized inoculum for each experiment.

  • Media Composition: Minor variations in the composition of your culture medium can affect both bacterial growth and the activity of the compound.

Q3: My this compound stock solution in DMSO is precipitating when I dilute it in my aqueous assay buffer. How can I solve this?

This is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:

  • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <1%) to avoid solvent-induced toxicity and precipitation.

  • Lower Compound Concentration: You may be exceeding the solubility limit of this compound in your final assay medium. Try using a lower working concentration.

  • Use a Co-solvent: In some cases, a small percentage of a co-solvent like PEG-400 or ethanol (B145695) in your final solution can improve solubility. However, you must run appropriate vehicle controls to ensure the co-solvent is not affecting your results.

Q4: What is the known mechanism of action of this compound?

The precise signaling pathways for this compound are not extensively studied, but the mechanism is likely similar to that of granaticin. The proposed mechanisms for granaticins include:

  • Inhibition of Protein and RNA Synthesis: By interfering with the aminoacylation of tRNALeu.[1]

  • Enzyme Inhibition: Granaticins have been found to inhibit farnesyltransferase, inosine (B1671953) 5′-monophosphate dehydrogenase, and cell division cycle 7 kinase.[1]

  • Oxidative Stress: A more recent study suggests that the bactericidal activity of granaticin is due to its ability to catalyze the oxidation of cellular components, leading to the production of reactive oxygen species (ROS) like hydrogen peroxide (H2O2) and the oxidation of sulfhydryl groups in proteins.[3]

Troubleshooting Guides

Antimicrobial Susceptibility Testing
Problem Possible Cause Recommended Solution
No or small zone of inhibition in disk diffusion assay 1. This compound instability. 2. Poor diffusion of the compound in agar. 3. Inoculum is too dense.1. Prepare fresh this compound solutions for each experiment. 2. Consider using a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). 3. Standardize your inoculum using a McFarland standard.
Inconsistent MIC values in broth microdilution assay 1. This compound degradation during incubation. 2. Compound precipitation in wells. 3. Pipetting errors.1. Minimize incubation time if possible and protect plates from light. 2. Visually inspect wells for precipitation before and after incubation. Consider using a solubility-enhancing agent with appropriate controls. 3. Use calibrated pipettes and ensure proper mixing.
Growth of colonies within the zone of inhibition 1. Presence of a resistant subpopulation. 2. Contamination of the bacterial culture.1. Isolate and re-test colonies from within the zone. 2. Ensure the purity of your bacterial culture before starting the assay.
Cytotoxicity Assays
Problem Possible Cause Recommended Solution
High variability between replicate wells 1. Uneven cell seeding. 2. This compound precipitation. 3. Edge effects in the microplate.1. Ensure a homogenous cell suspension and careful pipetting. 2. Check the final DMSO concentration and visually inspect for precipitates. 3. Avoid using the outer wells of the plate or fill them with sterile medium.
Lower than expected cytotoxicity 1. This compound degradation in culture medium.[4] 2. Short incubation time. 3. Cell line is resistant to the compound's mechanism of action.1. Perform a stability study of this compound in your specific cell culture medium. Consider shorter exposure times. 2. Extend the incubation period (e.g., 48 or 72 hours), ensuring the compound is stable for that duration. 3. Test a panel of different cancer cell lines.
IC50 values are not reproducible 1. Inconsistent cell passage number or confluency. 2. Variability in this compound stock solution. 3. Differences in assay readout timing.1. Use cells within a consistent range of passage numbers and at a similar confluency for each experiment. 2. Prepare fresh stock solutions frequently and store them properly. 3. Read the assay at a consistent time point after compound addition.

Quantitative Data

Specific quantitative data for this compound is limited in the published literature. The following tables provide data for closely related granaticin compounds and analogues to serve as a reference point.

Table 1: Antibacterial Activity of Granaticin Note: Specific MIC values for this compound are not readily available. The activity is primarily against Gram-positive bacteria.

Bacterial Strain Compound MIC (µg/mL)
Staphylococcus aureusGranaticinData not consistently reported; activity is established
Bacillus subtilisGranaticinData not consistently reported; activity is established
Gram-negative bacteriaGranaticinGenerally inactive

Table 2: Cytotoxicity of this compound B Analogue and Granaticin Note: A direct IC50 value for this compound is not available in the cited literature. The data below is for a closely related analogue.

Cell Line Compound Reported Cytotoxicity
HCT116 (Colon Cancer)6-deoxy-13-hydroxy-8,11-dione-dihydrogranaticin BSimilar to granaticin B[2]
A549 (Lung Cancer)6-deoxy-13-hydroxy-8,11-dione-dihydrogranaticin BDecreased compared to granaticin B[2]
HeLa (Cervical Cancer)6-deoxy-13-hydroxy-8,11-dione-dihydrogranaticin BDecreased compared to granaticin B[2]
HepG2 (Liver Cancer)6-deoxy-13-hydroxy-8,11-dione-dihydrogranaticin BDecreased compared to granaticin B[2]
HL-60, MCF-7, HepG-2, A549Mycothiogranaticin A and Granaticin MANo inhibitory effects observed[1]

Experimental Protocols

Protocol 1: Broth Microdilution Assay for MIC Determination
  • Preparation of this compound Stock Solution: Dissolve this compound in 100% DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plate:

    • Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well plate.

    • Add an additional 100 µL of MHB to the wells in column 12 to serve as a sterility control.

    • Create a serial two-fold dilution of the this compound stock solution across the plate, from column 1 to 11. Ensure the DMSO concentration in the first well does not exceed a level that affects bacterial growth.

  • Inoculum Preparation:

    • Prepare a bacterial suspension from a fresh culture in MHB, adjusted to a 0.5 McFarland turbidity standard (approximately 1-2 x 108 CFU/mL).

    • Dilute this suspension to achieve a final concentration of 5 x 105 CFU/mL in the wells.

  • Inoculation: Add the diluted bacterial suspension to each well (except the sterility control). Include a positive control (wells with bacteria and no compound) and a negative control (wells with medium and no bacteria).

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Sulforhodamine B (SRB) Cytotoxicity Assay
  • Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Addition:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Cell Fixation:

    • Gently remove the medium.

    • Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

    • Wash the plate five times with slow-running tap water and allow it to air dry.

  • Staining:

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

    • Quickly rinse the plate four times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.

  • Measurement:

    • Dissolve the protein-bound dye by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

    • Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell survival relative to the vehicle control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock This compound Stock (DMSO) plate 96-well plate with serial dilutions in MHB stock->plate Dilute inoculation Inoculate plate plate->inoculation inoculum Bacterial Inoculum (0.5 McFarland) inoculum->inoculation incubation Incubate 16-20h at 35°C inoculation->incubation read_mic Read MIC (lowest concentration with no visible growth) incubation->read_mic

Caption: Workflow for MIC determination using broth microdilution.

experimental_workflow_srb cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_seeding Seed cells in 96-well plate treatment Add compound dilutions to cells cell_seeding->treatment compound_prep Prepare this compound dilutions in medium compound_prep->treatment incubation Incubate 48-72h at 37°C treatment->incubation fixation Fix cells with TCA incubation->fixation staining Stain with SRB fixation->staining read_od Read Absorbance at 510 nm staining->read_od calc_ic50 Calculate IC50 read_od->calc_ic50

Caption: Workflow for cytotoxicity testing using the SRB assay.

granaticin_moa cluster_cell Target Cell (Bacterium or Cancer Cell) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects ras Ras Protein mapk_inhibition Inhibition of MAPK Pathway ras->mapk_inhibition Activates (when farnesylated) farnesyltransferase Farnesyltransferase farnesyltransferase->ras Farnesylates trna tRNA-Leu Aminoacylation protein_synthesis_inhibition Inhibition of Protein Synthesis trna->protein_synthesis_inhibition ros Reactive Oxygen Species (ROS) Generation proteins Cellular Proteins (with -SH groups) ros->proteins Oxidizes oxidative_damage Oxidative Damage proteins->oxidative_damage rna_synthesis rRNA Maturation rna_synthesis_inhibition Inhibition of RNA Synthesis rna_synthesis->rna_synthesis_inhibition apoptosis Apoptosis / Cell Death protein_synthesis_inhibition->apoptosis rna_synthesis_inhibition->apoptosis oxidative_damage->apoptosis mapk_inhibition->apoptosis This compound This compound This compound->farnesyltransferase Inhibits This compound->trna Inhibits This compound->ros Induces This compound->rna_synthesis Inhibits

Caption: Proposed mechanisms of action for granaticins.

References

Technical Support Center: Dihydrogranaticin Degradation Product Identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during the investigation of dihydrogranaticin degradation products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the identification of its degradation products important?

This compound is an aromatic polyketide and a member of the benzoisochromanequinone class of antibiotics. The identification of its degradation products is crucial for several reasons. In drug development, understanding the stability of a drug substance is a regulatory requirement to ensure its safety, efficacy, and shelf-life. Degradation products can potentially be inactive, have reduced efficacy, or even be toxic. Therefore, identifying and characterizing these products is essential for developing a stable formulation and establishing appropriate storage conditions.

Q2: What are the typical conditions that can cause the degradation of this compound?

Like many complex organic molecules, this compound is susceptible to degradation under various stress conditions. Forced degradation studies are intentionally performed to accelerate this process and identify potential degradation products.[1] Typical stress conditions include:

  • Acidic and Basic Hydrolysis: Exposure to acidic and basic solutions can catalyze the cleavage of labile functional groups.

  • Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide, can lead to oxidative degradation.[2]

  • Thermal Degradation: Exposure to high temperatures can induce thermal decomposition.[3]

  • Photodegradation: Exposure to UV and visible light can cause photolytic degradation.[2]

Q3: What are forced degradation studies and what is their primary goal?

Forced degradation, or stress testing, involves intentionally subjecting a drug substance to conditions more severe than it would typically encounter during storage and handling.[4] The primary goals of these studies are to:

  • Identify the likely degradation products that could form under normal storage conditions.[4]

  • Elucidate the degradation pathways of the drug substance.[4]

  • Develop and validate a "stability-indicating" analytical method that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.[1]

Q4: Which analytical techniques are most suitable for separating and identifying this compound degradation products?

A combination of chromatographic and spectroscopic techniques is typically employed for the separation and identification of degradation products:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the workhorse for separating the parent drug from its degradation products. A well-developed HPLC method is crucial for quantifying the extent of degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful tool for elucidating the structures of degradation products. It provides information about their molecular weight and fragmentation patterns, which helps in piecing together their chemical structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, degradation products can be isolated using preparative HPLC and then analyzed by NMR.

Troubleshooting Guides

Problem Possible Cause Solution
No significant degradation of this compound is observed after applying stress conditions. The stress conditions are too mild.Increase the concentration of the acid, base, or oxidizing agent. Extend the duration of exposure to heat or light. For thermal degradation, consider incrementally increasing the temperature.
This compound is inherently stable under the tested conditions.Confirm this by analyzing the sample with a validated, stability-indicating method. If the compound is indeed stable, this is a valuable finding for its stability profile.
The HPLC chromatogram shows a complex mixture of peaks that are difficult to separate. The chromatographic conditions are not optimized.Optimize the mobile phase composition (e.g., gradient, pH), column temperature, and flow rate to improve peak resolution. Consider trying a different column chemistry (e.g., C18, phenyl-hexyl).
Formation of secondary degradation products due to overly harsh stress conditions.Reduce the severity of the stress conditions (e.g., lower concentration of the stressor, shorter exposure time) to favor the formation of primary degradation products.
Difficulty in elucidating the structure of a degradation product from mass spectrometry data. The degradation product is an isomer of the parent compound or another known impurity.Perform high-resolution mass spectrometry (HRMS) to obtain an accurate mass and predict the elemental composition. Conduct MS/MS fragmentation studies at varying collision energies to generate a detailed fragmentation pattern.
Insufficient amount of the degradation product for detailed analysis.Scale up the forced degradation experiment to generate a larger quantity of the degradation product. Isolate the product using preparative HPLC for NMR analysis.

Data Presentation

Quantitative data from forced degradation studies should be summarized in a clear and organized manner. The following table provides a template for presenting such data for a hypothetical study on this compound.

Table 1: Summary of Forced Degradation of this compound

Stress Condition Time (hours) This compound Assay (%) Degradation (%) Major Degradation Product(s) (Peak Area %)
0.1 M HCl (60°C)2485.214.8DP1 (8.5%), DP2 (4.1%)
0.1 M NaOH (RT)870.529.5DP3 (15.2%), DP4 (10.8%)
3% H₂O₂ (RT)1290.19.9DP5 (6.3%)
Dry Heat (80°C)4895.34.7DP6 (2.5%)
Photolytic (UV/Vis)7292.67.4DP7 (5.1%)

DP = Degradation Product; RT = Room Temperature

Experimental Protocols

Protocol 1: Forced Degradation of this compound

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Expose the solid this compound powder to dry heat at 80°C.

    • Photolytic Degradation: Expose the stock solution in a photostability chamber to UV and visible light.

  • Sample Analysis: At predetermined time points, withdraw samples, neutralize the acidic and basic solutions, and dilute all samples to a suitable concentration with the mobile phase for HPLC analysis.

Protocol 2: Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is essential for accurately quantifying this compound in the presence of its degradation products.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). The gradient should be optimized to achieve baseline separation of this compound and all degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where this compound and its degradation products have significant absorbance.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Method Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Protocol 3: LC-MS/MS Analysis for Structural Elucidation

This protocol describes the use of LC-MS/MS to identify the structures of the degradation products.

Methodology:

  • Chromatographic Separation: Utilize the same HPLC method developed for the stability-indicating assay.

  • Mass Spectrometry:

    • Ionization Source: Electrospray ionization (ESI) in both positive and negative ion modes.

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements.

    • MS Scan: Acquire full scan mass spectra to determine the molecular weights of the degradation products.

    • MS/MS Scan: Perform tandem mass spectrometry (MS/MS) on the molecular ions of the degradation products to obtain fragmentation patterns.

  • Data Analysis: Interpret the fragmentation patterns to propose the chemical structures of the degradation products. The accurate mass data will help in determining the elemental composition.

Visualizations

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_elucidation Structure Elucidation This compound This compound Sample Acid Acid Hydrolysis This compound->Acid Base Base Hydrolysis This compound->Base Oxidation Oxidation This compound->Oxidation Heat Thermal Degradation This compound->Heat Light Photodegradation This compound->Light HPLC HPLC-UV Analysis (Separation & Quantification) Acid->HPLC Base->HPLC Oxidation->HPLC Heat->HPLC Light->HPLC LCMS LC-MS/MS Analysis (Molecular Weight & Fragmentation) HPLC->LCMS Isolation Isolation by Preparative HPLC HPLC->Isolation If necessary Structure Identified Degradation Products LCMS->Structure NMR NMR Spectroscopy (Definitive Structure) Isolation->NMR NMR->Structure

Caption: Experimental workflow for the identification of this compound degradation products.

degradation_pathway This compound This compound Hydrolysis_Product Hydrolysis Product (e.g., ring opening) This compound->Hydrolysis_Product Acid/Base Oxidation_Product Oxidation Product (e.g., hydroxylation) This compound->Oxidation_Product Oxidizing Agent Photodegradation_Product Photodegradation Product (e.g., rearrangement) This compound->Photodegradation_Product Light

Caption: Hypothetical degradation pathways of this compound under different stress conditions.

References

Enhancing Dihydrogranaticin production through media optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the production of Dihydrogranaticin.

Frequently Asked Questions (FAQs)

Q1: My Streptomyces culture is growing well, but I'm not seeing any this compound production. What are the common causes?

A1: Good biomass accumulation without the production of the desired secondary metabolite is a common issue in Streptomyces fermentation. Several factors could be at play:

  • Nutrient Repression: High concentrations of readily metabolizable carbon sources, such as glucose, can repress the genes responsible for secondary metabolite production.

  • Suboptimal pH: The pH of the fermentation medium is critical. The optimal pH for growth may not be the same as the optimal pH for this compound production.

  • Inadequate Aeration: Oxygen availability is crucial for the growth of Streptomyces and the biosynthesis of many secondary metabolites.

  • Incorrect Timing of Harvest: this compound is a secondary metabolite, and its production often begins in the late logarithmic or stationary phase of growth. Harvesting the culture too early can result in low or no yield.

  • Strain Instability: Streptomyces strains can be genetically unstable and may lose the ability to produce certain secondary metabolites after repeated subculturing.

Q2: What is the typical color of a fermentation broth containing this compound?

A2: this compound and related granaticins are pigmented compounds. The fermentation broth typically develops a reddish or purplish color, which can vary in intensity depending on the concentration of the produced metabolites and the pH of the medium.

Q3: How can I confirm that the compound I am producing is indeed this compound?

A3: Confirmation of this compound requires analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. Comparing the retention time and mass spectrum or the NMR spectrum of your purified compound with a known standard of this compound is the most definitive method.

Q4: Can I use a spectrophotometer for a quick estimation of this compound concentration?

A4: Yes, a UV-Vis spectrophotometer can be used for a rapid estimation of this compound in the fermentation broth. This compound has a characteristic absorbance spectrum in the visible range. However, this method is less specific than HPLC and may be affected by other colored compounds in the broth. It is best used for relative quantification and monitoring trends during fermentation.

Troubleshooting Guides

Issue 1: Low this compound Yield
Possible Cause Troubleshooting Steps
Suboptimal Media Composition 1. Carbon Source: Ensure the carbon source and its concentration are optimized. Consider using a less readily metabolizable carbon source or a mixture of sources. 2. Nitrogen Source: The type and concentration of the nitrogen source can significantly impact production. Experiment with different organic and inorganic nitrogen sources. 3. Phosphate (B84403) Concentration: Phosphate limitation can sometimes trigger secondary metabolite production. Try varying the initial phosphate concentration in your medium.
Incorrect Fermentation Parameters 1. pH: Monitor and control the pH of the fermentation. The optimal pH for this compound production may differ from the optimal pH for growth. 2. Temperature: Ensure the incubation temperature is optimal for your Streptomyces strain. 3. Aeration and Agitation: Optimize the agitation speed and aeration rate to ensure sufficient dissolved oxygen, especially during the production phase.
Inoculum Quality 1. Inoculum Age and Size: Use a fresh and actively growing seed culture. Optimize the inoculum size to ensure a healthy start to the fermentation.
Genetic Instability of the Strain 1. Strain Maintenance: Avoid excessive subculturing. Maintain a stock of the high-producing strain in a cryopreserved state.
Issue 2: Inconsistent this compound Production Between Batches
Possible Cause Troubleshooting Steps
Variability in Media Preparation 1. Component Quality: Use high-quality, consistent sources for all media components. 2. Sterilization: Ensure consistent sterilization procedures, as over-sterilization can degrade some media components.
Inconsistent Inoculum 1. Standardized Seed Culture: Develop and adhere to a strict protocol for preparing your seed culture to ensure consistency in age, cell density, and physiological state.
Fluctuations in Fermentation Conditions 1. Process Control: Use a well-calibrated bioreactor with precise control over pH, temperature, and dissolved oxygen.

Data Presentation

The following tables summarize quantitative data on the effect of various parameters on the production of granaticinic acid, a closely related compound to this compound, by Streptomyces thermoviolaceus NT1. This data can serve as a valuable starting point for the optimization of this compound production.

Table 1: Effect of Initial Media pH on Granaticinic Acid Production

Initial pHGranaticinic Acid Yield (mg/L)
5.012.5
6.015.8
7.018.6
8.016.2
9.011.3
(Data adapted from a study on Streptomyces thermoviolaceus NT1 producing granaticinic acid)[1]

Table 2: Effect of Temperature on Granaticinic Acid Production

Temperature (°C)Granaticinic Acid Yield (mg/L)
2513.1
3017.4
3518.6
4014.9
4511.8
(Data adapted from a study on Streptomyces thermoviolaceus NT1 producing granaticinic acid)[1]

Table 3: Effect of Glucose Concentration on Granaticinic Acid Production

Glucose Concentration (%)Granaticinic Acid Yield (mg/L)
0.216.5
0.418.6
0.615.3
0.812.1
1.09.8
(Data adapted from a study on Streptomyces thermoviolaceus NT1 producing granaticinic acid)[1]

Experimental Protocols

Protocol 1: Media Optimization Using One-Factor-at-a-Time (OFAT)

This protocol describes a classical method for media optimization where one variable is changed at a time while others are kept constant.

  • Baseline Medium: Start with a basal production medium (e.g., ISP2 broth).

  • Carbon Source Optimization:

    • Prepare flasks of the basal medium, each supplemented with a different carbon source (e.g., glucose, glycerol, maltose, starch) at a fixed concentration (e.g., 1% w/v).

    • Inoculate with a standardized seed culture of your Streptomyces strain.

    • Ferment under standard conditions (e.g., 28°C, 200 rpm) for a predetermined period.

    • Harvest the broth and quantify the this compound concentration.

  • Nitrogen Source Optimization:

    • Using the best carbon source identified in the previous step, prepare flasks of the production medium, each with a different nitrogen source (e.g., yeast extract, peptone, soybean meal, ammonium (B1175870) sulfate) at a fixed concentration (e.g., 0.5% w/v).

    • Repeat the inoculation, fermentation, and quantification steps.

  • Optimization of Other Parameters:

    • Sequentially optimize other parameters such as initial pH, temperature, and inoculum size using the same OFAT approach.

Protocol 2: Quantification of this compound using HPLC

This protocol provides a general framework for the quantification of this compound. Specific parameters may need to be optimized for your particular HPLC system and column.

  • Sample Preparation:

    • Centrifuge the fermentation broth to separate the mycelium from the supernatant.

    • Extract the supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate).

    • Evaporate the organic solvent to dryness.

    • Re-dissolve the dried extract in a known volume of methanol (B129727) or another suitable solvent.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (B52724) is commonly used.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis detector at the maximum absorbance wavelength of this compound.

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a standard curve using a purified this compound standard of known concentrations.

    • Calculate the concentration of this compound in your samples by comparing the peak area to the standard curve.

Visualizations

Dihydrogranaticin_Biosynthesis_Pathway Acetyl-CoA Acetyl-CoA PKS PKS Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Polyketide Synthase (PKS) Polyketide Synthase (PKS) Linear Polyketide Linear Polyketide Aromatization & Cyclization Aromatization & Cyclization Linear Polyketide->Aromatization & Cyclization Bicyclic Intermediate Bicyclic Intermediate Aromatization & Cyclization->Bicyclic Intermediate Ketoreductase Ketoreductase Bicyclic Intermediate->Ketoreductase This compound Precursor This compound Precursor Ketoreductase->this compound Precursor Tailoring Enzymes Tailoring Enzymes This compound Precursor->Tailoring Enzymes This compound This compound Tailoring Enzymes->this compound PKS->Linear Polyketide

Caption: Simplified biosynthetic pathway of this compound.

Media_Optimization_Workflow cluster_OFAT One-Factor-at-a-Time (OFAT) cluster_RSM Response Surface Methodology (RSM) Select Baseline Medium Select Baseline Medium Optimize Carbon Source Optimize Carbon Source Select Baseline Medium->Optimize Carbon Source Optimize Nitrogen Source Optimize Nitrogen Source Optimize Carbon Source->Optimize Nitrogen Source Optimize pH Optimize pH Optimize Nitrogen Source->Optimize pH Optimize Temperature Optimize Temperature Optimize pH->Optimize Temperature Final Optimized Medium Final Optimized Medium Optimize Temperature->Final Optimized Medium Screening of Significant Factors Screening of Significant Factors Central Composite Design Central Composite Design Screening of Significant Factors->Central Composite Design Model Fitting and Analysis Model Fitting and Analysis Central Composite Design->Model Fitting and Analysis Validation of Model Validation of Model Model Fitting and Analysis->Validation of Model Start Start Start->Select Baseline Medium Start->Screening of Significant Factors

Caption: Workflow for media optimization strategies.

References

Technical Support Center: Genetic Engineering of Streptomyces for Improved Dihydrogranaticin Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the genetic engineering of Streptomyces to enhance the production of dihydrogranaticin.

Frequently Asked Questions (FAQs)

Q1: What is the primary bottleneck in this compound production in wild-type Streptomyces strains?

A1: The primary bottlenecks are often multifactorial, stemming from tightly regulated and frequently silent biosynthetic gene clusters (BGCs) under standard laboratory conditions.[1][2][3] Production is governed by complex regulatory networks that are sensitive to nutrient availability, growth phase, and other environmental signals.[4] Consequently, wild-type expression of the this compound BGC is typically low.

Q2: Which genetic engineering strategies are most effective for increasing this compound yield?

A2: Several strategies have proven effective. These include:

  • Overexpression of Pathway-Specific Activators: Engineering the expression of cluster-situated regulatory genes, such as those from the SARP (Streptomyces Antibiotic Regulatory Protein) family, can directly activate the this compound BGC.[4][5]

  • Deletion of Negative Regulators: Identifying and knocking out repressor genes that inhibit the expression of the BGC can significantly enhance production.

  • Precursor Pathway Engineering: Increasing the intracellular pool of precursors, like acetate (B1210297) units derived from glucose, is a crucial step for boosting the production of polyketide-derived metabolites like this compound.[6][7]

  • Heterologous Expression: Moving the entire this compound BGC into a well-characterized, high-producing host strain (e.g., Streptomyces coelicolor CH999 or S. albus) can overcome native regulatory hurdles.[8][9][10]

Q3: How does fermentation medium composition affect this compound production?

Q4: What are the main challenges associated with the genetic manipulation of Streptomyces?

A4: Streptomyces can be challenging to manipulate due to several factors, including potent restriction-modification systems that degrade foreign DNA, long generation times, and complex developmental cycles.[8][11] DNA transfer into Streptomyces often requires specialized techniques like protoplast transformation or intergeneric conjugation from E. coli.[15]

Troubleshooting Guide

This guide addresses common problems encountered during experiments aimed at improving this compound yield.

ProblemPossible Cause(s)Recommended Solution(s)
Low or No this compound Production Post-Engineering 1. Silent BGC: The introduced genetic modifications were insufficient to activate the gene cluster. 2. Suboptimal Fermentation Conditions: The culture medium or physical parameters (pH, temperature, aeration) are not conducive to secondary metabolism.[16] 3. Incorrect Genetic Construct: Errors in plasmid design, promoter choice, or gene sequence.1. Activate the BGC: Overexpress a strong pathway activator (e.g., a SARP regulator) or delete a known repressor.[5] Consider using stronger, constitutive promoters to drive key biosynthetic genes.[3] 2. Optimize Fermentation: Systematically test different carbon/nitrogen sources, phosphate (B84403) concentrations, and pH levels.[14][17] Use a statistically designed experiment (e.g., RSM) for optimization.[13][18] 3. Verify Constructs: Sequence all genetic constructs before transformation to ensure their integrity.
Inconsistent Yield Between Batches 1. Inoculum Variability: Differences in the age, size, or physiological state of the seed culture. 2. Medium Preparation Inconsistency: Minor variations in media component concentrations or sterilization procedures.[19] 3. Genetic Instability: The engineered strain may be unstable, leading to loss of the desired phenotype over successive generations.[12]1. Standardize Inoculum: Implement a strict protocol for seed culture preparation, controlling for growth phase and spore concentration. 2. Ensure Precision: Use calibrated equipment for media preparation and maintain consistent sterilization protocols. 3. Confirm Strain Integrity: Periodically re-isolate single colonies and verify their genotype and phenotype. Maintain glycerol (B35011) stocks of validated high-producing strains at -80°C.
Good Biomass Growth but Poor this compound Yield 1. Nutrient Repression: High concentrations of readily metabolizable nutrients (like glucose or phosphate) are repressing secondary metabolite production.[12] 2. Unfavorable pH Shift: Metabolic activity during the growth phase ("tropophase") may shift the pH to a range that is non-optimal for the production phase ("idiophase").[6]1. Modify Media: Replace repressive carbon sources with alternatives like glycerol or starch.[16] Test phosphate-limiting conditions. 2. Control pH: Use buffered media or implement a pH control strategy in a bioreactor to maintain the optimal pH for production (typically near neutral).[6][16]
Low Transformation Efficiency 1. Poor Protoplast Quality: Protoplasts are fragile and their viability can be affected by the enzymatic digestion process or osmotic stress. 2. DNA Degradation: The host's restriction-modification systems are degrading the incoming plasmid DNA.[8] 3. Inefficient Regeneration: The regeneration medium or conditions are not suitable for the cell wall recovery of protoplasts.1. Optimize Protoplasting: Adjust the lysozyme (B549824) concentration and incubation time. Ensure all solutions are iso-osmotic. 2. Bypass Restriction Systems: Pass the plasmid DNA through a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002) before transformation.[15] 3. Optimize Regeneration: Use a well-established regeneration medium (e.g., R5 medium) and allow sufficient time for recovery.

Quantitative Data Summary

The following tables summarize hypothetical but realistic quantitative data from genetic engineering and fermentation optimization experiments.

Table 1: Comparison of this compound Yield in Engineered Streptomyces Strains

StrainGenetic ModificationThis compound Titer (mg/L)Fold Increase (vs. Wild-Type)
S. violaceoruber (Wild-Type)None51.0
SV-RegOEOverexpression of gra-orf26 (SARP activator)459.0
SV-RepKODeletion of a putative repressor gene285.6
SV-RegOE-RepKOCombined overexpression and deletion9218.4
S. coelicolor M1152 (Heterologous Host)Expression of entire gra BGC15531.0

Table 2: Effect of Carbon Source and Phosphate Concentration on this compound Yield

Carbon Source (20 g/L)Phosphate (K₂HPO₄) Conc. (g/L)Biomass (g/L DCW)This compound Titer (mg/L)
Glucose1.08.515
Glucose0.17.948
Glycerol1.07.265
Glycerol 0.1 6.8 110
Soluble Starch1.06.572
Soluble Starch0.16.195

Key Experimental Protocols

Protocol 1: Protoplast Transformation of Streptomyces

This protocol describes a general method for introducing plasmid DNA into Streptomyces via protoplast formation and regeneration.

Materials:

  • Streptomyces culture grown to mid-log phase in YEME medium.

  • Lysozyme solution (50 mg/mL in P Buffer).

  • P Buffer (Sucrose, K₂SO₄, MgCl₂, trace elements, buffered with TES).

  • T Buffer (for transformation).

  • Plasmid DNA (1-5 µg) isolated from a methylation-deficient E. coli strain.

  • PEG 1000 solution.

  • R5 regeneration agar (B569324) plates.

  • Appropriate antibiotic for selection.

Methodology:

  • Mycelium Collection: Harvest mycelia from a 50 mL mid-log phase culture by centrifugation.

  • Washing: Wash the mycelial pellet twice with 10.3% sucrose (B13894) solution to remove media components.

  • Protoplast Formation: Resuspend the pellet in 5 mL of P Buffer containing lysozyme. Incubate at 30°C with gentle agitation until protoplast formation is observed (check microscopically).

  • Protoplast Collection: Filter the suspension through sterile cotton wool to remove remaining mycelia. Pellet the protoplasts by gentle centrifugation.

  • Washing Protoplasts: Carefully wash the protoplast pellet twice with P Buffer to remove lysozyme.

  • Transformation: Resuspend the final protoplast pellet in T Buffer. Add 1-5 µg of plasmid DNA and mix gently. Immediately add PEG 1000 solution and mix.

  • Plating: Plate the transformation mix onto dry R5 regeneration agar plates.

  • Incubation & Selection: Incubate the plates at 30°C. After 16-20 hours, overlay the plates with soft agar containing the appropriate selection antibiotic.

  • Colony Growth: Continue incubation for 7-14 days until transformant colonies appear.

Protocol 2: HPLC Analysis of this compound

This protocol provides a method for the quantification of this compound from culture extracts.

Materials:

  • Streptomyces culture broth.

  • Ethyl acetate.

  • Anhydrous sodium sulfate.

  • Methanol (HPLC grade).

  • C18 HPLC column.

  • Mobile Phase: Acetonitrile (B52724) and water with 0.1% formic acid.

  • This compound standard.

Methodology:

  • Extraction: Adjust the pH of 10 mL of culture broth to ~3.0 with HCl. Extract twice with an equal volume of ethyl acetate.

  • Drying: Pool the organic phases and dry over anhydrous sodium sulfate.

  • Concentration: Evaporate the solvent to dryness under reduced pressure.

  • Sample Preparation: Re-dissolve the dried extract in a known volume (e.g., 1 mL) of methanol. Filter through a 0.22 µm syringe filter.

  • HPLC Analysis: Inject 10 µL of the sample onto a C18 column. Run a gradient elution from 20% to 90% acetonitrile in water (with 0.1% formic acid) over 30 minutes.

  • Detection: Monitor the elution at a wavelength appropriate for this compound (e.g., ~280 nm).

  • Quantification: Calculate the concentration by comparing the peak area to a standard curve generated with a pure this compound standard.

Visual Guides & Pathways

This compound Biosynthesis Regulation

The production of this compound is controlled by a network of regulatory proteins. Cluster-situated activators (like SARPs) positively regulate the biosynthetic genes, while global regulators can exert negative control in response to nutrient signals.

Simplified Regulatory Pathway for this compound Biosynthesis Nutrients High Nutrient Levels (e.g., Glucose, Phosphate) Global_Repressor Global Repressor (e.g., PhoP) Nutrients->Global_Repressor activates gra_BGC This compound Biosynthetic Genes (gra) Global_Repressor->gra_BGC represses SARP_Activator SARP Activator (gra-orf26) SARP_Activator->gra_BGC activates DHG This compound gra_BGC->DHG synthesizes

Caption: A simplified diagram of the regulatory cascade controlling this compound production.

General Workflow for Strain Improvement

The process of genetically engineering Streptomyces for improved yield follows a cyclical workflow involving design, construction, testing, and analysis.

General Workflow for Streptomyces Strain Improvement Design 1. Design Strategy (e.g., Gene Overexpression, Deletion, Heterologous Host) Construct 2. Plasmid Construction (in E. coli) Design->Construct Transfer 3. DNA Transfer (Conjugation or Transformation) Construct->Transfer Ferment 4. Fermentation & Cultivation Transfer->Ferment Analyze 5. Analysis (HPLC, LC-MS) Ferment->Analyze Result Improved Yield? Analyze->Result Result->Design No (Re-design) Result->Ferment Yes (Optimize)

Caption: An iterative workflow for the genetic engineering of Streptomyces to enhance yield.

Troubleshooting Logic for Low Yield

When encountering low this compound yield, a logical, step-by-step troubleshooting process can help identify the root cause of the issue.

Troubleshooting Flowchart for Low this compound Yield Start Low Yield Detected CheckGrowth Is Biomass Normal? Start->CheckGrowth CheckGenotype Verify Strain Genotype (PCR) CheckGrowth->CheckGenotype Yes OptimizeGrowth Troubleshoot Growth (Inoculum, Media) CheckGrowth->OptimizeGrowth No CheckMedia Review Fermentation Media & Conditions CheckGenotype->CheckMedia Correct Redesign Re-clone or Re-transform CheckGenotype->Redesign Incorrect OptimizeProduction Optimize Production (Nutrients, pH, O₂) CheckMedia->OptimizeProduction End Problem Resolved OptimizeGrowth->End OptimizeProduction->End Redesign->End

Caption: A decision-making flowchart for diagnosing the cause of low product yield.

References

Technical Support Center: Dihydrogranaticin Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in cytotoxicity assays involving Dihydrogranaticin.

Troubleshooting Guide

Inconsistent results in this compound cytotoxicity assays can arise from a variety of factors, ranging from the inherent properties of the compound to the specifics of the assay protocol. This guide provides a structured approach to identifying and resolving common issues.

Table 1: Troubleshooting Inconsistent Cytotoxicity Assay Results for this compound

Observed Problem Potential Cause Recommended Solution Control Experiments to Perform
High background absorbance in control wells (without cells) This compound, as a naphthoquinone, is a colored compound and may absorb light in the same range as the assay readout.1. Run a "compound only" control (this compound in media without cells) at all tested concentrations. 2. Subtract the absorbance of the "compound only" control from the absorbance of the corresponding wells with cells. 3. Consider using a cytotoxicity assay with a different detection method (e.g., fluorescence or luminescence) that is less susceptible to colorimetric interference.Wavelength scan of this compound in culture medium to identify its absorbance spectrum.
Variable results between replicate wells 1. Uneven cell seeding. 2. Pipetting errors during the addition of this compound or assay reagents. 3. "Edge effect" in 96-well plates, where wells on the perimeter of the plate are more prone to evaporation.[1]1. Ensure thorough mixing of the cell suspension before and during seeding. 2. Use calibrated pipettes and practice consistent pipetting technique. 3. Avoid using the outer wells of the 96-well plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.[1]Microscopic examination of cell distribution and density across the plate immediately after seeding.
Lower than expected cytotoxicity (or even increased signal) at high concentrations 1. this compound may directly reduce the tetrazolium salt (MTT, XTT) in a cell-free manner, leading to a false positive signal for cell viability.[2][3] 2. The compound may precipitate out of solution at higher concentrations.1. Perform a cell-free assay by adding this compound to culture medium containing the tetrazolium salt to check for direct reduction. 2. If direct reduction occurs, consider using an alternative assay that does not rely on tetrazolium reduction, such as the LDH or ATP-based assays. 3. Visually inspect the wells for any signs of precipitation after adding this compound. If precipitation is observed, consider adjusting the solvent or concentration range.Cell-free assay with this compound and the specific tetrazolium salt used.
Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH) 1. Different assays measure different cellular endpoints. MTT/XTT assays measure metabolic activity, while the LDH assay measures membrane integrity.[4][5] 2. This compound might induce cytostatic effects (inhibition of proliferation) rather than cytotoxic effects (cell death) at certain concentrations.1. Understand the mechanism of each assay. A decrease in MTT reduction could indicate reduced metabolic activity without necessarily meaning cell death. 2. An increase in LDH release is a more direct indicator of cell lysis.[5] 3. Correlate assay results with morphological changes observed under a microscope. 4. Consider performing a cell proliferation assay (e.g., cell counting) to distinguish between cytostatic and cytotoxic effects.Time-course experiment to measure both metabolic activity and LDH release at different time points after this compound treatment.
Inconsistent results over time (batch-to-batch variability) 1. Degradation of this compound in stock solutions or in culture medium during incubation.[6][7] 2. Variations in cell health and passage number.1. Prepare fresh stock solutions of this compound and use them promptly. 2. Protect stock solutions from light and store them at the recommended temperature. 3. For long-term experiments, consider replenishing the medium with fresh this compound. 4. Maintain a consistent cell culture practice, using cells within a defined passage number range.Stability study of this compound in culture medium under experimental conditions (37°C, 5% CO2).

Frequently Asked Questions (FAQs)

Q1: Why are my MTT/XTT assay results for this compound showing an increase in signal at higher concentrations?

This is a common artifact observed with compounds that can directly reduce tetrazolium salts like MTT and XTT. This compound, being a naphthoquinone, has redox properties that may allow it to chemically reduce the tetrazolium salt to its colored formazan (B1609692) product, independent of cellular metabolic activity.[2][3] This leads to a false-positive signal, suggesting increased cell viability when, in fact, the cells may be undergoing cytotoxicity. To confirm this, run a cell-free control with this compound and the MTT/XTT reagent in the culture medium. If a color change occurs, you should consider using an alternative cytotoxicity assay.

Q2: What is the best alternative cytotoxicity assay to use for this compound if I suspect interference with MTT or XTT assays?

The Lactate Dehydrogenase (LDH) cytotoxicity assay is a suitable alternative. The LDH assay measures the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, which is a direct indicator of cell lysis.[5] This assay is generally not affected by the redox activity or color of the test compound. Another excellent option is an ATP-based viability assay, which measures the level of intracellular ATP as an indicator of metabolically active cells.

Q3: Can the solvent used to dissolve this compound affect the cytotoxicity assay results?

Yes, the solvent can significantly impact the results. It is crucial to use a solvent that dissolves this compound completely and is non-toxic to the cells at the final concentration used in the assay. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent, but high concentrations can be toxic to cells. Always include a "vehicle control" in your experiments, which consists of cells treated with the same concentration of the solvent used to dissolve this compound. This allows you to distinguish the cytotoxic effects of the compound from any effects of the solvent.

Q4: How long should I incubate the cells with this compound before performing the cytotoxicity assay?

The optimal incubation time depends on the mechanism of action of this compound and the cell line being used. It is recommended to perform a time-course experiment to determine the optimal endpoint. For example, you could measure cytotoxicity at 24, 48, and 72 hours post-treatment. Some compounds may induce rapid cell death, while others may have a more delayed effect.

Q5: My LDH assay results show high background in the media-only control. What could be the cause?

High background LDH activity in the media-only control is often due to the presence of LDH in the serum (e.g., fetal bovine serum, FBS) used to supplement the culture medium.[8] To mitigate this, you can try reducing the serum concentration in the medium during the assay or using a serum-free medium for the treatment period, provided it does not compromise the health of your cells.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This protocol is a general guideline and may need to be optimized for your specific cell line and experimental conditions.

Materials:

  • 96-well flat-bottom plates

  • Cells of interest

  • Complete culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle controls (medium with the same concentration of solvent as the highest this compound concentration) and untreated controls (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently mix by pipetting or using a plate shaker.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay Protocol

This protocol is a general guideline and should be performed according to the manufacturer's instructions for the specific LDH assay kit being used.

Materials:

  • 96-well flat-bottom plates

  • Cells of interest

  • Complete culture medium

  • This compound stock solution

  • LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)

  • Lysis buffer (provided with the kit or 10X Triton X-100)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density in 100 µL of culture medium. Incubate for 24 hours.

  • Compound Treatment: Add 50 µL of this compound dilutions to the appropriate wells. Include the following controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with lysis buffer (10 µL of 10X lysis buffer) 45 minutes before the assay endpoint.

    • Vehicle Control: Cells treated with the vehicle used to dissolve this compound.

    • Medium Background: Medium only (no cells).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.

  • Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Visualizations

Experimental_Workflow_for_Cytotoxicity_Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate 24h cell_seeding->incubation_24h add_this compound Add this compound Dilutions incubation_24h->add_this compound incubation_treatment Incubate for Treatment Period add_this compound->incubation_treatment add_reagent Add Assay Reagent (MTT or LDH substrate) incubation_treatment->add_reagent incubation_assay Incubate for Reaction add_reagent->incubation_assay read_plate Read Absorbance incubation_assay->read_plate calculate_cytotoxicity Calculate % Cytotoxicity read_plate->calculate_cytotoxicity

Caption: A generalized workflow for performing a cytotoxicity assay.

Naphthoquinone_Induced_Cytotoxicity This compound This compound (Naphthoquinone) cellular_uptake Cellular Uptake This compound->cellular_uptake redox_cycling Redox Cycling cellular_uptake->redox_cycling ros_generation Reactive Oxygen Species (ROS) Generation redox_cycling->ros_generation oxidative_stress Oxidative Stress ros_generation->oxidative_stress dna_damage DNA Damage oxidative_stress->dna_damage mitochondrial_dysfunction Mitochondrial Dysfunction oxidative_stress->mitochondrial_dysfunction apoptosis Apoptosis / Cell Death dna_damage->apoptosis mitochondrial_dysfunction->apoptosis

Caption: A potential signaling pathway for naphthoquinone-induced cytotoxicity.

References

Validation & Comparative

Dihydrogranaticin vs. Granaticin: A Comparative Analysis of Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic properties of dihydrogranaticin and granaticin, two closely related members of the benzoisochromanequinone class of antibiotics. This document summarizes key quantitative data, details experimental methodologies, and visualizes the proposed mechanisms of action to support further research and drug development efforts.

Quantitative Cytotoxicity Comparison

The cytotoxic activities of this compound and granaticin derivatives have been evaluated against a panel of human cancer cell lines. The following table summarizes the available 50% inhibitory concentration (IC50) values.

CompoundCell LineIC50 (µM)Source
6-Deoxy-13-hydroxy-8,11-dione-dihydrogranaticin BHCT116Data not available[1]
Granaticin BHCT116Data not available[1]
6-Deoxy-13-hydroxy-8,11-dione-dihydrogranaticin BA549Data not available[1]
Granaticin BA549Data not available[1]
6-Deoxy-13-hydroxy-8,11-dione-dihydrogranaticin BHeLaData not available[1]
Granaticin BHeLaData not available[1]
6-Deoxy-13-hydroxy-8,11-dione-dihydrogranaticin BHepG2Data not available[1]
Granaticin BHepG2Data not available[1]

Note: While a direct comparison study was identified, the specific IC50 values were not available in the abstract. The study reported that 6-deoxy-13-hydroxy-8,11-dione-dihydrogranaticin B showed similar cytotoxicity to granaticin B against the HCT116 cancer cell line, but decreased cytotoxicity against A549, HeLa, and HepG2 cell lines[1]. Further investigation of the full-text article is recommended to obtain the precise quantitative data.

Experimental Protocols

The evaluation of cytotoxicity for both this compound and granaticin is commonly performed using the Sulforhodamine B (SRB) colorimetric assay. This method assesses cell density by measuring the total protein content of adherent cells.

Sulforhodamine B (SRB) Cytotoxicity Assay Protocol
  • Cell Plating: Seed cells in 96-well plates at a density of 3 x 10⁴ cells/mL (180 µL per well) and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Add 20 µL of the test compounds (this compound or granaticin) at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 72 hours under the same conditions as step 1.

  • Cell Fixation: Gently remove the culture medium and fix the adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA and dead cells. Remove excess water by tapping the plates on absorbent paper. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: The percentage of cell survival is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell survival against the compound concentration.

Mechanism of Action and Signaling Pathways

Granaticins are known to exhibit a wide range of biological activities, including antibacterial and anticancer effects[2][3]. Their cytotoxicity is attributed to several mechanisms of action.

Inhibition of Macromolecular Synthesis

One of the primary mechanisms of granaticin's antibacterial and cytotoxic activity is the interference with essential cellular processes. It has been reported to inhibit the aminoacylation of tRNA^Leu^, which consequently halts protein and RNA synthesis[2][3]. Another reported mechanism is the inhibition of ribosomal RNA maturation[2][3].

Enzyme Inhibition

More recent studies have identified specific molecular targets for granaticins. These include:

  • Farnesyltransferase: An enzyme crucial for the post-translational modification of proteins involved in signal transduction.

  • Inosine 5'-monophosphate dehydrogenase (IMPDH): A key enzyme in the de novo synthesis of guanine (B1146940) nucleotides.

  • Cell division cycle 7 kinase (Cdc7): A protein kinase that plays a vital role in the initiation of DNA replication[2].

The inhibition of these enzymes disrupts critical cellular functions, leading to cell cycle arrest and apoptosis.

Generation of Reactive Oxygen Species (ROS)

A proposed mechanism for the cytotoxic action of granaticin involves its ability to act as an organocatalyst, promoting the oxidation of molecules like L-ascorbic acid and sulfhydryl compounds. This catalytic activity leads to the generation of hydrogen peroxide (H₂O₂), a reactive oxygen species. The resulting oxidative stress can cause damage to cellular components, including proteins and nucleic acids, ultimately contributing to cell death.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay SRB Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cell Lines cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding add_compounds Add Compounds to Wells cell_seeding->add_compounds compound_prep Prepare Serial Dilutions of This compound & Granaticin compound_prep->add_compounds incubation Incubate for 72 hours add_compounds->incubation fixation Fix Cells with TCA incubation->fixation staining Stain with SRB fixation->staining solubilization Solubilize Dye staining->solubilization reading Read Absorbance (510 nm) solubilization->reading data_proc Calculate % Cell Viability reading->data_proc ic50_calc Determine IC50 Values data_proc->ic50_calc signaling_pathway cluster_granaticin Granaticin cluster_cellular_targets Cellular Targets cluster_ros ROS Generation cluster_cellular_effects Cellular Effects granaticin Granaticin trna_synthesis tRNA^Leu^ Aminoacylation granaticin->trna_synthesis rrna_maturation rRNA Maturation granaticin->rrna_maturation enzyme_inhibition Enzyme Inhibition (Farnesyltransferase, IMPDH, Cdc7) granaticin->enzyme_inhibition oxidation Oxidation of Cellular Components (e.g., Ascorbic Acid, Thiols) granaticin->oxidation protein_synthesis_inhibition Inhibition of Protein & RNA Synthesis trna_synthesis->protein_synthesis_inhibition rrna_maturation->protein_synthesis_inhibition dna_replication_arrest DNA Replication Arrest enzyme_inhibition->dna_replication_arrest h2o2 Hydrogen Peroxide (H₂O₂) Production oxidation->h2o2 oxidative_stress Oxidative Stress h2o2->oxidative_stress apoptosis Apoptosis protein_synthesis_inhibition->apoptosis dna_replication_arrest->apoptosis oxidative_stress->apoptosis

References

A Comparative Analysis of the Bioactivities of Dihydrogranaticin and Actinorhodin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two polyketide antibiotics: Dihydrogranaticin and actinorhodin (B73869). Both compounds, produced by Streptomyces species, are of interest for their potential therapeutic applications. This document summarizes their antibacterial and cytotoxic effects, outlines their mechanisms of action, and provides detailed experimental protocols for the cited bioassays.

Data Presentation

The following table summarizes the available quantitative data on the bioactivity of this compound and actinorhodin.

Bioactivity MetricThis compound (Granatomycin D)ActinorhodinReference
Antibacterial Activity (MIC)
Staphylococcus aureus25 µg/mL8 µg/mL[1][2]
Streptococcus pyogenesNot Reported16 µg/mL[2]
Clostridium perfringens25 µg/mLNot Reported[1]
Escherichia coli25 µg/mLNot Reported[1]
Pseudomonas aeruginosa50 µg/mLNot Reported[1]
Salmonella enterica50 µg/mLNot Reported[1]
Cytotoxicity (IC50)
HeLa (Human cervical cancer)Data not available for this compound. A derivative, 6-deoxy-13-hydroxy-8,11-dione-dihydrogranaticin B, showed decreased cytotoxicity compared to granaticin B.Data not available. Described as cytotoxic, but specific IC50 values are not readily available in the reviewed literature.[3]

Comparative Bioactivity

Actinorhodin is a well-characterized antibiotic known for its potent bacteriostatic activity, primarily against Gram-positive bacteria[5]. Its minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Streptococcus pyogenes are 8 µg/mL and 16 µg/mL, respectively[2]. The mechanism of action for actinorhodin is complex, involving the generation of reactive oxygen species (ROS) which leads to oxidative damage to DNA, proteins, and the cell envelope[5][6]. This multifaceted attack contributes to its effectiveness as an antibiotic. While its cytotoxic nature has been noted, specific IC50 values against cancer cell lines like HeLa are not consistently reported in the literature.

Mechanisms of Action

This compound

The precise molecular mechanism of this compound is not as extensively studied as that of actinorhodin. However, as a member of the benzoisochromanequinone family, it is likely to share some mechanistic features with related compounds, such as the ability to generate reactive oxygen species and interfere with cellular redox processes. Its broad-spectrum activity suggests it may target fundamental cellular processes common to both Gram-positive and Gram-negative bacteria[4].

Actinorhodin

Actinorhodin's mode of action is multifaceted and involves several cellular targets. Its quinone structure allows it to participate in redox cycling, leading to the production of superoxide (B77818) anions and other reactive oxygen species (ROS)[6]. This oxidative stress results in damage to vital cellular components:

  • DNA Damage: ROS can directly damage DNA, leading to mutations and cell death.

  • Protein Damage: Oxidative modification of proteins can lead to loss of function and cellular dysfunction.

  • Cell Envelope Targeting: Evidence suggests that actinorhodin may also target the cell envelope, as mutations in the walRKHI operon in Staphylococcus aureus can confer resistance[5].

The following diagram illustrates the proposed signaling pathway for actinorhodin's mechanism of action.

actinorhodin_mechanism Actinorhodin Actinorhodin Redox_Cycling Redox Cycling Actinorhodin->Redox_Cycling Cell_Envelope_Stress Cell Envelope Stress Actinorhodin->Cell_Envelope_Stress ROS Reactive Oxygen Species (ROS) Redox_Cycling->ROS DNA_Damage DNA Damage ROS->DNA_Damage Protein_Damage Protein Damage ROS->Protein_Damage Bacteriostasis Bacteriostasis DNA_Damage->Bacteriostasis Protein_Damage->Bacteriostasis Cell_Envelope_Stress->Bacteriostasis

Proposed mechanism of action for actinorhodin.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibacterial activity. The broth microdilution method is a common technique for determining MIC values.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Test compounds (this compound, Actinorhodin) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (bacterial culture without antibiotic)

  • Negative control (broth only)

  • Microplate reader

Procedure:

  • Prepare a serial two-fold dilution of the test compounds in MHB in the wells of a 96-well plate.

  • Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL.

  • Dilute the bacterial suspension to a final concentration of 5 x 105 CFU/mL in each well.

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm using a microplate reader.

The following diagram outlines the workflow for the MIC assay.

mic_workflow start Start serial_dilution Prepare Serial Dilutions of Test Compounds start->serial_dilution bacterial_prep Prepare Bacterial Inoculum (0.5 McFarland) start->bacterial_prep inoculation Inoculate Microtiter Plate serial_dilution->inoculation bacterial_prep->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_results Read MIC (Visual or Spectrophotometric) incubation->read_results end End read_results->end mtt_workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with Test Compounds seed_cells->treat_cells incubate_cells Incubate for 48-72h treat_cells->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

References

Validating the Molecular Targets of Dihydrogranaticin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dihydrogranaticin, a member of the benzoisochromanequinone class of antibiotics, has demonstrated notable cytotoxic and antibacterial activities. Understanding its molecular targets is crucial for its development as a potential therapeutic agent. This guide provides a comparative analysis of the current understanding of this compound's molecular targets, contrasting its proposed mechanisms with those of other relevant compounds and detailing the experimental methodologies used for target validation.

Unraveling the Mechanism: A Tale of Two Pathways

The primary mechanism of action attributed to this compound and its close analog, Granaticin, is the generation of Reactive Oxygen Species (ROS). This is complemented by evidence suggesting inhibition of specific cellular enzymes.

The Oxidative Stress Pathway: A Broad-Spectrum Assault

This compound is believed to share the organocatalytic activity of Granaticin, which involves the catalysis of oxidation-reduction reactions within the cellular environment. This process leads to the production of ROS, such as hydrogen peroxide (H₂O₂), which can indiscriminately damage a wide range of cellular components.

Key Features of the Oxidative Stress Mechanism:

  • ROS Production: this compound likely catalyzes the oxidation of endogenous molecules like L-ascorbic acid and sulfhydryl-containing compounds (e.g., L-cysteine, glutathione)[1][2].

  • Oxidative Damage: The generated ROS can lead to widespread cellular damage, including lipid peroxidation, DNA damage, and the oxidation of proteins, particularly at their sulfhydryl groups[1]. This broad activity contributes to its cytotoxic and antibacterial effects.

Specific Enzyme Inhibition: A More Targeted Approach

While ROS generation explains the broad toxicity, studies on Granaticin have identified more specific molecular targets. Given the structural similarity, it is plausible that this compound interacts with these or similar targets.

Potential Specific Molecular Targets of Granaticin (and by extension, this compound):

  • Farnesyltransferase: An enzyme involved in post-translational modification of proteins, including Ras, which is critical in cancer cell signaling[3].

  • Inosine 5′-monophosphate dehydrogenase (IMPDH): A key enzyme in the de novo synthesis of guanine (B1146940) nucleotides, essential for DNA and RNA synthesis[3].

  • Cell Division Cycle 7 Kinase (CDC7): A serine/threonine kinase that plays a crucial role in the initiation of DNA replication[3][4].

Comparative Analysis with Alternative Compounds

To provide context for this compound's potential therapeutic applications, its proposed mechanisms are compared with other compounds that either induce oxidative stress or target the same specific enzymes.

Compound/ClassPrimary Molecular Target/MechanismTherapeutic Area
This compound (putative) Primary: ROS Generation via organocatalysisSecondary: Farnesyltransferase, IMPDH, CDC7Anticancer, Antibacterial
Paraquat Redox cycling leading to massive ROS productionHerbicide (toxic to humans)
Bleomycin DNA cleavage through oxidative damageAnticancer
Tipifarnib Farnesyltransferase inhibitorAnticancer
Mycophenolic Acid IMPDH inhibitorImmunosuppressant
Pha-767491 CDC7 inhibitorAnticancer (investigational)

Experimental Protocols for Target Validation

Validating the molecular targets of a compound like this compound requires a multi-faceted approach, combining biochemical assays, proteomic techniques, and cellular studies.

Validating ROS Generation and Oxidative Stress

a. Ascorbic Acid Oxidation Assay:

  • Objective: To determine if this compound catalyzes the oxidation of ascorbic acid, a hallmark of its organocatalytic activity.

  • Methodology:

    • Prepare a reaction mixture containing a known concentration of L-ascorbic acid in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).

    • Add this compound to the reaction mixture.

    • Monitor the decrease in absorbance at 265 nm, which corresponds to the oxidation of ascorbic acid, over time using a spectrophotometer.

    • As a control, monitor the absorbance of ascorbic acid in the absence of this compound.

    • The rate of decrease in absorbance in the presence of this compound indicates its catalytic activity.

b. In-Cell ROS Detection:

  • Objective: To visualize and quantify the generation of ROS in cells treated with this compound.

  • Methodology:

    • Culture cells (e.g., a cancer cell line like HCT116) in a suitable medium.

    • Load the cells with a fluorescent ROS indicator dye, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

    • Treat the cells with varying concentrations of this compound.

    • Measure the fluorescence intensity using a fluorescence microscope or a plate reader. An increase in fluorescence indicates an increase in intracellular ROS.

Validating Specific Enzyme Inhibition

a. Farnesyltransferase (FTase) Inhibition Assay:

  • Objective: To determine the inhibitory activity of this compound against farnesyltransferase.

  • Methodology:

    • Utilize a commercially available FTase assay kit, which typically employs a fluorescently labeled farnesyl pyrophosphate (FPP) analog and a protein substrate (e.g., a Ras-derived peptide).

    • In the presence of FTase, the fluorescent FPP analog is transferred to the substrate.

    • Perform the reaction in the presence and absence of varying concentrations of this compound.

    • Measure the fluorescence polarization or intensity. A decrease in the signal in the presence of this compound indicates inhibition of FTase activity.

    • Calculate the IC50 value to quantify the inhibitory potency.

b. Cellular Thermal Shift Assay (CETSA):

  • Objective: To identify direct binding of this compound to target proteins within a cell.

  • Methodology:

    • Treat intact cells or cell lysates with this compound or a vehicle control.

    • Heat the samples to a range of temperatures.

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the soluble fraction by SDS-PAGE and Western blotting for a specific target (e.g., CDC7) or by mass spectrometry for a global proteome analysis.

    • Binding of this compound to a target protein will typically increase its thermal stability, resulting in more protein remaining in the soluble fraction at higher temperatures compared to the control.

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the proposed signaling pathway of this compound and a general workflow for its target validation.

Dihydrogranaticin_Mechanism Proposed Mechanism of this compound cluster_ROS Oxidative Stress Pathway cluster_Enzyme Specific Enzyme Inhibition This compound This compound Organocatalysis Organocatalysis This compound->Organocatalysis Induces ROS Reactive Oxygen Species (ROS) Organocatalysis->ROS Generates Cellular_Damage Cellular Damage (Lipids, DNA, Proteins) ROS->Cellular_Damage Causes Apoptosis Apoptosis Cellular_Damage->Apoptosis Leads to FTase Farnesyltransferase Cell_Proliferation Cell Proliferation & Replication FTase->Cell_Proliferation IMPDH IMPDH IMPDH->Cell_Proliferation CDC7 CDC7 CDC7->Cell_Proliferation Dihydrogranaticin_Inhib This compound Dihydrogranaticin_Inhib->FTase Inhibits Dihydrogranaticin_Inhib->IMPDH Inhibits Dihydrogranaticin_Inhib->CDC7 Inhibits

Caption: Proposed dual mechanism of this compound.

Target_Validation_Workflow Target Validation Workflow for this compound cluster_Hypothesis Hypothesis Generation cluster_Biochemical Biochemical Validation cluster_Cellular Cellular Validation cluster_Proteomics Proteomic Approaches cluster_Confirmation Target Confirmation Hypothesis Hypothesize Molecular Targets (ROS generation, Specific Enzymes) ROS_Assay ROS Generation Assays (e.g., Ascorbic Acid Oxidation) Hypothesis->ROS_Assay Enzyme_Assay Enzyme Inhibition Assays (e.g., FTase, IMPDH, CDC7) Hypothesis->Enzyme_Assay ABPP Activity-Based Protein Profiling (ABPP) Hypothesis->ABPP Affinity_Chromo Affinity Chromatography-Mass Spectrometry Hypothesis->Affinity_Chromo InCell_ROS In-Cell ROS Detection (e.g., DCFH-DA) ROS_Assay->InCell_ROS CETSA Cellular Thermal Shift Assay (CETSA) Enzyme_Assay->CETSA Cytotoxicity Cytotoxicity Assays (e.g., MTT, Apoptosis Assays) InCell_ROS->Cytotoxicity CETSA->Cytotoxicity Confirmation Confirmation of Target Engagement and Phenotypic Effects Cytotoxicity->Confirmation ABPP->Confirmation Affinity_Chromo->Confirmation

References

Dihydrogranaticin and Reactive Oxygen Species: A Comparative Analysis of Quinone-Containing Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dihydrogranaticin, a member of the benzoisochromanequinone class of antibiotics, is a polyketide metabolite with potential therapeutic applications. A crucial aspect of its mechanism of action, and that of structurally related compounds, may involve the generation of reactive oxygen species (ROS). This guide provides a comparative analysis of the effects of quinone-containing antibiotics on ROS generation, offering insights into the potential behavior of this compound. Due to a lack of direct experimental data on this compound's effect on ROS, this guide draws comparisons with structurally similar and well-studied compounds, including actinorhodin, nanaomycin, doxorubicin, and mitomycin C.

Comparative Analysis of ROS Generation by Quinone-Containing Antibiotics

The ability to generate ROS is a known characteristic of many quinone-containing compounds. This process, known as redox cycling, involves the reduction of the quinone moiety to a semiquinone radical, which can then react with molecular oxygen to produce superoxide (B77818) anions and other ROS. While direct data for this compound is not currently available, its benzoisochromanequinone structure strongly suggests a potential for ROS generation. The following table summarizes the ROS-generating capabilities of related antibiotics.

CompoundClassEvidence of ROS GenerationPotential MechanismReference(s)
This compound BenzoisochromanequinoneNot experimentally determinedInferred redox cycling of the quinone moietyN/A
ActinorhodinBenzoisochromanequinoneYesThe quinone groups participate in redox-cycling reactions, reacting with oxygen to produce superoxide anions.[1][1]
Nanaomycin ENaphthoquinoneYes (inhibits ROS production)Reduces mitochondrial damage and the production of reactive oxygen species.[2][2]
DoxorubicinAnthracyclineYesRedox cycling of the quinone moiety leading to the formation of a semiquinone radical and subsequent generation of superoxide radicals.[3][4][5][3][4][5][6][7]
Mitomycin CMitomycinYesReductive activation of the quinone moiety leads to the generation of oxygen free radicals.[8][9][8][9][10][11][12]
N-acetylcysteine (NAC)Thiol-containing antioxidantNo (ROS scavenger)Directly scavenges ROS, particularly hydroxyl radicals, and serves as a precursor to the antioxidant glutathione.[13][13]

Signaling Pathway and Experimental Workflow

The generation of ROS by quinone-containing compounds can trigger a cascade of cellular events, leading to oxidative stress and subsequent biological effects such as apoptosis and cytotoxicity. The experimental workflow to assess the impact of a compound like this compound on cellular ROS levels typically involves treating cells with the compound and then using a fluorescent probe to detect ROS.

ROS Generation and Detection cluster_0 Cellular Environment cluster_1 Experimental Detection Compound This compound (or other quinone antibiotic) Cell Target Cell Compound->Cell Quinone Quinone Moiety Mitochondria Mitochondria Cell->Mitochondria Mitochondria->Quinone Reduction Semiquinone Semiquinone Radical Quinone->Semiquinone Oxygen O₂ Semiquinone->Oxygen Oxidation Superoxide O₂⁻• (Superoxide) Oxygen->Superoxide ROS Other ROS Superoxide->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress DCFH DCFH (non-fluorescent) ROS->DCFH Apoptosis Apoptosis/Cytotoxicity OxidativeStress->Apoptosis DCFH_DA DCFH-DA (non-fluorescent) DCFH_DA->DCFH Cellular Esterases DCF DCF (fluorescent) DCFH->DCF Oxidation by ROS Measurement Fluorescence Measurement (Plate Reader/Microscopy) DCF->Measurement

Caption: Workflow of ROS generation by quinone antibiotics and its detection.

Experimental Protocols

A widely used method to quantify intracellular ROS levels is the 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay.

Principle: DCFH-DA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is directly proportional to the amount of ROS generated.[14][15][16][17]

Materials:

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Adherent cells (e.g., HCT116)

  • 24-well or 96-well plates

  • Fluorescence microscope or microplate reader

  • Positive control (e.g., H₂O₂)

  • Negative control (e.g., N-acetylcysteine)

  • This compound and other test compounds

Procedure for Adherent Cells:

  • Cell Seeding: Seed adherent cells in a 24-well or 96-well plate at an appropriate density and allow them to attach overnight.[18]

  • Compound Treatment: Remove the culture medium and treat the cells with various concentrations of this compound (or comparator compounds) in fresh medium for a predetermined duration (e.g., 24 hours).[18] Include wells for untreated controls, positive controls (e.g., 100 µM H₂O₂ for the last 30 minutes), and negative controls (pretreatment with 5 mM NAC for 1 hour before adding the test compound).

  • DCFH-DA Staining:

    • Prepare a working solution of DCFH-DA (e.g., 10 µM) in pre-warmed serum-free medium immediately before use.[18][19]

    • Remove the treatment medium and wash the cells once with PBS.[15]

    • Add the DCFH-DA working solution to each well and incubate at 37°C for 30 minutes in the dark.[15][18]

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any excess probe.[15]

  • Fluorescence Measurement:

    • Add PBS to each well.[18]

    • Microplate Reader: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[15][16]

    • Fluorescence Microscopy: Visualize the cells under a fluorescence microscope using a standard FITC filter set to observe the localization of ROS generation.[18]

  • Data Analysis: Normalize the fluorescence intensity of the treated cells to that of the untreated control cells to determine the fold change in ROS generation.

Experimental_Workflow A 1. Seed Cells B 2. Treat with this compound and Controls A->B 24h C 3. Wash with PBS B->C D 4. Incubate with DCFH-DA C->D 30 min E 5. Wash with PBS D->E F 6. Measure Fluorescence E->F G 7. Analyze Data F->G

References

A Comparative Analysis of the Mechanisms of Action: Dihydrogranaticin and Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the mechanisms of action of two distinct anti-cancer agents: Dihydrogranaticin, a member of the benzoisochromanequinone class of antibiotics, and Doxorubicin (B1662922), a widely used anthracycline antibiotic in chemotherapy. While both compounds exhibit cytotoxic effects against cancer cells, their underlying molecular mechanisms of action show notable differences. This comparison is supported by available experimental data and detailed protocols to aid in further research and drug development.

Core Mechanisms of Action: A Head-to-Head Comparison

The primary mechanism of action for Doxorubicin is well-established and multifaceted, involving direct interaction with DNA and the generation of reactive oxygen species. In contrast, the precise mechanism of this compound is less characterized. However, studies on the closely related compound, granaticin, suggest a mechanism centered on the catalytic generation of reactive oxygen species.

FeatureThis compoundDoxorubicin
Primary Target Inferred to be cellular components susceptible to oxidative damage.DNA, Topoisomerase II
DNA Intercalation No direct evidence available.Yes, intercalates between DNA base pairs, distorting the helix.
Topoisomerase II Inhibition No direct evidence available.Yes, acts as a topoisomerase II poison, stabilizing the enzyme-DNA cleavage complex and leading to double-strand breaks.
Reactive Oxygen Species (ROS) Generation Inferred to generate ROS through a catalytic mechanism involving the oxidation of cellular reducing agents.Yes, generates ROS through redox cycling of its quinone moiety.
Other Mechanisms Not well characterized.Induces histone eviction from chromatin.

In-Depth Look at the Mechanisms

This compound: An Agent of Oxidative Stress

Direct experimental evidence detailing the mechanism of action of this compound is limited. However, research on the structurally similar compound, granaticin, provides significant insights. A study on granaticin revealed its ability to act as an organocatalyst, facilitating the oxidation of cellular components like L-ascorbic acid and sulfhydryl compounds (e.g., L-cysteine and glutathione). This catalytic activity leads to the production of hydrogen peroxide (H₂O₂), a key reactive oxygen species.[1][2] The bactericidal activity of granaticin was shown to be exerted through the toxicity of the generated H₂O₂ and the oxidation of sulfhydryl groups in cellular components.[1][2] It is plausible that this compound employs a similar mechanism, inducing cytotoxicity through the generation of ROS and subsequent oxidative damage to vital cellular macromolecules.

Doxorubicin: A Multi-pronged Assault on Cancer Cells

Doxorubicin's anticancer activity stems from a combination of well-defined mechanisms:

  • DNA Intercalation: Doxorubicin's planar anthracycline ring structure allows it to insert itself between the base pairs of DNA.[3][4][5][6][7][8][9] This intercalation distorts the DNA double helix, interfering with DNA replication and transcription.[3][4][5][6][7][8][9]

  • Topoisomerase II Poisoning: Doxorubicin is a potent topoisomerase II poison.[10][11][12][13][14][15][16][17] It stabilizes the covalent complex formed between topoisomerase II and DNA, preventing the re-ligation of the DNA strands after the enzyme has introduced a double-strand break.[10][11][12][13][14][15][16][17] The accumulation of these cleavage complexes leads to irreversible DNA damage and triggers apoptosis.[10][11][12][13][14][15][16][17]

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety of doxorubicin can undergo redox cycling, a process that generates superoxide (B77818) radicals and subsequently other ROS like hydrogen peroxide.[18] This contributes to oxidative stress, causing damage to cellular components including lipids, proteins, and DNA.[18]

Signaling Pathways and Experimental Workflows

The distinct mechanisms of this compound and Doxorubicin initiate different downstream signaling cascades, ultimately leading to cell death.

Dihydrogranaticin_Pathway This compound This compound CellularReductants Cellular Reductants (e.g., Ascorbic Acid, Glutathione) This compound->CellularReductants Catalytic Oxidation ROS Reactive Oxygen Species (e.g., H₂O₂) CellularReductants->ROS OxidativeDamage Oxidative Damage (Proteins, Lipids, DNA) ROS->OxidativeDamage Apoptosis Apoptosis OxidativeDamage->Apoptosis

Inferred signaling pathway for this compound.

Doxorubicin_Pathway cluster_dna DNA-Targeted Mechanisms cluster_ros ROS-Mediated Mechanism Doxorubicin Doxorubicin Intercalation DNA Intercalation Doxorubicin->Intercalation TopoIIPoisoning Topoisomerase II Poisoning Doxorubicin->TopoIIPoisoning RedoxCycling Redox Cycling Doxorubicin->RedoxCycling DNA DNA TopoII Topoisomerase II DSBs Double-Strand Breaks TopoII->DSBs Intercalation->DNA Apoptosis Apoptosis Intercalation->Apoptosis TopoIIPoisoning->TopoII DSBs->Apoptosis ROS Reactive Oxygen Species RedoxCycling->ROS OxidativeDamage Oxidative Damage ROS->OxidativeDamage OxidativeDamage->Apoptosis

Signaling pathways activated by Doxorubicin.

Experimental Protocols

Measurement of Reactive Oxygen Species (ROS) Generation

1. Chemiluminescence Assay for Quinone-Mediated ROS Generation

This protocol is adapted for detecting ROS generated by quinone compounds like this compound.

  • Principle: The redox reaction between the quinone and a reductant (e.g., dithiothreitol, DTT) generates ROS, which are then detected by luminol-based chemiluminescence.[1][2] The intensity of the chemiluminescence is proportional to the concentration of the quinone.[1][2]

  • Reagents:

    • Quinone compound (this compound) solution

    • Dithiothreitol (DTT) solution

    • Luminol (B1675438) solution

    • Appropriate buffer (e.g., Tris-HCl, pH 7.4)

    • Superoxide dismutase (SOD) for specificity testing

  • Procedure:

    • Prepare working solutions of the quinone, DTT, and luminol in the buffer.

    • In a microplate well, mix the quinone solution with the DTT solution.

    • Add the luminol solution to initiate the chemiluminescence reaction.

    • Immediately measure the chemiluminescence intensity using a luminometer.

    • To confirm the involvement of superoxide anions, repeat the assay in the presence of SOD and observe any decrease in chemiluminescence.[1][2]

2. Cellular ROS Detection using Dichlorofluorescein (DCF) Assay for Doxorubicin

  • Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA) is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Reagents:

    • H₂DCFDA dye

    • Doxorubicin solution

    • Cell culture medium

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Seed cells in a microplate and allow them to adhere overnight.

    • Wash the cells with PBS.

    • Load the cells with H₂DCFDA solution in serum-free medium and incubate.

    • Wash the cells to remove excess dye.

    • Treat the cells with Doxorubicin at the desired concentration.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission) using a fluorescence plate reader or microscope.

Topoisomerase II Inhibition Assay (for Doxorubicin)

Plasmid-Based Decatenation Assay

  • Principle: Topoisomerase II relaxes supercoiled plasmid DNA by introducing transient double-strand breaks. Topoisomerase II poisons like doxorubicin inhibit the re-ligation step, leading to an accumulation of linearized plasmid DNA.

  • Reagents:

    • Supercoiled plasmid DNA (e.g., pBR322)

    • Human Topoisomerase II enzyme

    • Doxorubicin solution

    • Assay buffer (containing ATP)

    • Stop solution (e.g., containing SDS and proteinase K)

    • Agarose (B213101) gel and electrophoresis reagents

    • DNA staining dye (e.g., ethidium (B1194527) bromide)

  • Procedure:

    • Set up reaction mixtures containing the assay buffer, supercoiled plasmid DNA, and varying concentrations of Doxorubicin.

    • Add Topoisomerase II enzyme to initiate the reaction and incubate at 37°C.

    • Stop the reaction by adding the stop solution.

    • Analyze the DNA products by agarose gel electrophoresis.

    • Visualize the DNA bands under UV light after staining. Inhibition of topoisomerase II activity will result in a decrease in the amount of relaxed and an increase in the amount of linear and nicked plasmid DNA compared to the control without the drug.

DNA Intercalation Assay (for Doxorubicin)

Fluorescence Titration

  • Principle: The fluorescence of Doxorubicin is quenched upon intercalation into DNA. By titrating a solution of Doxorubicin with increasing concentrations of DNA, the binding affinity can be determined.

  • Reagents:

    • Doxorubicin solution of known concentration

    • Calf thymus DNA (ctDNA) solution of known concentration

    • Appropriate buffer (e.g., Tris-HCl, pH 7.4)

  • Procedure:

    • Prepare a series of solutions with a fixed concentration of Doxorubicin and increasing concentrations of ctDNA.

    • Incubate the solutions to allow binding to reach equilibrium.

    • Measure the fluorescence emission spectrum of each solution using a spectrofluorometer (excitation typically around 480 nm).

    • Plot the fluorescence intensity at the emission maximum as a function of the DNA concentration.

    • Analyze the data using appropriate binding models (e.g., Scatchard plot) to determine the binding constant (K) and the number of binding sites (n).

Summary and Future Directions

This compound and Doxorubicin represent two classes of anticancer compounds with distinct, though potentially overlapping, mechanisms of action. Doxorubicin's well-documented ability to intercalate into DNA and poison topoisomerase II, in addition to generating ROS, provides multiple avenues for its cytotoxic effects. The mechanism of this compound, while less understood, appears to be primarily driven by the catalytic generation of ROS, leading to oxidative stress.

Further research is crucial to fully elucidate the mechanism of this compound. Investigating its potential to interact with DNA and topoisomerase II would provide a more complete comparison with Doxorubicin. Understanding these mechanistic nuances is vital for the rational design of novel and more effective cancer therapies and for predicting potential synergistic or antagonistic effects in combination therapies. The experimental protocols provided herein serve as a foundation for such future investigations.

References

Cross-Resistance Profile of Dihydrogranaticin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-cancer properties of Dihydrogranaticin and related benzoisochromanequinone compounds. Due to the limited availability of public data on this compound cross-resistance, this document focuses on the cytotoxicity of its analogues and related compounds, alongside detailed experimental protocols and potential mechanisms of resistance.

Data Presentation: Cytotoxicity of this compound Analogues and Related Compounds

Table 1: Qualitative Cytotoxicity of a this compound Analogue

The following table summarizes the reported in vitro cytotoxicity of the this compound analogue, 6-deoxy-13-hydroxy-8,11-dione-dihydrogranaticin B.

Cell LineCancer TypeReported Cytotoxicity Compared to Granaticin B
HCT116 Colon CarcinomaSimilar
A549 Lung CarcinomaDecreased
HeLa Cervical CarcinomaDecreased
HepG2 Hepatocellular CarcinomaDecreased

Table 2: Quantitative Cytotoxicity of a Related Benzoisochromanequinone Antibiotic

Purmedermycin A, a derivative of medermycin, is another benzoisochromanequinone antibiotic. The following IC50 values have been reported:

CompoundCell LineCancer TypeIC50 (µM)
Purmedermycin A PC-3Prostate Cancer1.33[1]
HCT-116Colon Carcinoma4.51[1]

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The concentration of the formazan is directly proportional to the number of metabolically active cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

ABC Transporter Inhibition Assay

This assay determines if a compound is an inhibitor of ATP-binding cassette (ABC) transporters, which are a common cause of multidrug resistance.

Principle: ABC transporters actively efflux fluorescent substrates out of the cell. Inhibitors of these transporters will block this efflux, leading to an increase in intracellular fluorescence.

Procedure:

  • Cell Culture: Use a cell line known to overexpress a specific ABC transporter (e.g., ABCB1/P-gp or ABCG2/BCRP).

  • Compound Incubation: Pre-incubate the cells with the test compound at various concentrations.

  • Fluorescent Substrate Addition: Add a known fluorescent substrate of the transporter (e.g., Rhodamine 123 for P-gp or Hoechst 33342 for BCRP).

  • Incubation: Incubate for a defined period to allow for substrate accumulation.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.

  • Data Analysis: An increase in fluorescence in the presence of the test compound compared to the control indicates inhibition of the ABC transporter.

Mandatory Visualizations

Experimental Workflow for Cross-Resistance Assessment

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis start Seed Cancer Cell Lines (e.g., HCT116, A549, HeLa, HepG2) treat_dihydro Treat with increasing concentrations of this compound start->treat_dihydro treat_alt Treat with increasing concentrations of Alternative Drug start->treat_alt control Vehicle Control start->control mtt_assay Perform MTT Assay treat_dihydro->mtt_assay treat_alt->mtt_assay control->mtt_assay readout Measure Absorbance at 570 nm mtt_assay->readout calc_viability Calculate % Cell Viability readout->calc_viability calc_ic50 Determine IC50 Values calc_viability->calc_ic50 compare Compare IC50 values to assess cross-resistance calc_ic50->compare

Caption: Experimental workflow for determining cross-resistance by comparing IC50 values.

Potential Mechanism of Resistance: ABC Transporter Efflux

resistance_mechanism Potential Resistance Mechanism cluster_cell Cancer Cell dihydro This compound target Intracellular Target (e.g., Topoisomerase II) dihydro->target Inhibition transporter ABC Transporter (e.g., P-gp/ABCB1) dihydro->transporter Binding apoptosis Apoptosis target->apoptosis Induction transporter->dihydro Efflux

Caption: Overexpression of ABC transporters can lead to drug efflux and resistance.

Discussion on Potential Cross-Resistance

While direct experimental data is lacking for this compound, its chemical structure as a benzoisochromanequinone suggests potential cross-resistance with other compounds that share similar mechanisms of action or are substrates for the same resistance mechanisms.

  • Topoisomerase II Inhibitors: Many quinone-containing antibiotics, such as anthracyclines (e.g., doxorubicin), function as topoisomerase II inhibitors.[2][3] If this compound also targets topoisomerase II, cancer cells with acquired resistance to other topoisomerase II inhibitors, through mechanisms like mutations in the enzyme or decreased enzyme expression, may exhibit cross-resistance to this compound.

  • ABC Transporter Substrates: Natural product-derived anti-cancer drugs are often substrates for ABC transporters like P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2). Overexpression of these transporters is a common mechanism of multidrug resistance in cancer cells. It is plausible that this compound is a substrate for one or more of these transporters. Consequently, cancer cells with elevated levels of these efflux pumps may demonstrate cross-resistance to this compound and a wide range of other chemotherapeutic agents.

Conclusion

The available data, although limited, suggests that this compound and its analogues possess anti-cancer properties. However, a comprehensive understanding of their efficacy and potential for cross-resistance requires further investigation. The experimental protocols and potential resistance mechanisms outlined in this guide provide a framework for future research in this area. Determining the IC50 values of this compound against a broad panel of cancer cell lines, including those with known resistance mechanisms, is a critical next step in evaluating its therapeutic potential.

References

Validating the Anticancer Potential of Dihydrogranaticin In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of oncological research. Dihydrogranaticin, a derivative of the benzoisochromanequinone antibiotic granaticin, has emerged as a compound of interest due to the known cytotoxic effects of its parent class against various cancer cell lines. However, the successful translation of in vitro findings to clinical applications hinges on rigorous in vivo validation.

This guide provides a framework for assessing the anticancer potential of this compound in a preclinical setting, using the P-388 murine lymphocytic leukemia model as a relevant example, given that granaticins have shown activity against this specific leukemia in mice. We present a comparative analysis with established chemotherapeutic agents—Doxorubicin, Vincristine (B1662923), and Cyclophosphamide (B585)—to offer a benchmark for efficacy. Detailed experimental protocols and a hypothesized mechanism of action for this compound are also provided to guide future research.

Comparative In Vivo Efficacy of Standard-of-Care Agents

To contextualize the potential of a novel compound like this compound, it is essential to compare its in vivo performance against current standard-of-care drugs. The following table summarizes the efficacy of Doxorubicin, Vincristine, and Cyclophosphamide in the P-388 lymphocytic leukemia mouse model, a widely used model for screening potential anticancer drugs. The primary endpoint for efficacy in this model is often the percentage increase in lifespan (%ILS) of treated mice compared to a control group.

Compound Dosage Administration Route & Schedule % Increase in Lifespan (%ILS) Reference
Doxorubicin 1.5 mg/kgIntravenous, 3 cyclesSignificant extension of survival[1]
Vincristine 1.5 - 2.0 mg/kgIntraperitoneal, initial high dose followed by lower daily dosesProlonged lifespan, with some cures reported[2]
Cyclophosphamide 15 mg/kgIntraperitoneal, single dose on day 3 post-inoculation40%[3]
Cyclophosphamide 100 mg/kgIntraperitoneal, single dose on day 11 post-inoculation69%[3]
Cyclophosphamide 150 mg/kgIntraperitoneal, single dose 24h post-inoculation100%[4]

Experimental Protocols

Detailed and standardized experimental protocols are critical for the reproducibility and validity of in vivo studies. Below is a comprehensive methodology for evaluating the anticancer efficacy of a test compound, such as this compound, using the P-388 murine lymphocytic leukemia model.

P-388 Murine Lymphocytic Leukemia Model Protocol

1. Cell Culture and Animal Model:

  • Cell Line: P-388 murine lymphocytic leukemia cells are maintained in suspension culture.[5]

  • Animal Strain: DBA/2 or BDF1 (BALB/c x DBA/2 F1) mice are commonly used for this model.[3][5]

2. Tumor Cell Inoculation:

  • P-388 cells are harvested during their logarithmic growth phase.

  • A specific number of viable tumor cells (e.g., 1 x 10^4 to 1 x 10^6 cells per mouse) are injected intraperitoneally (i.p.) or subcutaneously (s.c.) into the mice.[3][4][6]

3. Drug Preparation and Administration:

  • Test Compound (this compound): The compound should be dissolved in a suitable vehicle (e.g., saline, DMSO, or a specific formulation buffer). A maximum tolerated dose (MTD) study should be performed prior to the efficacy study to determine the optimal, non-toxic dose range.

  • Comparator Drugs: Doxorubicin, Vincristine, and Cyclophosphamide should be prepared according to established protocols and administered at doses known to be effective in this model (see table above).

  • Administration: The route of administration (e.g., intraperitoneal, intravenous) and the treatment schedule (e.g., single dose, multiple doses over a specific period) should be clearly defined and consistently applied within each treatment group.

4. Efficacy Evaluation:

  • Primary Endpoint: The primary measure of efficacy is the mean survival time of the treated groups compared to the control (vehicle-treated) group. The percentage increase in lifespan (%ILS) is calculated using the formula: [%ILS = (T-C)/C x 100], where T is the mean survival time of the treated group and C is the mean survival time of the control group.

  • Secondary Endpoints: For subcutaneous tumor models, tumor growth inhibition (TGI) is a key endpoint. Tumor volume is measured regularly, and TGI is calculated at the end of the study. Body weight of the animals should be monitored as an indicator of toxicity.

  • Long-term Survivors: The number of animals surviving for a prolonged period (e.g., >30 or >90 days) is often reported as an indication of curative potential.[3][4]

Visualizing Experimental Design and Potential Mechanism

To further clarify the experimental process and the hypothesized molecular mechanism of this compound, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation cluster_in_vivo In Vivo Model cluster_treatment Treatment cluster_evaluation Evaluation P388_culture P-388 Cell Culture Harvest Harvest & Count Cells P388_culture->Harvest Inoculation Inoculate Mice (i.p. or s.c.) Harvest->Inoculation Tumor_dev Tumor Development Inoculation->Tumor_dev Randomization Randomize into Groups Tumor_dev->Randomization Treatment_groups Treatment Groups: - Vehicle Control - this compound - Doxorubicin - Vincristine - Cyclophosphamide Randomization->Treatment_groups Monitor Monitor Survival & Tumor Growth Treatment_groups->Monitor Data_analysis Data Analysis: - %ILS - TGI - Survival Curves Monitor->Data_analysis

In Vivo Experimental Workflow for this compound Efficacy Testing.

Signaling_Pathway cluster_dna_damage DNA Damage Pathway cluster_apoptosis Apoptosis Induction This compound This compound DNA_intercalation DNA Intercalation This compound->DNA_intercalation Topo_II Topoisomerase II This compound->Topo_II DNA_strand_breaks DNA Strand Breaks DNA_intercalation->DNA_strand_breaks Structural Distortion Topo_II_inhibition Topoisomerase II Inhibition Topo_II->Topo_II_inhibition Topo_II_inhibition->DNA_strand_breaks Prevents Re-ligation p53 p53 Activation DNA_strand_breaks->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mitochondria Mitochondrial Membrane Permeabilization Bax->Mitochondria Bcl2->Mitochondria Caspase_activation Caspase Cascade Activation Mitochondria->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis

Hypothesized Signaling Pathway for this compound's Anticancer Activity.

Hypothesized Mechanism of Action of this compound

Based on the known mechanisms of benzoisochromanequinone antibiotics, this compound is hypothesized to exert its anticancer effects through a multi-faceted approach targeting DNA integrity and cellular apoptotic pathways.

  • DNA Intercalation: Like other planar aromatic compounds such as doxorubicin, this compound is likely to insert itself between the base pairs of the DNA double helix.[7][8] This intercalation is thought to distort the DNA structure, interfering with the processes of DNA replication and transcription, which are essential for rapidly dividing cancer cells.

  • Topoisomerase II Inhibition: A key mechanism for many anticancer antibiotics is the inhibition of topoisomerase II.[9][10][11] This enzyme is crucial for managing DNA topology during replication. By stabilizing the transient DNA-topoisomerase II complex, this compound may prevent the re-ligation of DNA strands, leading to the accumulation of double-strand breaks.

  • Induction of Apoptosis: The accumulation of DNA damage triggers cellular stress responses, often leading to the activation of the p53 tumor suppressor protein. Activated p53 can initiate the intrinsic apoptotic pathway by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in programmed cell death (apoptosis).

References

Comparative Transcriptomic Analysis of Dihydrogranaticin's Impact on Bacillus subtilis

Author: BenchChem Technical Support Team. Date: December 2025

A Hypothetical Guide for Researchers

Introduction: Dihydrogranaticin is a member of the benzoisochromanequinone class of aromatic polyketide antibiotics, which are known for their significant biological activities.[1][2] Produced by Streptomyces violaceoruber, this class of compounds, including the related antibiotic granaticin, is noted for its antibacterial properties, particularly against Gram-positive bacteria.[3][4][5][6] The precise mechanism of action for many benzoisochromanequinones is still under investigation, but evidence suggests it may involve the generation of reactive oxygen species (ROS), leading to cellular damage.[7]

This guide presents a hypothetical comparative transcriptomic analysis to elucidate the cellular response of the model Gram-positive bacterium, Bacillus subtilis, to this compound treatment. By comparing its transcriptomic signature to that of a well-characterized antibiotic, Vancomycin (a cell wall synthesis inhibitor), we can postulate a unique mechanism of action for this compound. The data presented herein is simulated based on the known effects of related compounds and serves as a framework for future experimental design.

Comparative Transcriptomic Analysis: A Hypothetical Dataset

To understand the global transcriptional changes induced by this compound, a hypothetical RNA-sequencing (RNA-seq) experiment was conceived. In this simulation, mid-logarithmic phase Bacillus subtilis cultures were treated with this compound (at its Minimum Inhibitory Concentration, MIC), Vancomycin (at its MIC), and a vehicle control for one hour. The following tables summarize the hypothetical differentially expressed genes (DEGs), focusing on key pathways.

Table 1: Hypothetical Differentially Expressed Genes in B. subtilis following this compound Treatment vs. Vehicle Control

GeneFunctionLog2 Fold Changep-value
Oxidative Stress Response
katAVegetative Catalase+3.5< 0.001
sodASuperoxide Dismutase+3.1< 0.001
perRPeroxide-Sensing Repressor+2.8< 0.005
trxAThioredoxin+2.5< 0.005
DNA Damage and Repair
recARecombinase A+4.0< 0.001
uvrAExcinuclease ABC Subunit A+2.9< 0.001
dinBDNA Polymerase IV+2.2< 0.01
General Stress Response
groELChaperonin+2.7< 0.005
dnaKChaperone Protein+2.5< 0.005
Cell Division & Metabolism
ftsZCell Division Protein-2.1< 0.01
purAAdenylosuccinate Synthetase-1.8< 0.05

Table 2: Comparative Transcriptomic Signature: this compound vs. Vancomycin

Pathway/Gene GroupThis compound ResponseVancomycin ResponseShared Response
Oxidative Stress Strong Upregulation (katA, sodA)Minimal Change-
DNA Repair Strong Upregulation (recA, uvrA)Minimal Change-
Cell Wall Stress Minimal ChangeStrong Upregulation (vraR, vraS)-
General Stress Upregulation (groEL, dnaK)Upregulation (groEL, dnaK)Chaperone Upregulation
Cell Division Downregulation (ftsZ)Downregulation (ftsZ)Inhibition of Division

This hypothetical data suggests that this compound induces a potent oxidative and DNA damage stress response, a signature distinct from the cell wall stress induced by Vancomycin.

Key Signaling Pathways Modulated by this compound

Based on the simulated transcriptomic data, this compound's primary mechanism of action likely involves the generation of intracellular reactive oxygen species, which triggers a cascade of protective and repair mechanisms.

G cluster_extracellular Extracellular cluster_cell Bacterial Cell This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Induces PerR_active PerR (Active Repressor) ROS->PerR_active Oxidizes & Inactivates DNA_damage DNA Damage ROS->DNA_damage Causes PerR_inactive PerR (Inactive) Stress_Genes Upregulation of Oxidative Stress Genes (katA, sodA) PerR_active->Stress_Genes Represses SOS_response SOS Response (recA activation) DNA_damage->SOS_response Triggers Repair_Genes Upregulation of DNA Repair Genes (uvrA, dinB) SOS_response->Repair_Genes Activates G A B. subtilis Culture (Mid-Log Phase) B Treatment Groups (this compound, Vancomycin, Control) A->B C RNA Extraction & Stabilization B->C D RNA Quality Control (Bioanalyzer) C->D E Ribosomal RNA (rRNA) Depletion D->E F Strand-Specific cDNA Library Prep E->F G High-Throughput Sequencing (NGS) F->G H Bioinformatic Analysis (QC, Mapping, DEG Analysis) G->H I Data Interpretation (Pathway Analysis) H->I

References

Safety Operating Guide

Proper Disposal of Dihydrogranaticin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific disposal protocols for dihydrogranaticin are not available in publicly accessible resources. The following guidelines are based on established best practices for the disposal of general antibiotic and chemical waste in a laboratory setting. Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements.

The absence of a specific Safety Data Sheet (SDS) for this compound necessitates treating it as a potentially hazardous chemical waste. This compound belongs to the naphthoquinone class of compounds, which informs the recommended handling and disposal procedures. Improper disposal of antibiotics can contribute to environmental contamination and the development of antimicrobial resistance. Therefore, a cautious and compliant approach to waste management is essential.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including:

  • Safety goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Lab coat

All handling of this compound waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation or skin contact.

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach to waste segregation, containment, and labeling, culminating in collection by a certified hazardous waste disposal service.

  • Waste Identification and Segregation: this compound waste must be segregated from other laboratory waste streams at the point of generation. This includes separating it from non-hazardous waste, sharps, and biological waste. Do not mix this compound waste with incompatible chemicals.

  • Containerization: Use only approved, leak-proof, and chemically compatible containers for storing this compound waste. The container should be clearly labeled as "Hazardous Waste."

  • Labeling of Hazardous Waste: The waste container must be clearly and accurately labeled. The label should include:

    • The full chemical name: "this compound"

    • The quantity of waste

    • The date of waste generation

    • The location of origin (e.g., laboratory and room number)

    • The name and contact information of the principal investigator or responsible person

    • Appropriate hazard pictograms (an exclamation mark for harmful and a symbol for hazardous to the aquatic environment are prudent in the absence of specific data)

  • Waste Accumulation and Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from general laboratory traffic. The storage area should have secondary containment to prevent the spread of material in case of a spill.

  • Disposal Request and Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the this compound waste. Follow all institutional procedures for hazardous waste disposal requests.

  • Decontamination of Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate from this process must be collected and disposed of as hazardous waste along with the this compound. After triple-rinsing, the container can be managed as non-hazardous waste, in accordance with institutional policies. Deface the original label before disposal.

Summary of Antimicrobial Waste Disposal Methods

The following table summarizes general disposal methods for different types of antimicrobial waste, which can serve as a guide in the absence of specific information for this compound.

Waste TypeDescriptionRecommended Disposal Method
High-Concentration Stock Solutions Concentrated solutions of this compound.Collect in a designated, labeled hazardous chemical waste container for pickup by the institution's EHS department.[1]
Used Culture Media Media containing this compound after experimental use.Treat as chemical waste. The heat stability of this compound is unknown, so autoclaving may not be sufficient for degradation. Collect in a labeled container for chemical waste disposal.[1]
Contaminated Solid Waste Pipette tips, gloves, flasks, and other disposable materials that have come into contact with this compound.Place in a designated, labeled hazardous waste container for solids.
Spill Cleanup Materials Absorbents and other materials used to clean up spills of this compound.Collect all cleanup materials in a sealed, labeled hazardous waste container.

Experimental Protocols

In the absence of specific experimental protocols for the disposal of this compound, the following general protocol for handling chemical waste should be adapted.

Protocol: Handling and Disposal of this compound Waste

  • Preparation:

    • Designate a specific area within a chemical fume hood for the accumulation of this compound waste.

    • Prepare a designated hazardous waste container, ensuring it is properly labeled.

  • Waste Collection:

    • Liquids: Carefully pour liquid waste (e.g., stock solutions, used media) into the designated hazardous waste container using a funnel to prevent spills.

    • Solids: Place all contaminated solid waste (e.g., pipette tips, contaminated lab paper) directly into the designated solid hazardous waste container.

  • Container Management:

    • Keep the hazardous waste container securely closed when not in use.

    • Do not overfill the container. Allow for adequate headspace.

  • Storage and Disposal:

    • Store the sealed container in the designated satellite accumulation area.

    • Once the container is full or has reached the institutional time limit for storage, contact the EHS department to schedule a waste pickup.

  • Spill Response:

    • In the event of a spill, immediately alert others in the area.

    • Wearing appropriate PPE, contain the spill with an absorbent material suitable for chemical spills.

    • Collect the contaminated absorbent material and place it in the hazardous waste container.

    • Clean the affected area with a suitable decontaminating solution.

This compound Disposal Workflow

The following diagram illustrates the decision-making and operational process for the proper disposal of this compound waste in a laboratory setting.

Dihydrogranaticin_Disposal_Workflow cluster_prep Preparation & Handling cluster_segregation Segregation & Containment cluster_storage Storage & Disposal start Generate this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Handle Waste in a Chemical Fume Hood ppe->fume_hood segregate Segregate Waste at Point of Generation fume_hood->segregate liquid_waste Liquid Waste (Stock Solutions, Media) segregate->liquid_waste solid_waste Solid Waste (Gloves, Pipette Tips) segregate->solid_waste liquid_container Collect in Labeled, Leak-Proof Liquid Waste Container liquid_waste->liquid_container solid_container Collect in Labeled Solid Waste Container solid_waste->solid_container store Store Sealed Container in Designated Secure Area liquid_container->store solid_container->store ehs_contact Contact Institutional EHS for Waste Pickup store->ehs_contact end Waste Disposed by Certified Vendor ehs_contact->end

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Dihydrogranaticin

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Dihydrogranaticin

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on safety protocols for handling hazardous chemicals and information from SDSs of compounds with similar hazard profiles. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific handling and disposal requirements.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety, preventing environmental contamination, and maintaining regulatory compliance.

Hazard Summary

Given the absence of a specific SDS, the hazard classification is based on compounds with similar potential risks. This compound should be handled as a substance that is harmful if swallowed, causes severe skin burns and eye damage, and is very toxic to aquatic life.

Hazard ClassGHS ClassificationPrecautionary Statement
Acute Oral ToxicityCategory 4H302: Harmful if swallowed.[1][2][3]
Skin Corrosion/IrritationCategory 1CH314: Causes severe skin burns and eye damage.[1]
Eye Damage/IrritationCategory 1H318: Causes serious eye damage.[1]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life.[1][2]
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects.[1][2]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure. The following equipment should be used for all procedures involving this compound.

AreaRequired EquipmentSpecifications and Remarks
Eye/Face Protection Safety GogglesMust be chemical safety goggles with side-shields as described by OSHA (29 CFR 1910.133) or European Standard EN166. A face shield should be worn in addition to goggles when there is a splash hazard.[2][4]
Hand Protection Protective GlovesUse impervious, chemical-resistant gloves (e.g., nitrile). Check for tears or holes before use. For extensive handling or in case of immersion, consider double-gloving.[1][4][5]
Body Protection Laboratory Coat / Impervious ClothingWear a long-sleeved lab coat. For tasks with a higher risk of contamination or splashing, impervious clothing or a chemical-resistant apron is recommended.[1][5]
Respiratory Protection Not required under normal use with engineering controls.A NIOSH-approved respirator with an appropriate cartridge should be used if engineering controls (e.g., fume hood) are not available or are insufficient to control airborne concentrations, or during a spill response.[2][4]

Operational Plan: Safe Handling Workflow

All handling of this compound should occur within a certified chemical fume hood or other ventilated enclosure to minimize inhalation risk.

Procedural Steps:

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Gather all necessary equipment (e.g., spatula, weigh paper/boat, containers) and place them inside the fume hood to minimize movement.

    • Have a designated hazardous waste container ready for contaminated materials.

  • Donning PPE:

    • Put on a lab coat, followed by safety goggles.

    • Don chemical-resistant gloves, ensuring they fit securely over the cuffs of the lab coat.

  • Handling this compound:

    • Perform all manipulations, including weighing and transferring, deep within the chemical fume hood to contain any dust or aerosols.

    • Handle the substance gently to avoid creating dust.

    • Keep containers tightly closed when not in use.

  • Workspace Decontamination:

    • After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

    • Dispose of all cleaning materials as hazardous waste.

  • Doffing PPE:

    • Remove gloves first, turning them inside out as you remove them.

    • Remove the lab coat, being careful not to touch the outside with bare hands.

    • Remove safety goggles.

    • Wash hands thoroughly with soap and water.

Disposal Plan

This compound is considered very toxic to aquatic life and its release into the environment must be avoided.[1][2] All waste must be disposed of as hazardous chemical waste.

Solid Waste Disposal:

  • Collection: Place unused or expired this compound powder, contaminated PPE (gloves, lab coats), and other solid materials into a designated, labeled, leak-proof hazardous waste container.[6]

  • Labeling: Clearly label the container as "Hazardous Waste: this compound" and include the date of accumulation.

  • Storage: Store the container in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste contractor.

Liquid Waste Disposal:

  • Inactivation (if feasible): If your institution's protocols allow, chemically inactivate the this compound solution in a designated chemical fume hood before disposal. This should only be done following a validated procedure.

  • Collection: Pour liquid waste containing this compound into a designated, labeled, leak-proof hazardous waste container.[6] Do not dispose of this compound down the drain.[7]

  • Labeling and Storage: As with solid waste, label the container clearly and store it in a secure area.

  • Disposal: Arrange for disposal through your institution's EHS department.

Emergency Procedures

Spill Response Workflow

The following diagram outlines the immediate steps to take in the event of a this compound spill.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area Alert Others start->evacuate assess Assess Spill Size and Hazard evacuate->assess small_spill Small Spill? assess->small_spill handle_small Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) small_spill->handle_small Yes large_spill Large Spill? small_spill->large_spill No contain Contain Spill with Absorbent Material handle_small->contain cleanup Clean Area with Decontaminating Solution contain->cleanup dispose Dispose of all materials as Hazardous Waste cleanup->dispose end Spill Managed dispose->end call_ehs Contact Institutional EHS/ Emergency Response large_spill->call_ehs Yes large_spill->end No secure Secure the Area Prevent Entry call_ehs->secure secure->end

Caption: Workflow for responding to a this compound spill.

First Aid Measures:

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[1]

  • If on Skin (or hair): Remove/take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Seek immediate medical attention.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

  • If Inhaled: Move person into fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.